1,2-Dibromo-1,2-diphenylethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1,2-dibromo-2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKESIQQTGWVOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884189 | |
| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
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Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5789-30-0, 13440-24-9 | |
| Record name | 1,2-Dibromo-1,2-diphenylethane | |
| Source | CAS Common Chemistry | |
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| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
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| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |
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| Record name | Stilbene dibromide | |
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| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
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| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
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| Record name | 1,2-dibromo-1,2-diphenylethane | |
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Foundational & Exploratory
meso-1,2-Dibromo-1,2-diphenylethane structure and symmetry
An In-Depth Technical Guide to the Structure and Symmetry of meso-1,2-Dibromo-1,2-diphenylethane
Introduction
Meso-1,2-dibromo-1,2-diphenylethane, also known as meso-stilbene dibromide, is a halogenated hydrocarbon that serves as a quintessential model in the study of stereochemistry. Its structure, possessing two chiral centers yet being achiral as a whole, provides a tangible example of meso isomerism. This guide offers an in-depth analysis of its molecular structure, symmetry, spectroscopic signatures, and stereospecific synthesis. For researchers and professionals in chemical and pharmaceutical development, a thorough understanding of such stereochemical principles is fundamental to controlling molecular architecture and, consequently, function.
Part 1: Molecular Structure and Stereochemistry
The core of meso-1,2-dibromo-1,2-diphenylethane is a simple ethane scaffold substituted with two bromine atoms and two phenyl groups on adjacent carbons (C1 and C2). The presence of two stereogenic centers (C1 and C2) gives rise to three possible stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) and the meso diastereomer ((1R,2S)).
The defining characteristic of the meso isomer is its internal symmetry. Despite having two chiral centers, the molecule possesses a plane of symmetry that renders it superimposable on its mirror image, and therefore, achiral.[1][2] The configurations of the two chiral centers are opposite, designated as (1R,2S).[3]
This unique structural symmetry has a profound impact on the molecule's physical properties. Most notably, meso-1,2-dibromo-1,2-diphenylethane exhibits a significantly higher melting point (238-241 °C) compared to the racemic mixture of its enantiomers (approximately 113 °C).[4][5][6] This difference is not due to polarity but is attributed to the higher symmetry of the meso form, which allows for more efficient and stable packing within the crystal lattice, requiring more energy to disrupt.[6]
Table 1: Physicochemical Properties of meso-1,2-Dibromo-1,2-diphenylethane
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,2S)-1,2-dibromo-2-phenylethyl]benzene | |
| CAS Number | 13440-24-9 | [5] |
| Molecular Formula | C₁₄H₁₂Br₂ | [1] |
| Molecular Weight | 340.05 g/mol | [1] |
| Appearance | White to light yellow crystalline solid/powder | [1][7] |
| Melting Point | 238–241 °C | [4][5] |
| Solubility | Insoluble in water | [1][5] |
Part 2: Symmetry Analysis
The key to understanding the properties of meso-1,2-dibromo-1,2-diphenylethane lies in its conformational symmetry. The molecule preferentially adopts a staggered conformation to minimize steric strain between the bulky phenyl and bromine substituents. The most stable conformer is the one where the two phenyl groups (and likewise the two bromine atoms) are in an anti-periplanar arrangement.
In this conformation, the molecule possesses two key symmetry elements:
-
A plane of symmetry (σ) that bisects the central carbon-carbon bond and reflects one half of the molecule onto the other.
-
A center of inversion (i) located at the midpoint of the C-C bond.
The presence of these symmetry elements confirms the molecule's achirality.[8] A direct consequence of this symmetry is the chemical equivalence of corresponding atoms. The two methine protons, the two bromine atoms, the two phenyl rings, and the two chiral carbons are all rendered indistinguishable. This equivalence is directly observable in its spectroscopic data.
Caption: Anti-periplanar conformation showing the plane of symmetry.
Part 3: Spectroscopic Characterization
The inherent symmetry of the meso isomer simplifies its spectroscopic profile, providing a clear contrast to its chiral counterparts.
-
¹H NMR Spectroscopy : Due to the plane of symmetry, the two methine protons (H-C-Br) are chemically and magnetically equivalent. This results in a single, sharp peak (a singlet) in the ¹H NMR spectrum, typically observed around 5.50 ppm (in CDCl₃).[9][10] The ten protons of the two equivalent phenyl groups appear as a complex multiplet in the aromatic region (around 7.2-7.6 ppm).[9]
-
¹³C NMR Spectroscopy : Similarly, the symmetry leads to fewer signals than would be expected for an asymmetric molecule. Key signals include one for the two equivalent methine carbons (around 56.1 ppm) and distinct signals for the ipso, ortho, meta, and para carbons of the equivalent phenyl rings (e.g., ~140.0, 129.0, 128.8, 127.9 ppm).[9]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. These include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methine groups, C=C stretching from the phenyl rings (~1450-1600 cm⁻¹), and the C-Br stretching vibration at lower frequencies.[3][11]
Table 2: Key Spectroscopic Data for meso-1,2-Dibromo-1,2-diphenylethane (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H | ~5.50 | Singlet | 2 x CH-Br | [9][10] |
| ¹H | ~7.2 - 7.6 | Multiplet | 10 x Ar-H | [9] |
| ¹³C | ~56.1 | - | 2 x C-Br | [9] |
| ¹³C | ~127.9 - 140.0 | - | 12 x Ar-C | [9] |
Part 4: Synthesis and Stereospecificity
The synthesis of meso-1,2-dibromo-1,2-diphenylethane is a classic experiment in organic chemistry that demonstrates a stereospecific reaction. It is prepared via the electrophilic addition of bromine to (E)-stilbene (trans-stilbene).[12][13]
The reaction proceeds through a two-step mechanism that dictates the anti-addition of the two bromine atoms across the double bond.[13]
-
Formation of a Bromonium Ion : The π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This intermediate shields one face of the original double bond.
-
Nucleophilic Attack : The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (an Sₙ2-like mechanism). This backside attack ensures that the two bromine atoms are added to opposite sides of the C-C bond, resulting in an anti configuration.
Since the starting material is (E)-stilbene, this anti-addition exclusively yields the meso product. The use of pyridinium tribromide is often preferred over liquid bromine as it is a safer and easier-to-handle solid reagent.[4][12]
Caption: Workflow for the stereospecific synthesis of meso-stilbene dibromide.
Experimental Protocol: Synthesis from (E)-Stilbene
This protocol is adapted from established laboratory procedures.[12][13]
-
Dissolution : In a suitable flask, dissolve 0.5 g of (E)-stilbene in approximately 10 mL of glacial acetic acid, gently heating if necessary to achieve dissolution.
-
Brominating Agent Addition : Add 1.0 g of pyridinium tribromide to the solution.
-
Reaction : Stir the mixture. The product, meso-1,2-dibromo-1,2-diphenylethane, is sparingly soluble in cold acetic acid and will begin to precipitate as small crystalline platelets.[12] Continue stirring for 1-2 minutes.
-
Isolation : Cool the reaction mixture in an ice bath to maximize crystallization.
-
Filtration and Washing : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold methanol to remove residual acetic acid and any unreacted starting materials.
-
Drying : Allow the purified product to air-dry on filter paper. A final yield and melting point can then be determined.
Part 5: Applications in Stereochemical Analysis
Beyond its synthesis, meso-1,2-dibromo-1,2-diphenylethane is a valuable substrate for studying stereoselective and stereospecific reactions, particularly E2 (bimolecular) elimination.[14] The rigid conformational requirements of the E2 mechanism (requiring an anti-periplanar arrangement of the departing proton and leaving group) mean that the stereochemistry of the starting material directly controls the stereochemistry of the resulting alkene product.[8][14] Studying the elimination reactions of this meso compound provides clear, predictable outcomes that help elucidate complex reaction mechanisms.
Conclusion
Meso-1,2-dibromo-1,2-diphenylethane is far more than a simple halogenated hydrocarbon; it is a cornerstone for understanding the interplay between molecular structure, symmetry, and chemical properties. Its achiral nature, despite possessing two stereocenters, offers a clear illustration of meso isomerism. This internal symmetry not only dictates its physical properties, such as its high melting point, but also simplifies its spectroscopic signature and governs the stereospecific outcome of its synthesis from (E)-stilbene. For scientists in the field, the principles demonstrated by this molecule are foundational to the rational design and analysis of complex, three-dimensional chemical entities.
References
-
Afonso, C. A. M., et al. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link][12][13][15]
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Chegg. (2024). Synthesis of meso-1,2-dibromo-1,2-diphenylethane from (E)-stilbene. Chegg.com. [Link][4]
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National Center for Biotechnology Information. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane. PubChem Compound Database. [Link][3]
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Barrett, A. G. M., et al. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1,2-Dibromo-1,2-diphenylethane in Non-polar Media. Chemical Communications. [Link][9]
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Wiley/Sigma-Aldrich. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane ¹H NMR Spectrum. SpectraBase. [Link][10]
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Royal Society of Chemistry. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. ResearchGate. [Link][13]
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Vieira, A. J. S. C. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. ResearchGate. [Link][15]
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Wiley. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane FTIR Spectrum. SpectraBase. [Link][11]
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Michigan State University. (n.d.). E2 Elimination Reactions. LON-CAPA. [Link][14]
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Q&A Wire. (2025). Reaction of meso-1,2-dibromo-diphenylethane. YouTube. [Link][8]
-
Proprep. (n.d.). What is the meso compounds for 1 2 dibromo 1 2 diphenylethane?. [Link][2]
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Chegg. (2018). Melting point differences between meso and enantiomeric 1,2-dibromo-1,2-diphenylethane. Chegg.com. [Link][6]
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An In-depth Technical Guide to the Synthesis, Resolution, and Characterization of (1R,2R)- and (1S,2S)-1,2-Dibromo-1,2-diphenylethane Enantiomers
Abstract
1,2-Dibromo-1,2-diphenylethane, also known as stilbene dibromide, serves as a quintessential model for exploring the principles of stereoisomerism and stereospecific reactions in organic chemistry. The presence of two adjacent chiral centers gives rise to three stereoisomers: an achiral meso compound and a pair of chiral enantiomers, (1R,2R) and (1S,2S). This guide provides a comprehensive overview of the synthesis of the racemic mixture of these enantiomers, a critical examination of modern resolution techniques, and detailed protocols for their characterization. We will delve into the mechanistic underpinnings of the synthetic pathway, the principles of chiral separation, and the analytical methods required to validate enantiomeric purity, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis and Stereochemistry: A Tale of Two Isomers
The stereochemical outcome of the bromination of stilbene is entirely dependent on the geometry of the starting alkene. This stereospecificity is a cornerstone of electrophilic addition reactions and is dictated by the reaction mechanism.
The Mechanism of Anti-Addition
The addition of bromine (Br₂) to an alkene is a classic example of a stereospecific reaction that proceeds via an anti-addition pathway. The mechanism involves the formation of a cyclic bromonium ion intermediate.
-
Electrophilic Attack & Bromonium Ion Formation: As a Br₂ molecule approaches the electron-rich π-bond of the alkene, the Br-Br bond becomes polarized. The alkene's π-electrons attack the proximal bromine atom, displacing the distal bromide ion (Br⁻). Simultaneously, a lone pair from the proximal bromine atom attacks one of the alkene carbons, forming a strained, three-membered cyclic bromonium ion.
-
Nucleophilic Backside Attack: This cyclic intermediate sterically shields one face of the molecule. The bromide ion (Br⁻) generated in the first step can then only attack from the opposite face (backside attack), in a manner analogous to an Sₙ2 reaction. This forces the two bromine atoms to be added to opposite faces of the original double bond, resulting in the characteristic anti-addition.
Caption: Mechanism of anti-addition of bromine to cis-stilbene.
Stereospecific Synthesis Pathways
The choice of stilbene isomer is critical for obtaining the desired product:
-
Synthesis of Racemic (±)-1,2-Dibromo-1,2-diphenylethane: The bromination of (Z)-stilbene (cis-stilbene) proceeds via two equally likely attacks on the top and bottom faces of the alkene, leading to the formation of a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.
-
Synthesis of meso-1,2-Dibromo-1,2-diphenylethane: Conversely, the bromination of (E)-stilbene (trans-stilbene) stereospecifically yields the meso-1,2-dibromo-1,2-diphenylethane. This achiral diastereomer has a plane of symmetry and is optically inactive.
Experimental Protocol: Synthesis of Racemic (±)-1,2-Dibromo-1,2-diphenylethane
This protocol describes the synthesis from (Z)-stilbene using pyridinium tribromide, a safer and more easily handled source of bromine compared to liquid Br₂.
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of (Z)-stilbene in 15 mL of glacial acetic acid. Gentle warming may be required.
-
Bromination: Cool the solution in an ice bath. Slowly add 1.8 g of pyridinium tribromide in portions while stirring. The orange color of the reagent should fade as it reacts.
-
Reaction Completion: Once the addition is complete, allow the mixture to stir at room temperature for 20-30 minutes. If color persists, add a few drops of an alkene like cyclohexene to quench the excess bromine.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with cold methanol to remove residual acetic acid and impurities. Recrystallize the crude product from a suitable solvent like ethanol.
-
Validation: Dry the purified product and determine its melting point. The racemic mixture has a reported melting point of 114-115°C, which is distinct from the meso isomer's melting point of 241-243°C. Confirm the structure using ¹H NMR spectroscopy.
Physicochemical and Spectroscopic Properties
Enantiomers possess identical physical properties in an achiral environment, but they differ significantly from their diastereomer, the meso compound.
| Property | (±)-1,2-Dibromo-1,2-diphenylethane (Racemic) | meso-1,2-Dibromo-1,2-diphenylethane |
| Molecular Formula | C₁₄H₁₂Br₂ | C₁₄H₁₂Br₂ |
| Molecular Weight | 340.06 g/mol | 340.06 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | ~114 °C | ~241 °C |
| Chirality | Chiral | Achiral (internal plane of symmetry) |
| Optical Activity | Optically active (racemate is 0) | Optically inactive |
| ¹H NMR (CDCl₃) | δ ~5.50 (s, 2H), ~7.21 (s, 10H) | δ ~5.50 (s, 2H), ~7.35-7.65 (m, 10H) |
Note on NMR Spectra: While the chemical shifts of the benzylic protons (CH-Br) are very similar, the aromatic regions can show subtle differences due to the different magnetic environments created by the overall molecular symmetry. Critically, standard NMR cannot distinguish between the (1R,2R) and (1S,2S) enantiomers without a chiral auxiliary.
Chiral Resolution: Separating the Mirror Images
Separating a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a significant challenge because enantiomers have identical solubilities and chromatographic behavior on standard achiral media. The core principle of resolution is to create a diastereomeric interaction, which allows for separation based on the different physical properties of diastereomers.
For a neutral molecule like this compound, classical resolution via diastereomeric salt formation is not applicable. Therefore, modern chromatographic techniques are the method of choice.
Caption: General workflow for synthesis and resolution.
Primary Method: Chiral Preparative Chromatography
Chiral preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most direct and effective method for resolving the enantiomers of stilbene dibromide.
Causality of Separation: The technique relies on a Chiral Stationary Phase (CSP). A CSP is an achiral support (e.g., silica) that has been coated or bonded with a single enantiomer of a chiral selector. When the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different binding affinities and stabilities, causing one enantiomer to travel through the column faster than the other, thus achieving separation.
Workflow: Method Development for Chiral Resolution
-
CSP Screening: Screen various commercially available chiral columns (e.g., polysaccharide-based like CHIRALCEL® OD-H, or protein-based) with the racemic mixture. This is often performed on an analytical scale to conserve material.
-
Mobile Phase Optimization: For each promising CSP, optimize the mobile phase (e.g., mixtures of hexane/isopropanol for HPLC, or CO₂/methanol for SFC) to maximize the separation factor (α) and resolution (Rs).
-
Loading Study: Once an optimal analytical method is found, perform a loading study to determine the maximum amount of racemate that can be injected onto a preparative column without sacrificing resolution.
-
Scale-Up and Fraction Collection: Scale the separation to a preparative column. Collect the eluting fractions corresponding to each enantiomer.
-
Solvent Removal & Isolation: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiopure compounds.
Analysis of Enantiomeric Purity
After resolution, it is critical to verify the success of the separation and quantify the purity of each enantiomeric sample.
Primary Analytical Method: Chiral HPLC
This is the gold standard for determining enantiomeric excess (ee%). The optimized analytical method developed during the screening phase is used.
Protocol: Determination of Enantiomeric Excess (ee%)
-
Sample Preparation: Prepare a dilute solution of the isolated enantiomer (e.g., ~0.1 mg/mL) in the mobile phase. Also prepare a solution of the starting racemic mixture as a reference.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the racemic mixture onto the chiral HPLC system. Record the chromatogram, noting the retention times (t_R) for the two peaks.
-
Analysis: Inject the isolated enantiomer sample under the identical conditions. The resulting chromatogram should show one major peak at one of the retention times observed for the racemate, and ideally, a minimal or non-existent peak at the other.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A₁ and A₂) from the chromatogram: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100
Confirmatory Method: Polarimetry
Polarimetry provides confirmation of optical activity and the sign of rotation. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.
-
Measurement: Prepare a solution of the purified enantiomer of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol). Measure the observed rotation (α) in a polarimeter using a cell of a known path length (l, in dm).
-
Calculation of Specific Rotation: The specific rotation, [α], is a characteristic physical constant for a compound under defined conditions (temperature and wavelength, typically the sodium D-line). It is calculated as: [α]_D^T = α / (c × l)
-
Interpretation: The (1R,2R) and (1S,2S) enantiomers will have specific rotation values that are equal in magnitude but opposite in sign (e.g., +150° and -150°). A measurement near zero would indicate a racemic sample, while a high measured value confirms the presence of a single, optically active enantiomer.
References
-
Wikipedia. meso-Stilbene dibromide. [Link]
-
YouTube. Why Does Br2 perform Anti Addition to an Alkene? | Mechanism Explained. [Link]
-
IPL.org. Synthesis Of Bromination Of Stilbene Dibromide. [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
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Clemson University. Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide Materials. [Link]
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Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]
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AIChE. Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]
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Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]
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Chemistry LibreTexts. 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]
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JoVE. Video: Radical Anti-Markovnikov Addition to Alkenes: Mechanism. [Link]
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Odinity. BROMINATION OF TRANS – STILBENE. [Link]
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ResearchGate. Experiment 11: Bromination of Stilbene. [Link]
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University of Missouri–St. Louis. Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. [Link]
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Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
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BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
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CrystEngComm (RSC Publishing). Design of diastereomeric salt resolution via multicomponent system characterization. [Link]
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Chegg. In this experiment, meso-1,2-dibromo-1,2-diphenylethane is synthesized from ( E ) - Chegg. [Link]
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Homework.Study.com. Does stereochemistry matter in bromination of cis stilbene?. [Link]
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Scientific & Academic Publishing. The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. [Link]
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-
Web Pages. X2 Addition to Alkenes: Bromination of trans-Stilbene. [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of Stilbene Dibromide
Introduction
Stilbene dibromide, systematically known as 1,2-dibromo-1,2-diphenylethane, is an organic compound with the chemical formula C₁₄H₁₂Br₂.[1] It serves as a pivotal molecule in the study of stereochemistry and reaction mechanisms within organic synthesis. The compound exists as three distinct stereoisomers: a meso compound, which is achiral despite having two stereocenters, and a pair of enantiomers ((+)- and (-)-stilbene dibromide) that form a racemic mixture.[2][3] The formation of these specific isomers is directly dependent on the stereochemistry of the parent alkene, stilbene, making it a classic example in educational and research settings for demonstrating the principles of stereospecific reactions.[4] This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, chemical reactivity, and key experimental protocols associated with stilbene dibromide, tailored for researchers and professionals in chemical and pharmaceutical development.
Physical and Structural Properties
The stereoisomers of stilbene dibromide exhibit distinct physical properties, primarily due to differences in their molecular symmetry, which influences their crystal lattice structure and intermolecular forces. The meso isomer, formed from the bromination of (E)-stilbene, possesses a plane of symmetry, rendering it achiral.[1] In contrast, the bromination of (Z)-stilbene produces the racemic (dl) pair of enantiomers.[4] These structural differences lead to significant variations in their melting points, a key diagnostic feature for distinguishing between the isomers.
Table 1: Comparison of Physical Properties of Stilbene Dibromide Isomers
| Property | meso-Stilbene Dibromide | (±)-Stilbene Dibromide (Racemic Mixture) |
| Molecular Formula | C₁₄H₁₂Br₂[2] | C₁₄H₁₂Br₂ |
| Molecular Weight | 340.05 g/mol [1][5] | 340.05 g/mol |
| Appearance | White to pale-orange crystalline solid/powder[1][2][5] | White crystalline solid[6] |
| Melting Point | 235 - 241 °C (with decomposition)[2][5][7][8] | 114 - 115 °C[3] (some sources report 100-110 °C[6]) |
| Solubility | Insoluble in water.[1][8] Sparingly soluble in solvents like acetonitrile.[1] | Soluble in ether.[9] |
| CAS Number | 13440-24-9[2][8] | Not specified for the mixture, but linked to the reaction from Z-stilbene. |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of stilbene dibromide isomers.
Infrared (IR) Spectroscopy
The IR spectrum of stilbene dibromide provides key information about its functional groups. The transition from stilbene to stilbene dibromide is marked by the disappearance of the alkene C=C stretch and the appearance of a C-Br bond stretch.
-
Aromatic C-H Stretch: Peaks are typically observed around 3020-3100 cm⁻¹.[1][10]
-
Aliphatic C-H Stretch: Found in the 2850-2960 cm⁻¹ region.[10]
-
Aromatic C=C Stretch: Characteristic absorptions appear in the 1450–1490 cm⁻¹ range.[1]
-
C-Br Stretch: A significant absorption band appears near 690 cm⁻¹, indicating the presence of the carbon-bromine bond.[1][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the stereochemistry of the synthesized product.
-
¹H NMR: The key diagnostic signals are the benzylic protons (–CHBr).
-
In meso-stilbene dibromide, the two benzylic protons are chemically equivalent due to the molecule's symmetry, resulting in a characteristic singlet at approximately 5.50 ppm.[6][10]
-
The aromatic protons appear as a multiplet in the region of 7.2-7.6 ppm.[6]
-
For the dl-stilbene dibromide pair, the benzylic protons are also equivalent and present as a singlet, but at a slightly different chemical shift, around 5.48 ppm.[6][10] The primary distinction in the spectrum is often the overall pattern in the aromatic region.[10]
-
-
¹³C NMR:
-
For meso-stilbene dibromide, characteristic peaks are observed around 56.1 ppm for the benzylic carbons (C-Br) and in the 127.9-140.0 ppm range for the aromatic carbons.[6]
-
For the dl isomer, the benzylic carbon signal appears at a slightly different shift of 59.2 ppm, with aromatic signals between 128.2-137.8 ppm.[6]
-
Chemical Properties and Reactivity
Synthesis via Stereospecific Bromination of Stilbene
The primary synthesis of stilbene dibromide is the electrophilic addition of bromine across the double bond of stilbene. This reaction is a cornerstone of stereochemistry, as the geometry of the starting alkene dictates the stereochemical outcome of the product.[4][12]
The mechanism proceeds through a cyclic bromonium ion intermediate.[3][9] The incoming bromide anion then attacks one of the carbons of this three-membered ring from the side opposite to the ring (anti-addition).[9]
-
From (E)-Stilbene: The anti-addition of bromine to trans-stilbene results exclusively in the formation of meso-stilbene dibromide.[2][4]
-
From (Z)-Stilbene: The anti-addition of bromine to cis-stilbene produces a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, known as (±)- or dl-stilbene dibromide.[4]
Caption: Two-step synthesis of diphenylacetylene from (E)-stilbene.
Other Reactions
Stilbene dibromide can also undergo debromination with reagents like iodide ions or zinc, which results in an elimination reaction that regenerates the stilbene alkene. [13]The stereochemical outcome of this reaction has been a subject of mechanistic studies.
Experimental Protocols
Protocol 1: Synthesis of meso-Stilbene Dibromide from (E)-Stilbene
This protocol describes a common laboratory procedure for the bromination of (E)-stilbene using pyridinium tribromide as a safer alternative to elemental bromine. [12][14] Materials:
-
(E)-Stilbene
-
Pyridinium tribromide
-
Glacial acetic acid or ethanol [1][14]* Methanol (for washing)
-
Round bottom flask, condenser, stir bar, heating mantle/water bath
-
Filtration apparatus (Büchner or Hirsch funnel)
Procedure:
-
In a round bottom flask, dissolve a measured amount of (E)-stilbene (e.g., 0.4 g) in a suitable solvent like glacial acetic acid (e.g., 8 mL). [12]Warm the mixture gently if needed to ensure complete dissolution. [12]2. Add pyridinium tribromide (e.g., 0.8 g) to the stirring solution. [12]3. Heat the reaction mixture in a boiling water bath for approximately 10-30 minutes. [12][14]The disappearance of the orange-yellow color of the tribromide indicates the reaction is proceeding. [12]4. Cool the mixture to room temperature, which should cause the product to precipitate as a white solid. [12]Further cooling in an ice bath can maximize crystal formation. 5. Collect the solid product by vacuum filtration. [12]6. Wash the collected crystals with small portions of cold methanol to remove any unreacted bromine or colored impurities. [12]7. Allow the product to air dry completely.
-
Characterize the product by determining its mass, calculating the percent yield, and measuring its melting point (expected: ~241 °C).
Protocol 2: Dehydrobromination to Synthesize Diphenylacetylene
This procedure outlines the conversion of meso-stilbene dibromide to diphenylacetylene using potassium hydroxide.
Materials:
-
meso-Stilbene dibromide (from Protocol 1)
-
Potassium hydroxide (KOH) pellets or powder
-
Triethylene glycol or 95% ethanol [15]* Water
-
Filtration apparatus (Hirsch funnel), Craig tube for recrystallization
Procedure:
-
Place a measured amount of meso-stilbene dibromide (e.g., 150 mg) into a 5-mL conical reaction vial. 2. Add powdered potassium hydroxide (e.g., 200 mg) and a high-boiling solvent like triethylene glycol. [15]3. Heat the mixture to a high temperature (e.g., 190-200 °C) with stirring for approximately 10-15 minutes to effect the double elimination. [16]4. Cool the reaction vial. Once cooled, add water (e.g., 2 mL) to dissolve the inorganic salts and precipitate the organic product. 5. Cool the mixture in an ice bath to maximize precipitation. 6. Collect the crude diphenylacetylene product using a Hirsch funnel. 7. Purify the product by recrystallization from hot 95% ethanol. 8. After drying, determine the yield and melting point of the purified diphenylacetylene (expected: 60-62 °C). [17]
Safety and Handling
Stilbene dibromide is classified as a hazardous chemical and must be handled with appropriate precautions. [7]* Hazards: It is corrosive and causes severe skin burns and eye damage. [5][7][18]It is also classified as harmful if swallowed (Acute toxicity, Category 4). [1][18]The dust is a lachrymator (causes tearing) and can cause severe respiratory tract irritation. [5][18]* Handling: Always handle stilbene dibromide inside a chemical fume hood. [5][7]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]Avoid generating and inhaling dust. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials. [5][7]Keep away from strong oxidizing agents. [5]* First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. [5][7]For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [7][18]If ingested, rinse the mouth but do not induce vomiting; seek immediate medical help. [7][18]
References
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Wikipedia. (n.d.). meso-Stilbene dibromide. [Link]
- Grokipedia. (2026). meso-Stilbene dibromide.
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Murdoch University Research Portal. (n.d.). Elimination reactions of stilbene dibromides. Dehydrobromination by acetate, cyanide or chloride ions in dimethylformamide. [Link]
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chemeurope.com. (n.d.). Stilbene. [Link]
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Harper College. (n.d.). Material Safety Data Sheet this compound, 96%. [Link]
- Unknown. (n.d.).
- Clemson University. (n.d.). Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide.
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Cram. (n.d.). Dehydrobromination Of Meso-Stilbene Lab Report. [Link]
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Homework.Study.com. (n.d.). What type of reaction is the conversion of stilbene dibromide to diphenylacetylene?. [Link]
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Scribd. (n.d.). Meso-Stilbene Dibromide Properties and Analysis. [Link]
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Scientific & Academic Publishing. (2023). The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. [Link]
- American Chemical Society. (n.d.). Debromination of meso- and DL-stilbene dibromides by lithium bromide in dimethylformamide.
-
YouTube. (2021). dibromination of stilbene - laboratory experiment. [Link]
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PubChem. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane. [Link]
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ResearchGate. (n.d.). Experiment 11: Bromination of Stilbene. [Link]
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Beyond Benign. (n.d.). Elimination: Dehydrohalogenation. [Link]
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The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]
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YouTube. (2014). Interpreting IR Scans Part 3 Exp 4. [Link]
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Bartleby. (2024). Answered: 1H NMR spectrum in CDCl3 of meso-stilbene dibromide. [Link]
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The Synthesis of Stilbene Dibromide: A Journey from Historical Discovery to Mechanistic Understanding
Abstract: This technical guide provides a comprehensive exploration of stilbene dibromide, from its historical roots in 19th-century organic chemistry to the detailed mechanistic and stereochemical nuances of its synthesis. We will delve into the pioneering work of early chemists, present a robust, self-validating protocol for the bromination of (E)-stilbene, and elucidate the underlying electrophilic addition mechanism that governs the reaction's stereospecific outcome. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this foundational reaction, its historical context, and its modern relevance.
Introduction: The Dawn of Aromatic Chemistry and the Discovery of Stilbene
The story of stilbene dibromide begins in the crucible of 19th-century organic chemistry, a time of profound discovery and theoretical evolution. In 1843, the French chemist Auguste Laurent, a pivotal figure in the establishment of organic chemistry, was investigating the distillation products of benzoin, a resin from the Styrax tree.[1][2] Through his meticulous work, he isolated a new hydrocarbon.[3] Struck by its lustrous, shining appearance, he named it "stilbène," derived from the Greek word στίλβω (stilbo), meaning "I shine".[4]
Laurent's discovery was more than the isolation of a new compound; it was a piece in the complex puzzle of molecular structure that chemists of the era were painstakingly assembling.[2] His work on stilbene and other aromatic compounds contributed to the development of substitution and nucleus theories, which were crucial steps toward our modern understanding of how atoms are arranged in molecules.[2][3]
Parallel to these developments in organic structure, the element bromine, independently discovered by Carl Jacob Löwig and Antoine-Jérôme Balard in 1825-1826, was becoming an increasingly important reagent.[5][6][7] Chemists began to explore its reactivity, noting its characteristic reaction with compounds containing carbon-carbon double bonds.[8][9] This set the stage for the eventual synthesis of stilbene dibromide, a reaction that would become a classic illustration of electrophilic addition and stereochemistry.
The Seminal Synthesis: Bromination of (E)-Stilbene
The bromination of (E)-stilbene to form meso-1,2-dibromo-1,2-diphenylethane is a cornerstone experiment in organic chemistry. It elegantly demonstrates a stereospecific reaction, where the geometry of the starting material dictates the stereochemistry of the product. The protocol described below is a self-validating system, incorporating observational cues and purification steps that ensure the integrity of the result.
2.1. Principle and Rationale
The reaction is an electrophilic addition. The electron-rich double bond of the stilbene molecule acts as a nucleophile, attacking the bromine molecule.[9] Bromine, while non-polar, becomes polarized as it approaches the alkene's pi-electron cloud, inducing a temporary dipole that makes one bromine atom electrophilic.[8][10] The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack from a bromide ion. This mechanistic pathway dictates the anti-addition of the two bromine atoms, a key factor in the resulting stereochemistry.[11]
2.2. Detailed Experimental Protocol
This protocol outlines a common and reliable method for the synthesis of meso-stilbene dibromide. While elemental bromine (Br₂) can be used, it is a volatile and highly corrosive liquid.[12] A safer and more easily handled alternative is pyridinium tribromide (C₅H₅NHBr₃), a stable solid that serves as an in situ source of bromine.[13][14][15]
| Reagent/Material | Purpose | Key Considerations |
| (E)-Stilbene | Starting Material (Alkene) | A white, crystalline solid. |
| Glacial Acetic Acid | Solvent | Corrosive. Provides a polar medium for the reaction. |
| Pyridinium Tribromide | Brominating Agent | Corrosive and a lachrymator. Weigh out in a fume hood. |
| Methanol | Washing Solvent | Flammable. Used to wash the crude product and remove impurities. |
| Erlenmeyer Flask | Reaction Vessel | Standard laboratory glassware. |
| Hot Plate/Water Bath | Heating Source | To dissolve the (E)-stilbene. |
| Vacuum Filtration Apparatus | Product Isolation | For collecting the crystalline product. |
Step-by-Step Procedure:
-
Dissolution: In a 25 mL Erlenmeyer flask, dissolve approximately 0.25 g of (E)-stilbene in 5 mL of glacial acetic acid. Gentle heating in a warm water bath may be required to fully dissolve the solid.[16]
-
Addition of Brominating Agent: Once the stilbene is dissolved, add 0.50 g of pyridinium tribromide to the warm solution.[16] Swirl the flask to mix the reagents. The orange-red color of the tribromide should be apparent.
-
Reaction: Continue to warm the mixture gently for an additional 5-10 minutes.[13] The formation of the product, meso-stilbene dibromide, is often rapid, precipitating from the solution as a white solid.[17] The disappearance of the orange color indicates the consumption of bromine.
-
Cooling and Precipitation: Cool the reaction mixture in an ice-water bath to maximize the precipitation of the product.[18]
-
Isolation and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel.[17] Wash the collected solid with several small portions of ice-cold methanol to remove any residual acetic acid and unreacted starting materials.[15][17] The orange color of the pyridinium tribromide should be washed away, leaving a white solid.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. Once dry, weigh the product to determine the yield.
2.3. Self-Validation and Characterization
The success of the synthesis is validated through the characterization of the product. The primary method for this is melting point determination. The different stereoisomers of stilbene dibromide have distinctly different melting points, providing a clear method for identification.
| Compound | Melting Point (°C) | Stereochemistry |
| meso-Stilbene Dibromide | 238 - 241 °C | (1R, 2S) - Achiral |
| (±)-Stilbene Dibromide | 111 - 114 °C | Racemic mixture of (1R,2R) and (1S,2S) |
Data sourced from multiple experimental guides.[13][16][19][20][21]
A sharp melting point in the range of 238-241°C is a strong confirmation that the stereospecific anti-addition has occurred, yielding the expected meso product.[16] A significantly lower and broader melting point would suggest the presence of other isomers or impurities.
Unraveling the Mechanism: A Stereochemical Deep Dive
The stereospecificity of stilbene bromination is a direct consequence of its reaction mechanism. The geometry of the starting alkene—(E) or (Z)—determines which stereoisomeric product is formed.
3.1. The Bromonium Ion Intermediate
The reaction is initiated by the electrophilic attack of the alkene's π-bond on a bromine molecule.[9] This does not form a simple carbocation. Instead, a cyclic bromonium ion intermediate is formed, where one bromine atom is bonded to both carbons of the original double bond.[8][11] This bridged structure is key to the reaction's stereochemical outcome.
3.2. Stereospecificity: (E)-Stilbene vs. (Z)-Stilbene
-
Bromination of (E)-Stilbene: When (E)-stilbene reacts, the bromonium ion forms on one face of the molecule. The subsequent nucleophilic attack by the bromide ion (Br⁻) must occur from the opposite face (an Sₙ2-like backside attack).[11][15] This enforced anti-addition results exclusively in the formation of meso-stilbene dibromide, an achiral compound with a plane of symmetry.
Caption: Reaction pathway for (E)-stilbene bromination.
-
Bromination of (Z)-Stilbene: If one were to start with (Z)-stilbene, the same anti-addition mechanism applies. However, because of the different starting geometry, the backside attack on the bromonium ion produces a racemic mixture of two enantiomers: (1R,2R)- and (1S,S)-stilbene dibromide.[13][14]
Caption: Reaction pathway for (Z)-stilbene bromination.
This predictable and divergent outcome from the two geometric isomers is a powerful demonstration of how reaction mechanisms govern molecular structure.
Modern Significance and Applications
While the synthesis of stilbene dibromide is a classic pedagogical experiment, the compound and its derivatives are not mere academic curiosities.
-
Synthetic Intermediate: meso-Stilbene dibromide serves as a key precursor in other organic syntheses. A notable example is its use in the preparation of diphenylacetylene through a double dehydrohalogenation reaction using a strong base like potassium hydroxide.[22][23]
-
Research in Materials Science and Pharmacology: Stilbene itself is a fundamental backbone (a "stilbenoid") for many compounds with significant biological and material properties.[14] Derivatives are used as dyes, optical brighteners, and scintillators.[4] The study of stilbene derivatives continues to be an active area of research, with applications in areas ranging from anticancer agents to organic light-emitting diodes (OLEDs).[24][25]
Conclusion
The synthesis of stilbene dibromide is a reaction steeped in the rich history of organic chemistry. From Laurent's initial discovery of the parent hydrocarbon to the detailed mechanistic studies that followed, it has provided generations of scientists with a clear and tangible example of electrophilic addition and stereospecificity. Its continued relevance as a synthetic intermediate and as a foundational structure in medicinal chemistry and materials science underscores the enduring importance of understanding these fundamental transformations. This guide provides not just a protocol, but a deeper appreciation for the causality, logic, and historical context that make this reaction a pillar of the chemical sciences.
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An In-Depth Technical Guide to the Stereochemistry of Bromine Addition to Stilbene
This guide provides a comprehensive examination of the stereochemical outcomes of bromine addition to the geometric isomers of stilbene, (E)- and (Z)-1,2-diphenylethene. It is designed for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of stereospecific reactions. We will dissect the underlying principles of the reaction mechanism, provide detailed experimental protocols for synthesis and analysis, and present the data in a clear, comparative format.
Foundational Principles: Electrophilic Addition and the Bromonium Ion Intermediate
The reaction between an alkene and molecular bromine (Br₂) is a classic example of electrophilic addition. The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, initiating the reaction.[1] A critical feature of this reaction is its stereospecificity, which is dictated by the formation of a cyclic bromonium ion intermediate.[2][3][4]
When the Br₂ molecule approaches the alkene, the π-electron cloud of the double bond polarizes the Br-Br bond, making the proximal bromine atom electrophilic.[4] The alkene's π-electrons attack this electrophilic bromine, while simultaneously, a lone pair from the same bromine atom attacks one of the alkene carbons. This concerted process forms a three-membered ring containing a positively charged bromine atom, known as the bromonium ion.[1][4][5]
This cyclic intermediate is key to the reaction's stereochemistry for two primary reasons:
-
Steric Shielding: The bulky bromonium ion effectively blocks one face of the original double bond.[6]
-
Prevention of Bond Rotation: The ring structure prevents free rotation around the central carbon-carbon single bond, locking the relative positions of the substituents.[7]
The reaction concludes when a nucleophile, in this case, a bromide ion (Br⁻) generated in the first step, attacks one of the carbons of the bromonium ion.[8] Due to the steric hindrance from the bridged bromine, this attack must occur from the opposite face, a process known as anti-addition .[3][6][8][9] This backside attack, analogous to an Sₙ2 reaction, forces the two bromine atoms to be added to opposite faces of the original double bond, defining the stereochemical outcome of the product.[3][4][7]
Stereospecific Bromination of (E)-Stilbene
The addition of bromine to (E)-stilbene (trans-stilbene) stereospecifically yields meso-1,2-dibromo-1,2-diphenylethane. Let's explore the mechanism to understand this outcome.
-
Formation of the Bromonium Ion: The bromine molecule can add to either the top or bottom face of the planar (E)-stilbene. Both approaches lead to the same symmetric bromonium ion intermediate.
-
Nucleophilic Attack: The bromide ion (Br⁻) then performs a backside attack on one of the two carbons in the bromonium ion ring.
-
Attack at carbon 'a' results in the (1R, 2S) stereoisomer.
-
Attack at carbon 'b' results in the (1S, 2R) stereoisomer.
-
Although two different stereoisomers are formed, they are identical. The (1R, 2S) and (1S, 2R) configurations represent the same meso compound, which possesses a plane of symmetry and is therefore achiral, despite having two stereocenters.[10][11]
Stereospecific Bromination of (Z)-Stilbene
In contrast, the addition of bromine to (Z)-stilbene (cis-stilbene) produces a racemic mixture of two enantiomers: (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[10]
-
Formation of the Bromonium Ion: Bromine adds to the face of the (Z)-stilbene molecule.
-
Nucleophilic Attack: The subsequent anti-addition by the bromide ion can occur at two distinct carbons, leading to different, non-superimposable mirror-image products.
-
Attack at carbon 'a' leads to the (1R,2R)-enantiomer.
-
Attack at carbon 'b' leads to the (1S,2S)-enantiomer.
-
Since the initial attack of bromine is equally likely on either face of the (Z)-stilbene, and the subsequent nucleophilic attack is equally likely at either carbon, the two enantiomers are produced in equal amounts.[7] This 50:50 mixture is known as a racemic mixture.[10][12]
Data Presentation: Comparative Analysis of Products
The distinct stereochemical pathways for (E)- and (Z)-stilbene result in diastereomeric products with significantly different physical properties. The most telling of these is the melting point, which serves as a primary method for product identification in the laboratory.
| Starting Isomer | Product(s) | Stereochemical Relationship | Melting Point (°C) |
| (E)-Stilbene | meso-1,2-dibromo-1,2-diphenylethane | Achiral Diastereomer | 241-243[10][12] |
| (Z)-Stilbene | (±)-1,2-dibromo-1,2-diphenylethane | Racemic Mixture of Enantiomers | 114-115[10][12] |
Experimental Protocols
The following protocols detail the synthesis and characterization of stilbene dibromide isomers.
Rationale for Reagent Selection
While elemental bromine (Br₂) can be used directly, it is a highly corrosive and volatile liquid.[10] Safer alternatives are often employed in a laboratory setting:
-
Pyridinium Tribromide (PyHBr₃): A stable, solid reagent that is easier and safer to handle.[2][10] It delivers Br₂ in a controlled manner upon dissolution.
-
In Situ Generation of Bromine: Molecular bromine can be generated directly in the reaction mixture from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[13][14] This method avoids the handling of pure bromine altogether.[14]
Workflow for Synthesis and Analysis
Detailed Step-by-Step Methodology: Bromination of (E)-Stilbene
This protocol is adapted from established laboratory procedures.[10][13]
-
Preparation: In a suitable test tube or flask, weigh 0.4 g of (E)-stilbene.[10]
-
Dissolution: Add 4 mL of glacial acetic acid. Gently heat the mixture in a hot water bath, stirring with a glass rod until the solid completely dissolves.[10]
-
Addition of Brominating Agent: Add 0.8 g of pyridinium tribromide to the warm solution. Wash any reagent adhering to the sides of the flask down with an additional 1-2 mL of glacial acetic acid.[10]
-
Reaction: Place the reaction vessel in a boiling water bath. Stir occasionally for approximately 10-15 minutes. The initial orange-yellow color of the tribromide should fade as the reaction proceeds.[10]
-
Isolation: Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner or Hirsch funnel.[1][10]
-
Washing: Wash the collected crystals with small portions of cold methanol to remove any residual color from the reagents.[10]
-
Drying & Analysis: Allow the product to air dry completely. Once dry, weigh the product to calculate the percent yield and determine its melting point. A sharp melting point around 241-243 °C confirms the formation of meso-stilbene dibromide.[10][12]
(Note: The procedure for (Z)-stilbene is similar, but quantities may be adjusted based on the cost and density of the starting material. The expected product will have a melting point near 114 °C).[2][10]
Conclusion
The bromination of stilbene is a powerful illustration of stereospecificity in organic reactions. The geometry of the starting alkene—(E) or (Z)—unequivocally dictates the stereochemistry of the resulting 1,2-dibromo-1,2-diphenylethane product. This control is exerted through the formation of a cyclic bromonium ion intermediate, which mandates a strict anti-addition of the bromine atoms.
-
(E)-Stilbene yields the achiral meso compound.
-
(Z)-Stilbene yields a racemic mixture of (1R,2R) and (1S,2S) enantiomers.
This fundamental principle of stereochemical control is not merely an academic exercise; it is a cornerstone of modern synthetic chemistry. For professionals in drug development and materials science, the ability to predict and control the three-dimensional arrangement of atoms is paramount, as the stereochemistry of a molecule often governs its biological activity and material properties. Understanding the mechanisms detailed in this guide is essential for the rational design and synthesis of complex molecular architectures.
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Experiment 11: Bromination of Stilbene. ResearchGate. [Link]
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Reaction of Alkenes with Bromine. Chemistry Steps. [Link]
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X2 Addition to Alkenes: Bromination of trans-Stilbene. University of Missouri – Kansas City. [Link]
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BROMINATION OF TRANS – STILBENE. Odinity. [Link]
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Bromination of Alkenes: Mechanism & Stereochemistry. YouTube. [Link]
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Why Does Br2 perform Anti Addition to an Alkene? | Mechanism Explained. YouTube. [Link]
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STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Lady Keane College. [Link]
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STILBENE BROMINATION. Centre College. [Link]
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Write the reactions for the bromination of cis-stilbene, in each case showing the intermediate bromonium. Brainly.com. [Link]
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meso-Stilbene dibromide. Wikipedia. [Link]
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Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide. Clemson University. [Link]
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(E)-Stilbene Lab Report. Bartleby.com. [Link]
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Part B: Bromination of (E)-Stilbene to form meso-Stilbene Dibromide. Chegg.com. [Link]
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Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. University of Colorado Denver. [Link]
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Understanding diastereomers of 1,2-dibromo-1,2-diphenylethane
An In-depth Technical Guide to the Diastereomers of 1,2-Dibromo-1,2-diphenylethane: Synthesis, Characterization, and Stereochemistry
Abstract
This compound, commonly known as stilbene dibromide, serves as a quintessential model for exploring the principles of stereoisomerism and stereospecific reactions in organic chemistry. This technical guide provides a comprehensive overview of its two diastereomeric forms: the achiral meso compound and the chiral racemic mixture of enantiomers. A detailed examination of their stereospecific synthesis from geometric isomers of stilbene, methodologies for their separation and characterization, and their distinct physical and spectroscopic properties is presented. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereochemical principles and their practical applications in synthesis and analysis.
Introduction to Stereoisomerism in this compound
The molecular structure of this compound (C₁₄H₁₂Br₂) features two adjacent stereocenters, which are the carbon atoms each bonded to a hydrogen, a bromine, and a phenyl group. This structural feature gives rise to a total of three stereoisomers, not the four (2ⁿ where n=2) that might be predicted, due to the presence of a symmetrical isomer.
The stereoisomers are:
-
meso-1,2-Dibromo-1,2-diphenylethane : This diastereomer possesses an internal plane of symmetry, which renders it achiral despite having two chiral centers ((1R,2S) or (1S,2R) configurations). Consequently, it is optically inactive.
-
(±)-1,2-Dibromo-1,2-diphenylethane : This is a racemic mixture composed of an equimolar amount of two enantiomers:
-
(1R,2R)-1,2-dibromo-1,2-diphenylethane : A chiral, optically active molecule.
-
(1S,2S)-1,2-dibromo-1,2-diphenylethane : The non-superimposable mirror image of the (1R,2R) isomer, which is also chiral and optically active.
-
These diastereomers—the meso compound and the racemic pair—exhibit distinct physical and chemical properties, which allows for their separation and individual study.
Caption: Stereoisomers of this compound.
Stereospecific Synthesis of Diastereomers
The synthesis of the diastereomers of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The choice of the geometric isomer of stilbene ((E)- or (Z)-) is the critical determinant.
Synthesis of meso-1,2-Dibromo-1,2-diphenylethane
The meso isomer is synthesized via the electrophilic addition of bromine to (E)-stilbene (trans-stilbene). The reaction mechanism proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion ring (anti-addition). This anti-addition to the trans-alkene results in the exclusive formation of the meso product.
Causality: The planarity of the trans-stilbene and the formation of the bulky, three-membered bromonium ion ring sterically hinders attack from the same side. The Sₙ2-like backside attack by the bromide ion is the only viable pathway, leading to the specific anti-diastereomer, which in this case is the meso compound.
Synthesis of (±)-1,2-Dibromo-1,2-diphenylethane
The racemic mixture is prepared by the bromination of (Z)-stilbene (cis-stilbene). The mechanism is analogous, involving a cyclic bromonium ion and anti-addition. However, the syn-stereochemistry of the phenyl groups in cis-stilbene leads to the formation of a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. The polarity of the solvent can influence the stereospecificity; in non-polar solvents, the racemic mixture is the primary product, but the formation of the meso compound can increase in more polar solvents.
Caption: Stereospecific synthesis of stilbene dibromide diastereomers.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and purification of the diastereomers.
Protocol: Synthesis of meso-Stilbene Dibromide from (E)-Stilbene
This protocol utilizes pyridinium perbromide as a safer and easier-to-handle source of bromine compared to elemental bromine (Br₂), which is highly corrosive and volatile.
Methodology:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 0.5 g of (E)-stilbene in 10 mL of glacial acetic acid, heating gently on a steam bath to facilitate dissolution.
-
Bromination: Add 1.0 g of pyridinium perbromide to the warm solution. Stir the mixture. The product should begin to precipitate as small platelets almost immediately.
-
Reaction Completion: Continue heating and stirring for an additional 1-2 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice-water bath to maximize crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with cold methanol to remove residual acetic acid and any unreacted starting materials.
-
Drying: Allow the product to air dry on the filter paper. The purity can be assessed by its melting point.
Protocol: Synthesis of (±)-Stilbene Dibromide from (Z)-Stilbene
This procedure uses liquid bromine and requires careful handling in a fume hood.
Methodology:
-
Setup: In a fume hood, dissolve 0.41 g (2.3 mmol) of (Z)-stilbene in 5.0 mL of dichloromethane (CH₂Cl₂) in a flask equipped with a stirrer. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of 0.12 mL (2.3 mmol) of molecular bromine in 0.9 mL of CH₂Cl₂ to the stirred stilbene solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes.
-
Workup: If any solid (meso isomer byproduct) has formed, remove it by filtration. Wash the filtrate with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution to quench any unreacted bromine, followed by washing with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude solid can be recrystallized from methanol or ethanol to yield the purified racemic product.
Physicochemical and Spectroscopic Characterization
The diastereomers of this compound can be reliably distinguished by their distinct physical and spectroscopic properties. The significant difference in melting points is a primary method for identification.
Data Presentation: Physical and Spectroscopic Properties
| Property | meso-1,2-Dibromo-1,2-diphenylethane | (±)-1,2-Dibromo-1,2-diphenylethane |
| Systematic Name | (1R,2S)-1,2-Dibromo-1,2-diphenylethane | (1R,2R)- and (1S,2S)-1,2-Dibromo-1,2-diphenylethane |
| Melting Point (°C) | 241–243 | 114–115 |
| Appearance | White crystalline solid | White crystalline solid |
| ¹H NMR (CDCl₃) | Singlet for the two equivalent methine protons (H-C-Br) around δ 5.50 ppm. | A distinct signal for the methine protons (H-C-Br) around δ 5.25-5.4 ppm. |
| ¹³C NMR (CDCl₃) | Fewer signals due to molecular symmetry. | More signals compared to the meso isomer. |
| Solubility | Insoluble in water. | Soluble in solvents like CH₂Cl₂. |
Spectroscopic Analysis: The Decisive Role of NMR
NMR spectroscopy is an indispensable tool for unambiguously differentiating between the diastereomers.
-
¹H NMR: The key diagnostic feature is the signal for the two methine protons. In the meso isomer, the internal plane of symmetry makes these two protons chemically and magnetically equivalent, resulting in a single, sharp singlet. In the racemic enantiomers, these protons are not equivalent in the same way and their environment leads to a different signal pattern, often a distinct peak that can be differentiated from the meso singlet.
-
¹³C NMR: The symmetry of the meso compound results in fewer unique carbon signals compared to the chiral enantiomers of the racemic mixture, where corresponding carbons are not related by a plane of symmetry.
Caption: Logical workflow for isomer differentiation using ¹H NMR.
Chemical Reactivity and Applications
Beyond their role in teaching stereochemistry, the diastereomers of stilbene dibromide are valuable substrates in mechanistic studies, particularly for elimination reactions.
E2 Elimination Reactions
When treated with a strong base, both diastereomers undergo E2 elimination to form bromoalkenes. The stereochemistry of the starting diastereomer dictates the stereochemistry of the resulting alkene product, a consequence of the requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms.
-
meso-1,2-dibromo-1,2-diphenylethane yields the (E)-alkene.
-
(±)-1,2-dibromo-1,2-diphenylethane yields the (Z)-alkene.
This stereospecificity makes stilbene dibromide an excellent system for demonstrating the stereochemical course of E2 reactions.
Other Applications
This compound serves as a precursor for the synthesis of diphenylacetylene through a double dehydrobromination reaction. It is also used in studies involving dehalogenation processes and other synthetic methodologies.
Conclusion
The diastereomers of this compound provide a powerful and practical framework for understanding the fundamental principles of stereoisomerism and stereospecific reactions. The ability to selectively synthesize the meso or racemic diastereomers based on the geometry of the starting alkene is a cornerstone concept in organic synthesis. Furthermore, the clear and significant differences in their physical and spectroscopic properties, particularly melting points and NMR spectra, offer a robust and self-validating system for their identification and characterization. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to confidently synthesize, analyze, and utilize these important chemical entities in their work.
References
An In-depth Technical Guide to the Nomenclature of 1,2-Dibromo-1,2-diphenylethane
This guide provides a comprehensive overview of the synonyms, stereochemical distinctions, and key identifiers for 1,2-Dibromo-1,2-diphenylethane, a compound frequently encountered in organic synthesis and stereochemical studies. The information is tailored for researchers, scientists, and professionals in drug development who require a precise understanding of this molecule's nomenclature.
Introduction: The Significance of Precise Nomenclature
This compound, commonly known as stilbene dibromide, serves as a fundamental model for illustrating principles of stereoisomerism and stereospecific reactions.[1] The molecule possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) which form a racemic mixture, and an achiral meso compound ((1R,2S) or (1S,2R)).[2] The distinct stereochemical nature of these isomers necessitates a rigorous and unambiguous system of nomenclature to ensure clarity in experimental design, data interpretation, and scientific communication.
The choice of name often depends on the context, with "stilbene dibromide" being prevalent in general laboratory use, while systematic IUPAC names are essential for publications and regulatory submissions. This guide will dissect the various synonyms, linking them to their specific stereochemical forms and providing the necessary identifiers for accurate database searching and material procurement.
Systematic and Common Synonyms
The nomenclature for this compound can be broadly categorized into systematic IUPAC names, common names, and other identifiers. The most frequently encountered synonyms are detailed below.
IUPAC and Systematic Names:
-
This compound : This is the most formal and widely accepted IUPAC name for the compound, clearly indicating the presence of two bromine atoms on an ethane backbone, which is substituted with two phenyl groups at the 1 and 2 positions.[3]
-
1,1'-(1,2-Dibromo-1,2-ethanediyl)bis[benzene] : This is another valid, though less common, systematic name that emphasizes the connection of two benzene rings to the dibromoethane core.[4][5]
-
(1,2-Dibromo-2-phenylethyl)benzene : This name treats one of the phenyl groups as a substituent on the dibromoethane chain.[4]
Common and Trivial Names:
-
Stilbene Dibromide : This is the most common trivial name, derived from the compound's synthesis via the bromination of stilbene ((E)- or (Z)-1,2-diphenylethene).[1][6][7]
-
A,A'-Dibromobibenzyl or α,α′-Dibromobibenzyl : These names are based on the parent hydrocarbon bibenzyl (1,2-diphenylethane), with the Greek letters or "A" indicating substitution on the carbons of the ethane bridge.[4][6]
-
Dibromodiphenylethane : A straightforward descriptive name.[6]
Stereoisomer-Specific Nomenclature
The stereochemistry of this compound is crucial and has led to specific names for its diastereomers.
Meso Form:
The meso isomer is achiral due to an internal plane of symmetry.
-
meso-1,2-Dibromo-1,2-diphenylethane : This is the most precise and common way to denote the meso form.[6][7][8][9][10][11]
-
meso-Stilbene Dibromide : A widely used synonym for the meso isomer.[2][3][6][8][12]
-
(1R,2S)-1,2-Dibromo-1,2-diphenylethane or (1S,2R)-1,2-Dibromo-1,2-diphenylethane : These are the systematic names that define the absolute configuration of the two chiral centers.[3][6]
-
meso-Dibromostilbene : Another variation used to specify the meso form.[6][13]
Racemic Form:
The racemic form is an equimolar mixture of the two enantiomers.
-
(±)-1,2-Dibromo-1,2-diphenylethane or dl-1,2-Dibromo-1,2-diphenylethane : These prefixes are used to indicate the racemic mixture.[3]
Key Identifiers and Physicochemical Properties
For unambiguous identification, especially in databases and for regulatory purposes, a variety of chemical identifiers are used. The table below summarizes these for the different forms of this compound.
| Identifier | meso-1,2-Dibromo-1,2-diphenylethane | (Racemic) this compound |
| CAS Number | 13440-24-9[2][6][8] | 5789-30-0[1][4] |
| Molecular Formula | C₁₄H₁₂Br₂[1][2][6] | C₁₄H₁₂Br₂[4] |
| Molecular Weight | 340.05 g/mol [1][6] | 340.05 g/mol [4] |
| Appearance | White to light yellow powder or crystals[6][8][9] | White to light yellow-orange powder[4] |
| Melting Point | 241 °C (decomposes)[2][6][9] | 110-114 °C (for the (±)-form) |
| PubChem CID | 2753450[2][12] | 93010[4] |
| InChIKey | GKESIQQTGWVOLH-OKILXGFUSA-N[2][12] | GKESIQQTGWVOLH-UHFFFAOYSA-N[4] |
| SMILES | C1=CC=C(C=C1)Br)Br[2][12] | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br[4] |
Synthetic Pathways and Stereochemical Outcomes
The stereochemical outcome of the synthesis of this compound is highly dependent on the stereochemistry of the starting stilbene isomer. This relationship is a classic example taught in organic chemistry to illustrate stereospecific reactions.
-
Bromination of (E)-stilbene (trans-stilbene) proceeds via an anti-addition mechanism, resulting in the formation of meso-1,2-Dibromo-1,2-diphenylethane.[3]
-
Bromination of (Z)-stilbene (cis-stilbene) also undergoes anti-addition, leading to the formation of the racemic mixture, (±)-1,2-Dibromo-1,2-diphenylethane.[3]
This stereospecificity is crucial for researchers needing to synthesize a particular stereoisomer for their applications.
Caption: Stereospecific synthesis of stilbene dibromide isomers.
Experimental Protocols: Synthesis of meso-1,2-Dibromo-1,2-diphenylethane
The following is a representative protocol for the synthesis of the meso isomer from (E)-stilbene.
Materials:
-
(E)-Stilbene
-
Pyridinium tribromide
-
Glacial acetic acid
-
Ethanol
-
Ice bath
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve (E)-stilbene in a minimal amount of warm glacial acetic acid in a round-bottom flask.
-
In a separate container, dissolve an equimolar amount of pyridinium tribromide in glacial acetic acid.
-
Slowly add the pyridinium tribromide solution to the stirring stilbene solution at room temperature.
-
After the addition is complete, gently heat the mixture to reflux for 15-20 minutes. The color of the solution should change from orange-red to a lighter yellow, indicating the consumption of bromine.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent, such as toluene or a mixture of ethanol and chloroform, to obtain pure meso-1,2-Dibromo-1,2-diphenylethane.
-
Dry the purified crystals and determine the melting point to confirm identity and purity. The literature melting point for the meso isomer is approximately 241 °C with decomposition.[2][6][9]
Self-Validation: The success of this protocol is validated by the melting point of the final product. A sharp melting point at or near 241 °C is indicative of the high purity meso isomer. In contrast, the racemic mixture has a significantly lower melting point.
Conclusion
A thorough understanding of the various synonyms for this compound is paramount for scientific accuracy. The distinction between the common name "stilbene dibromide" and the more specific terms for its meso and racemic forms is critical for reproducible research. By utilizing the systematic names and unique identifiers provided in this guide, researchers can navigate the complexities of chemical databases and literature with precision, ensuring the correct compound is being discussed, synthesized, and applied in their work.
References
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meso-Stilbene dibromide - Wikipedia. (n.d.). Available at: [Link]
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1,2-Dibromoethane - Wikipedia. (n.d.). Available at: [Link]
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4-Styrylpyridine | C13H11N | CID 641098 - PubChem. (n.d.). Available at: [Link]
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Material Safety Data Sheet this compound, 96% - Harper College. (n.d.). Available at: [Link]
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meso-1,2-Dibromo-1,2-diphenylethane, 97% | Fisher Scientific. (n.d.). Available at: [Link]
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meso-1,2-Dibromo-1,2-diphenylethane | C14H12Br2 | CID 2753450 - PubChem. (n.d.). Available at: [Link]
-
What are the main uses for meso-stilbene dibromide? - Quora. (2017). Available at: [Link]
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Optical activity of 1,2-dibromo-1,2-diphenylethane isomers
An In-Depth Technical Guide to the Optical Activity of 1,2-dibromo-1,2-diphenylethane Isomers
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as stilbene dibromide, serves as a quintessential model for exploring the principles of stereoisomerism and its direct impact on optical properties.[1] The presence of two adjacent chiral centers in its structure gives rise to three distinct stereoisomers: a pair of optically active enantiomers and an optically inactive meso diastereomer.[1][2] This guide provides a comprehensive examination of these isomers, detailing their structural differences, stereospecific synthesis, and the theoretical and practical basis of their optical activity. We will delve into the principles of polarimetry as the primary analytical technique for quantifying this phenomenon and present a validated protocol for its measurement. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how stereochemistry dictates the macroscopic property of optical rotation.
Foundational Principles: Chirality and Optical Activity
The concept of optical activity is intrinsically linked to molecular chirality.[3][4] A molecule is considered chiral if its mirror image is non-superimposable, much like a left and right hand.[3] This structural asymmetry is the fundamental requirement for a compound to be optically active.[5] Conversely, molecules that are superimposable on their mirror images are termed achiral and do not rotate plane-polarized light.[6]
Optical activity is the macroscopic phenomenon where a collection of chiral molecules rotates the plane of polarized light.[7][8] This rotation is detected and quantified using an instrument called a polarimeter .[9][10]
-
Dextrorotatory (+): The substance rotates the plane of polarized light clockwise.[3][7]
-
Levorotatory (-): The substance rotates the plane of polarized light counterclockwise.[3][7]
A pair of non-superimposable mirror-image molecules are known as enantiomers .[11][12] They share identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light, rotating it by equal magnitudes in opposite directions.[5][12] An equimolar mixture of two enantiomers, called a racemic mixture , exhibits no net optical rotation because the equal and opposite rotations of each enantiomer cancel each other out.[5]
Stereoisomers that are not mirror images of each other are called diastereomers .[3] Unlike enantiomers, diastereomers have different physical properties, which is a key principle used in their separation.[12]
The Stereoisomers of this compound
The structure of this compound contains two chiral centers at carbons C1 and C2. This allows for a theoretical maximum of 2² = 4 stereoisomers. However, due to molecular symmetry, only three distinct stereoisomers exist.[1][2]
-
(1R,2R)-1,2-dibromo-1,2-diphenylethane: A chiral enantiomer that is optically active.[1]
-
(1S,2S)-1,2-dibromo-1,2-diphenylethane: The non-superimposable mirror image of the (1R,2R) isomer, which is also chiral and optically active with an equal but opposite rotation.[1]
-
(1R,2S)-1,2-dibromo-1,2-diphenylethane (meso): This diastereomer possesses an internal plane of symmetry.[1][13] Despite having two chiral centers, the molecule as a whole is achiral and therefore optically inactive.[6][14] The potential rotation from the (1R) center is cancelled internally by the equal and opposite potential rotation from the (1S) center, a phenomenon known as internal compensation.[15][16]
The racemic mixture, denoted as (±)-1,2-dibromo-1,2-diphenylethane, is a 50:50 mixture of the (1R,2R) and (1S,2S) enantiomers and is also optically inactive due to external compensation.[1][17]
Stereospecific Synthesis of the Isomers
The synthesis of the diastereomers of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product.[1] The reaction involves the electrophilic addition of bromine (Br₂) to the double bond of stilbene (1,2-diphenylethylene).
Synthesis of meso-1,2-dibromo-1,2-diphenylethane
The meso isomer is exclusively prepared through the bromination of trans-stilbene . The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bulky bromonium ion ring (anti-addition), resulting in the meso product.[1][18]
Synthesis of (±)-1,2-dibromo-1,2-diphenylethane
The racemic mixture is synthesized by the bromination of cis-stilbene . The mechanism is analogous, involving anti-addition to the bromonium ion intermediate, which in this case yields an equal mixture of the (1R,2R) and (1S,2S) enantiomers.[1][19]
Quantitative Analysis of Optical Activity
Physical Property Comparison
The diastereomers (meso vs. the enantiomeric pair) exhibit distinct physical properties, which allows for their identification and separation.
| Property | meso-1,2-dibromo-1,2-diphenylethane | (±)-1,2-dibromo-1,2-diphenylethane | (1R,2R) or (1S,2S) Isomer |
| Chirality | Achiral[1] | Chiral (mixture)[1] | Chiral[1] |
| Melting Point | ~241 °C (decomposes)[1][19] | ~100–110 °C[1][19] | ~100–110 °C |
| Optical Activity | Inactive (Internal Compensation)[1] | Inactive (External Compensation)[1] | Active[1] |
| ¹H NMR (CDCl₃) | Equivalent methine protons (singlet)[1] | Non-equivalent methine protons[1] | Non-equivalent methine protons |
Experimental Protocol: Measurement of Optical Rotation via Polarimetry
This protocol outlines the standardized procedure for determining the optical activity of a chiral sample. The goal is to measure the observed rotation (α) and calculate the specific rotation [α], a standardized physical constant for a given compound.[5]
Instrumentation and Reagents:
-
Polarimeter (with Sodium D-line source, λ = 589 nm)[20]
-
Polarimeter sample cell (path length typically 1 dm)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance
-
High-purity solvent (e.g., chloroform, ethanol)
-
Sample of purified enantiomer (e.g., resolved (1R,2R)-1,2-dibromo-1,2-diphenylethane)
Step-by-Step Methodology:
-
Instrument Calibration (Blank Measurement):
-
Rationale: To zero the instrument and account for any rotation caused by the solvent or the cell itself.
-
Procedure: Fill the polarimeter cell with the pure solvent. Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and record the reading. This value should be 0°. If not, adjust the instrument to zero or subtract this blank value from all subsequent sample readings.
-
-
Sample Preparation:
-
Rationale: Accurate concentration is critical for calculating specific rotation.
-
Procedure: Accurately weigh a precise amount of the sample (e.g., 100 mg) using an analytical balance. Quantitatively transfer the sample to a 10 mL volumetric flask. Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Mix thoroughly to ensure a homogenous solution. Calculate the concentration (c) in g/mL.
-
-
Sample Measurement:
-
Rationale: To obtain the observed angle of rotation for the prepared solution.
-
Procedure: Rinse the polarimeter cell with a small amount of the sample solution, then fill it completely. Place the cell in the instrument, ensuring the temperature is stable and recorded (typically 20°C or 25°C). Allow the reading to stabilize and record the observed rotation (α).[20]
-
-
Calculation of Specific Rotation:
-
Rationale: To standardize the observed rotation to a value that is independent of concentration and path length, allowing for comparison across different experiments and literature values.
-
Procedure: Use the following formula to calculate the specific rotation [α]:[5][7]
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (e.g., "D" for Sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
Conclusion
The stereoisomers of this compound provide an elegant and instructive system for understanding the relationship between molecular structure and optical activity. The existence of optically active enantiomers and an achiral, inactive meso compound within the same molecular formula highlights the critical role of symmetry. The ability to synthesize these isomers stereospecifically and analyze their properties using polarimetry demonstrates a foundational workflow in stereochemical analysis. For professionals in drug development, a thorough grasp of these principles is paramount, as the stereochemistry of a pharmaceutical agent often dictates its efficacy and safety profile.
References
- Chegg. (n.d.). Chirality and Optical Activity.
- Anton Paar. (n.d.). Basics of polarimetry. Anton Paar Wiki.
- Wikipedia. (n.d.). Meso compound.
- ScienceDirect. (n.d.). Optical Activity - Stereochemical and Conformational Isomerism. Organic Chemistry.
- Wikipedia. (n.d.). Polarimeter.
- Moodle. (n.d.). Properties of Enantiomers and Optical Activity.
- BYJU'S. (n.d.). Meso compounds feature several chiral centres and are achiral substances.
- Let's Talk Academy. (2025). Why Meso Compounds Can Be Optically Inactive Despite Chirality.
- Quora. (2019). Why are or why not meso compounds considered to be optically active?
- Solubility of Things. (n.d.). Stereochemistry: Chirality and Optical Activity.
- Britannica. (n.d.). Polarimetry.
- YouTube. (2018). What are meso compounds? Why they are optically inactive?
- Quora. (2020). Are enantiomers optically active?
- Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.
- Benchchem. (n.d.). This compound.
- University of Calgary. (n.d.). Ch 7: Optical Activity.
- Torontech. (2025). Polarimeter Guide: Optical Activity & Applications.
- Homework.Study.com. (n.d.). Is optical activity stereochemistry?
- Homework.Study.com. (n.d.). Draw all of the possible stereoisomers of the expected product, 1,2-dibromo-1,2- diphenylethane...
- EvitaChem. (n.d.). Buy this compound.
- Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media.
- Chemistry LibreTexts. (2023). NS14. Stereochem in Elimination.
- ResearchGate. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane.
- YouTube. (2022). Making 1,2-dibromo-1-phenylethane (dibromostyrene).
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Methodological & Application
Synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-stilbene: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-stilbene. The protocol details the electrophilic addition of bromine to the alkene, a classic example of stereospecific synthesis. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
The bromination of alkenes is a fundamental reaction in organic chemistry, providing a reliable method for the introduction of vicinal dibromides. The reaction of trans-stilbene with bromine is of particular academic and practical interest as it stereospecifically yields the meso isomer of 1,2-dibromo-1,2-diphenylethane.[1] This stereospecificity arises from the anti-addition of the bromine atoms across the double bond, a process dictated by the formation of a cyclic bromonium ion intermediate.[1][2][3] Understanding and controlling the stereochemical outcome of such reactions is paramount in the synthesis of complex molecules, including active pharmaceutical ingredients.
This guide presents a detailed protocol for this synthesis, emphasizing not only the procedural steps but also the underlying chemical principles that ensure the formation of the desired meso product.
Mechanistic Insights: The Rationale Behind Stereospecificity
The addition of bromine to an alkene is an electrophilic addition reaction.[4] The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms of the Br₂ molecule, which in turn acts as an electrophile.[4] This initial attack leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond.[1][2][5]
The formation of this three-membered ring is a critical step that dictates the stereochemical outcome of the reaction. The bromide ion (Br⁻), generated in the initial step, then attacks one of the carbon atoms of the bromonium ion in an SN2-like fashion.[1] This nucleophilic attack occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition of the two bromine atoms.[2][3][6][7][8]
In the case of trans-stilbene, this anti-addition specifically leads to the formation of meso-1,2-dibromo-1,2-diphenylethane. The starting geometry of the alkene directly translates to the stereochemistry of the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of meso-1,2-dibromo-1,2-diphenylethane.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of meso-1,2-dibromo-1,2-diphenylethane. Two common methods for bromination are presented: one using a solution of bromine in a chlorinated solvent and an alternative, safer method generating bromine in situ.
Method A: Using Bromine Solution
This method utilizes a pre-prepared solution of bromine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| trans-Stilbene | ≥96% | Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |
| Bromine | ≥99.5% | Sigma-Aldrich | EXTREMELY TOXIC AND CORROSIVE |
| Cyclohexene | 99% | Acros Organics | Used to quench excess bromine |
| Ethanol | 95% or Absolute | For recrystallization | |
| Hirsch Funnel | For product collection | ||
| Filter Paper | |||
| Erlenmeyer Flasks | |||
| Magnetic Stirrer and Stir Bar | |||
| Ice Bath |
Safety Precautions:
-
Bromine is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves. [9] In case of skin contact, immediately flush the affected area with copious amounts of water.[10]
-
Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.[11]
-
Always add reagents slowly and ensure proper mixing.
Procedure:
-
Dissolution of trans-Stilbene: In a 50 mL Erlenmeyer flask, dissolve approximately 0.5 g of trans-stilbene in 10 mL of dichloromethane.[4] Stir the mixture with a magnetic stir bar until all the solid has dissolved.
-
Bromination: While stirring, slowly add a 10% solution of bromine in dichloromethane dropwise to the stilbene solution.[4] The characteristic reddish-brown color of bromine should disappear upon addition as it reacts with the alkene.[12]
-
Endpoint Determination: Continue adding the bromine solution until a faint reddish-brown or orange color persists for several minutes, indicating that all the stilbene has reacted and a slight excess of bromine is present.[13]
-
Quenching Excess Bromine: Add a few drops of cyclohexene to the reaction mixture to quench any unreacted bromine. The color should disappear.
-
Product Isolation: Cool the reaction mixture in an ice bath for 10-15 minutes to facilitate the precipitation of the product. Collect the white solid product by vacuum filtration using a Hirsch funnel.
-
Washing: Wash the collected solid with a small amount of cold dichloromethane or ethanol to remove any soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper. For complete drying, the product can be placed in a desiccator.
Method B: In Situ Generation of Bromine
This method avoids the direct handling of liquid bromine by generating it within the reaction mixture.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| trans-Stilbene | ≥96% | Sigma-Aldrich | |
| Ethanol | 95% or Absolute | ||
| Hydrobromic Acid (HBr) | 48% aqueous | Sigma-Aldrich | CORROSIVE |
| Hydrogen Peroxide (H₂O₂) | 30% aqueous | Fisher Scientific | STRONG OXIDIZER |
| Reflux Condenser | |||
| Round-Bottom Flask | |||
| Heating Mantle or Water Bath |
Safety Precautions:
-
Hydrobromic acid is corrosive.[14] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.[14] Handle both with extreme care, wearing appropriate PPE.
-
The reaction should be performed in a fume hood.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 0.5 g of trans-stilbene and 10 mL of ethanol.[14] Equip the flask with a magnetic stir bar and a reflux condenser.[14]
-
Dissolution: Heat the mixture to reflux using a heating mantle or water bath with stirring until the trans-stilbene dissolves.[14][15]
-
Addition of HBr: Slowly add 1.2 mL of 48% aqueous hydrobromic acid through the top of the condenser.[14] Some stilbene may precipitate but should redissolve upon continued heating.[14]
-
In Situ Bromine Generation: Carefully add 0.8 mL of 30% hydrogen peroxide dropwise to the refluxing solution.[14] The solution will turn orange-brown as bromine is generated.
-
Reaction Time: Continue to reflux the mixture for 15-20 minutes. The white precipitate of the product should form.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol, and air-dry.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
-
Transfer the crude meso-1,2-dibromo-1,2-diphenylethane to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and dichloromethane) to dissolve the solid completely.[16]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Product Characterization
The identity and purity of the synthesized meso-1,2-dibromo-1,2-diphenylethane should be confirmed by the following methods:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. meso-1,2-dibromo-1,2-diphenylethane has a reported melting point of approximately 241 °C (with decomposition).[17]
-
¹H NMR Spectroscopy: The proton NMR spectrum in CDCl₃ should show a multiplet for the aromatic protons and a characteristic singlet for the two equivalent methine protons.[16]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons and a single signal for the two equivalent methine carbons.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic rings and the C-Br stretching frequency.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through several key checkpoints:
-
Visual Confirmation: The disappearance of the bromine color during the addition serves as a real-time indicator of the reaction's progress.[12] The persistence of a light bromine color signals the completion of the reaction.
-
Precipitation of Product: The formation of a white precipitate from the reaction mixture is a strong indication of product formation.
-
Melting Point Analysis: A sharp melting point close to the literature value is a reliable indicator of the product's purity and the correct stereoisomer. The racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane has a significantly lower melting point (around 114 °C).
-
Spectroscopic Correlation: The obtained NMR and IR spectra should be consistent with the known spectra for meso-1,2-dibromo-1,2-diphenylethane.
Expertise and Experience: Key Insights for Success
-
Solvent Choice: Dichloromethane or glacial acetic acid are excellent solvents for this reaction as they are relatively inert to bromine and readily dissolve trans-stilbene.[4][5] Ethanol can also be used, particularly in the in situ generation method.[14]
-
Rate of Addition: Slow, dropwise addition of the bromine solution is crucial. A rapid addition can lead to localized high concentrations of bromine, potentially causing side reactions.
-
Temperature Control: While the reaction proceeds readily at room temperature, cooling the reaction mixture after completion enhances the precipitation of the product, thereby maximizing the isolated yield.
-
Alternative Brominating Agents: For enhanced safety and ease of handling, pyridinium tribromide can be used as an alternative to liquid bromine.[1][5] It is a stable, crystalline solid that serves as a source of bromine.
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight of trans-Stilbene | 180.25 g/mol |
| Molecular Weight of Br₂ | 159.81 g/mol |
| Molecular Weight of meso-1,2-dibromo-1,2-diphenylethane | 340.05 g/mol [18] |
| Theoretical Yield (from 0.5 g trans-stilbene) | Approximately 0.94 g |
| Expected Melting Point | ~241 °C (dec.) |
Conclusion
The synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-stilbene is a robust and illustrative example of a stereospecific electrophilic addition reaction. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize and characterize this compound. The mechanistic understanding provided offers a solid foundation for applying these principles to more complex synthetic challenges in drug development and materials science.
References
-
Odinity. (2018, May 11). BROMINATION OF TRANS – STILBENE. Retrieved from [Link]
-
Chem Help ASAP. (2021, October 23). dibromination of stilbene - laboratory experiment [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Experiment 11: Bromination of Stilbene. Retrieved from [Link]
-
ScienceDirect. (n.d.). 4.1.1.2. Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Centre College. (n.d.). STILBENE BROMINATION. Retrieved from [Link]
-
Wikipedia. (n.d.). meso-Stilbene dibromide. Retrieved from [Link]
-
PubChem. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane. Retrieved from [Link]
-
Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. Retrieved from [Link]
-
University of Missouri–Kansas City. (2013). X2 Addition to Alkenes: Bromination of trans-Stilbene. Retrieved from [Link]
-
YouTube. (2021, January 2). Stereochemistry of bromine addition. [Video]. [Link]
-
University of Missouri–Kansas City. (2013). 1. X2 Addition to Alkenes: Bromination of trans-Stilbene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]
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Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
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YouTube. (2011, September 1). Stereospecific Addition of Bromine to an Alkene. [Video]. [Link]
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SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]
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Application Notes and Protocols: Stilbene Bromination Using Pyridinium Tribromide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Safer, More Convenient Approach to Alkene Bromination
The bromination of alkenes is a fundamental transformation in organic synthesis, providing a gateway to a diverse array of functionalized molecules. While elemental bromine (Br₂) has traditionally been the reagent of choice, its high volatility, corrosivity, and toxicity pose significant handling and safety challenges.[1][2] Pyridinium tribromide (Py·Br₃), a stable, crystalline solid, has emerged as a superior alternative, offering a safer and more convenient means of effecting bromination.[1][3][4] This guide provides an in-depth exploration of the use of pyridinium tribromide for the bromination of cis- and trans-stilbene, detailing the underlying mechanistic principles, comprehensive experimental protocols, and critical safety considerations.
Pyridinium tribromide serves as a solid source of bromine, existing in equilibrium with molecular bromine in solution.[3][5] This controlled release mitigates the hazards associated with handling liquid bromine directly.[6] The reagent's ease of handling, high selectivity, and compatibility with a range of functional groups make it an invaluable tool in modern organic synthesis.[2][7]
Mechanistic Insights: The Stereochemistry of Bromination
The bromination of stilbene proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the alkene's π-bond on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[8][9] This intermediate is then attacked by a bromide ion in an anti-addition fashion, resulting in the formation of a vicinal dibromide.[9]
The stereochemical outcome of the reaction is dependent on the stereochemistry of the starting stilbene isomer.
-
Bromination of trans-Stilbene: The anti-addition of bromine to trans-stilbene results in the formation of meso-1,2-dibromo-1,2-diphenylethane.[10]
-
Bromination of cis-Stilbene: The anti-addition of bromine to cis-stilbene yields a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[10]
The distinct physical properties of these stereoisomeric products, particularly their melting points, allow for their unambiguous identification. The meso product has a melting point of 241-243°C, while the racemic mixture melts at 114°C.[6][10]
Caption: General mechanism of stilbene bromination.
Experimental Protocols
Preparation of Pyridinium Tribromide
For researchers opting to synthesize pyridinium tribromide in-house, the following procedure is recommended.
Materials:
-
Pyridine
-
48% Hydrobromic acid
-
Bromine
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine pyridine and 48% hydrobromic acid while cooling in an ice-water bath.[11]
-
Slowly add bromine to the solution with stirring.[11]
-
Isolate the crude product and recrystallize from glacial acetic acid to yield orange needles of pyridinium tribromide.[12][13]
Bromination of trans-Stilbene
Materials:
-
trans-Stilbene
-
Pyridinium tribromide
-
Glacial acetic acid
Procedure:
-
In a test tube, dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid, heating in a water bath to facilitate dissolution.[10]
-
Add 0.8 g of pyridinium tribromide to the solution.[10]
-
Rinse the sides of the test tube with an additional 4 mL of glacial acetic acid.[10]
-
Heat the reaction mixture in a boiling water bath for 10 minutes, with occasional stirring.[10]
-
Cool the test tube to room temperature to allow for the crystallization of the product.[10]
-
Collect the solid product by vacuum filtration, washing with water and allowing it to air dry.[10]
-
Determine the melting point of the product to confirm the formation of meso-stilbene dibromide.[10]
Bromination of cis-Stilbene
Materials:
-
cis-Stilbene
-
Pyridinium tribromide
-
Glacial acetic acid
Procedure:
-
In a test tube, combine 0.3 mL of cis-stilbene with 3 mL of glacial acetic acid.[10]
-
Cool the mixture in an ice bath and add 0.6 g of pyridinium tribromide.[10]
-
Wash the sides of the test tube with an additional 3 mL of glacial acetic acid.[10]
-
Heat the reaction in a boiling water bath, stirring until the orange-yellow color of the pyridinium tribromide fades (approximately 5-10 minutes).[10]
-
Cool the test tube in a water bath to 40-50°C.
-
Add 6 mL of water and place the test tube in an ice bath for 15 minutes to induce crystallization.[10]
-
Collect the solid product by vacuum filtration, wash with water, and allow it to air dry.[10]
-
Determine the melting point of the product to confirm the formation of the racemic mixture of stilbene dibromide.[10]
Caption: A generalized workflow for the bromination of stilbene.
Data Summary
| Starting Material | Product | Expected Melting Point (°C) |
| trans-Stilbene | meso-1,2-dibromo-1,2-diphenylethane | 241-243[6][10] |
| cis-Stilbene | (±)-1,2-dibromo-1,2-diphenylethane | 114[6][10] |
Safety and Handling
Pyridinium tribromide is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][14][15] All manipulations should be performed in a well-ventilated fume hood.[14][16] Avoid inhalation of dust and contact with skin and eyes.[14][16] In case of contact, flush the affected area with copious amounts of water.[5][15] Store pyridinium tribromide in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[5]
Green Chemistry Considerations
The use of pyridinium tribromide in place of elemental bromine aligns with the principles of green chemistry by reducing the use and generation of hazardous substances.[17] The solid nature of pyridinium tribromide significantly enhances safety and ease of handling.[1][2] Furthermore, the use of less hazardous solvents like ethanol instead of chlorinated solvents further improves the environmental profile of the reaction.[18][19]
Conclusion
Pyridinium tribromide offers a robust and safer alternative to elemental bromine for the bromination of stilbene. The stereospecific nature of the reaction provides an excellent platform for studying the principles of electrophilic addition and stereochemistry. The detailed protocols and safety information provided herein are intended to empower researchers to confidently and safely employ this valuable synthetic methodology.
References
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Experiment 11: Bromination of Stilbene - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Draw the mechanism for the complete bromination of trans-stilbene with pyridinium tribromide. | Homework.Study.com. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pyridinium perbromide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Preparation of pyridinium tribromide - PrepChem.com. (n.d.). Retrieved January 16, 2026, from [Link]
-
Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide | Lab - Edubirdie. (2020, January 1). Edubirdie. Retrieved January 16, 2026, from [Link]
-
The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Molecular bromine gives slightly better yields compared to pyridinium tribromide. However, using... - Homework.Study.com. (n.d.). Retrieved January 16, 2026, from [Link]
-
Solved Pyridinium tribromide is preferred in bromination | Chegg.com. (2018, October 28). Chegg. Retrieved January 16, 2026, from [Link]
-
The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction - Scientific & Academic Publishing. (2023, August 12). Retrieved January 16, 2026, from [Link]
-
Experiment Lab: Bromination of Stilbene | Lab Reports Chemistry - Docsity. (2021, November 5). Docsity. Retrieved January 16, 2026, from [Link]
-
recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 11). Sciencemadness.org. Retrieved January 16, 2026, from [Link]
-
The Evolution of a Green Chemistry Laboratory Experiment: Greener Brominations of Stilbene - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]
-
[FREE] Write a balanced reaction equation for the bromination of stilbene using pyridinium tribromide. Find the - brainly.com. (2023, April 19). Brainly.com. Retrieved January 16, 2026, from [Link]
-
How to Make Pyridinium Tribromide #chemistry #organicchemistry - YouTube. (2022, October 15). YouTube. Retrieved January 16, 2026, from [Link]
-
Experiment 7 - Bromination of Stilbene | PDF - Scribd. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Bromination Of E-Stilbene Lab Report - IPL.org. (n.d.). IPL.org. Retrieved January 16, 2026, from [Link]
-
dibromination of stilbene - laboratory experiment - YouTube. (2021, October 23). YouTube. Retrieved January 16, 2026, from [Link]
-
Bromination of (E)-Stilbene | UKEssays.com. (2017, November 28). UKEssays.com. Retrieved January 16, 2026, from [Link]
-
Solved Pre-Lab Questions: Bromination of trans-Stilbene From | Chegg.com. (2018, November 12). Chegg. Retrieved January 16, 2026, from [Link]
-
Solved Pyridinium bromide is used in this reaction in place | Chegg.com. (2021, June 14). Chegg. Retrieved January 16, 2026, from [Link]
-
Cas 39416-48-3,Pyridinium tribromide - LookChem. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]
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Application Note: Synthesis of Diphenylacetylene via Double Dehydrobromination of 1,2-Dibromo-1,2-diphenylethane
Abstract: This document provides a comprehensive guide for the synthesis of diphenylacetylene, a valuable building block in organic chemistry, utilizing meso-1,2-dibromo-1,2-diphenylethane as a key precursor. The synthesis is a robust two-step process involving the initial bromination of trans-stilbene to yield the vicinal dibromide intermediate, followed by a base-induced double dehydrobromination. This guide delves into the underlying reaction mechanisms, provides detailed, field-tested laboratory protocols, and offers expert insights into the critical parameters for a successful synthesis.
Introduction and Scientific Background
Diphenylacetylene (also known as tolan) is a symmetrical alkyne that serves as a fundamental precursor in the synthesis of various organic compounds, including pharmaceuticals, organic light-emitting diodes (OLEDs), and complex molecular scaffolds. Its rigid, linear structure makes it a popular component in materials science and medicinal chemistry.
A common and reliable laboratory-scale preparation of diphenylacetylene involves a two-step sequence starting from the readily available alkene, trans-stilbene.[1] The process is an excellent illustration of fundamental organic transformations: electrophilic addition followed by elimination.
-
Step 1: Electrophilic Bromination: trans-Stilbene undergoes an electrophilic addition reaction with bromine to form the intermediate, meso-1,2-dibromo-1,2-diphenylethane.
-
Step 2: Double Dehydrobromination: The isolated dibromide is then subjected to a strong base, which induces two successive elimination reactions (E2), removing two equivalents of hydrogen bromide (HBr) to form the carbon-carbon triple bond of diphenylacetylene.[2][3]
This application note will detail the mechanistic rationale and provide validated protocols for both stages of this synthesis.
Mechanistic Deep Dive: From Alkene to Alkyne
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting. The overall transformation is a testament to stereochemical control and the influence of reaction conditions on outcomes.
Step 1: Stereospecific Bromination of trans-Stilbene
The first step is the addition of bromine across the double bond of trans-stilbene. This reaction is stereospecific, proceeding via an anti-addition mechanism.
The accepted mechanism involves the formation of a cyclic bromonium ion intermediate. The incoming bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite the initial bromine bridge (backside attack).[2] This anti-addition pathway, when applied to trans-stilbene, results specifically in the formation of meso-1,2-dibromo-1,2-diphenylethane, an achiral compound with two chiral centers.[2]
Caption: The two-step E2 elimination pathway to diphenylacetylene.
Experimental Application Notes and Protocols
Critical Safety and Handling Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,2-Dibromo-1,2-diphenylethane: Can cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes. [4][5]* Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care. [6]* High-Boiling Solvents (Ethylene Glycol, Diethylene Glycol): These solvents have high boiling points (197°C and 245°C, respectively). Exercise caution to avoid severe burns from the hot liquid. Ensure heating is controlled and uniform.
-
Glacial Acetic Acid & Pyridinium Hydrobromide Perbromide: These reagents, used in the preparation of the precursor, are corrosive and can cause burns. Handle with care. [7]
Protocol 1: Synthesis of meso-1,2-Dibromo-1,2-diphenylethane
This protocol uses pyridinium hydrobromide perbromide, a solid and safer alternative to liquid bromine. [6][7] Materials & Reagents
| Reagent | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) |
| trans-Stilbene | 180.25 | 2.0 g | 11.1 |
| Pyridinium hydrobromide perbromide | 319.83 | 4.0 g | 12.5 |
| Glacial Acetic Acid | 60.05 | 40 mL | - |
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid. Gentle warming on a hot plate may be required to facilitate dissolution. [6][7]2. Once dissolved, carefully add 4.0 g of pyridinium hydrobromide perbromide to the solution and swirl the flask to ensure thorough mixing. [6][7]3. Heat the mixture gently for an additional 2-3 minutes. Small, plate-like crystals of meso-1,2-dibromo-1,2-diphenylethane should precipitate almost immediately. [6][7]4. Allow the flask to cool to room temperature, then cool further in an ice-water bath to maximize crystal formation.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any residual acetic acid and color impurities. [7]7. Allow the product to air dry on the funnel. The typical yield is nearly quantitative.
Protocol 2: Synthesis of Diphenylacetylene
Materials & Reagents
| Reagent | Molecular Wt. ( g/mol ) | Amount |
| meso-1,2-Dibromo-1,2-diphenylethane | 340.07 | ~3.0 g (from Part 1) |
| Potassium Hydroxide (KOH) | 56.11 | ~3.0 g |
| Ethylene Glycol | 62.07 | 30 mL |
Procedure:
-
Place approximately 3.0 g of potassium hydroxide pellets and 30 mL of ethylene glycol into a 100 mL round-bottom flask equipped with a magnetic stir bar. [8]2. Gently heat the mixture while stirring until most of the KOH has dissolved. [8]3. Add the full amount of your synthesized meso-1,2-dibromo-1,2-diphenylethane to the flask.
-
Attach an air-cooled reflux condenser to the flask. A water-cooled condenser is unnecessary due to the high boiling point of ethylene glycol. [8][6]5. Heat the reaction mixture to a gentle reflux and maintain for 20-30 minutes. [6]The solution will darken.
-
After the reflux period, turn off the heat and allow the mixture to cool slightly.
-
While still hot, carefully decant the solution into a 250 mL Erlenmeyer flask containing approximately 120 mL of cold water. [8][6]Swirl the flask during the addition.
-
Diphenylacetylene will precipitate as a yellowish solid. [8][6]Allow the mixture to stand for 15 minutes to complete precipitation.
-
Cool the mixture in an ice bath, then collect the crude product by suction filtration.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol. If the solid does not fully dissolve, add a little more hot ethanol. Once dissolved, add water dropwise while swirling until the solution just becomes cloudy. Allow it to cool slowly to room temperature to form pure crystals of diphenylacetylene. [6][7]
Integrated Synthesis Workflow
The entire process, from commercially available starting materials to the final purified product, can be visualized as a linear workflow.
Caption: Complete workflow for the two-step synthesis of diphenylacetylene.
Conclusion
The synthesis of diphenylacetylene from trans-stilbene via a this compound intermediate is a classic and highly effective method that demonstrates fundamental principles of organic synthesis. By carefully controlling the reaction conditions, particularly the high temperatures required for the second elimination step, researchers can achieve high yields of the desired alkyne. This robust protocol provides a reliable pathway for accessing a key building block for further synthetic endeavors in research and development.
References
- Synthesis of Diphenylacetylene. (n.d.). University of Colorado Boulder.
- Diphenylacetylene - Organic Syntheses. (n.d.). Organic Syntheses.
- PREPARATION OF DIPHENYLACETYLENE. (n.d.). University of California, Los Angeles.
- Synthesis of Diphenylacetylene from Stilbene Dibromide: A Double Elimination Reaction. (2022). Docsity.
- Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. (n.d.). West Virginia University.
- Multistep Synthesis Part 2: Synthesis of Diphenylacetylene from Stilbene. (n.d.). Prezi.
- Preparation of Alkynes by Elimination Reactions - Practice Problems. (n.d.). Chemistry Steps.
- Preparation of Alkynes - Elimination Reactions of Dihalides. (2024). Chemistry LibreTexts.
- DEHYDROBROMINATION. (n.d.). Dominican University.
- Preparation of Alkynes: Dehydrohalogenation. (2025). JoVE.
- Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013). Master Organic Chemistry.
- Solved: Lab done was the synthesis of diphenylacetylene. (n.d.). Chegg.
- Diphenylacetylene Synthesis: Lab Procedure. (n.d.). Studylib.
- Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. (n.d.). University of Massachusetts Boston.
- Material Safety Data Sheet - this compound, 96%. (n.d.). Cole-Parmer.
- Safety Data Sheet - meso-1,2-Dibromo-1,2-diphenylethane. (n.d.). AK Scientific, Inc.
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Application Notes & Protocols: A Mechanistic and Practical Guide to the Dehydrohalogenation of 1,2-Dibromo-1,2-diphenylethane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Elimination
The dehydrohalogenation of vicinal dihalides is a cornerstone reaction in organic synthesis, providing a classical and reliable pathway to alkynes. The transformation of 1,2-dibromo-1,2-diphenylethane (also known as stilbene dibromide) into diphenylacetylene is a particularly illustrative example. This reaction sequence is not merely a synthetic utility; it is a profound case study in stereochemistry and reaction mechanisms. The stereoisomerism of the starting material—existing as a meso compound and a pair of enantiomers (dl-racemic mixture)—directly dictates the stereochemical outcome of the intermediate vinyl bromide, governed by the stringent stereoelectronic requirements of the E2 elimination pathway.[1][2]
This guide provides an in-depth exploration of the reaction mechanism, offers insights into the causal factors behind experimental choices, and presents detailed protocols for practical application in a research setting.
Part 1: The Core Mechanism - A Tale of Two Eliminations
The conversion of this compound to diphenylacetylene is a double dehydrohalogenation, proceeding through two successive E2 (bimolecular elimination) reactions.[3][4] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base, occurring in a single, concerted step.[5]
The Stereochemical Imperative: Anti-Periplanar Geometry
The defining feature of the E2 mechanism is its stereoelectronic requirement for an anti-periplanar arrangement.[6] This means the abstracted proton and the leaving group (bromide) must lie in the same plane and be oriented at a dihedral angle of 180°. This specific geometry allows for the smooth transition of the C-H and C-Br sigma bonding orbitals into the new pi bond of the alkene without requiring a high-energy eclipsed conformation.[7][8]
This geometric constraint has critical consequences for the dehydrohalogenation of stilbene dibromide stereoisomers:
-
meso-1,2-dibromo-1,2-diphenylethane : In its reactive anti-periplanar conformation, the two phenyl groups are on opposite sides. The E2 elimination of HBr from the meso isomer exclusively yields (E)-1-bromo-1,2-diphenylethene.[2][8][9] The transition state leading to the (Z)-isomer would necessitate an energetically unfavorable syn-periplanar arrangement.[8]
-
*(±)-1,2-dibromo-1,2-diphenylethane : Conversely, when the enantiomeric forms (e.g., 1R,2R or 1S,2S) adopt the required anti-periplanar conformation for elimination, the phenyl groups are on the same side. This leads specifically to the formation of (Z)-1-bromo-1,2-diphenylethene.[2][9]
The second elimination, which converts the intermediate vinyl bromide to diphenylacetylene, is significantly slower.[10] This step involves the removal of a proton from an sp²-hybridized carbon and is believed to proceed through a syn-periplanar pathway, which has a higher activation energy, thus often requiring more forcing conditions such as high temperatures.[11][12]
Caption: Stereospecific E2 elimination pathways for stilbene dibromide isomers.
Part 2: Experimental Design - Choosing Your Tools Wisely
The success of the dehydrohalogenation hinges on the appropriate selection of base and solvent. The goal is to favor the E2 pathway while providing sufficient energy to drive both elimination steps to completion.
Base Selection: The Engine of the Reaction
-
Potassium Hydroxide (KOH): A strong, inexpensive, and highly effective base for this transformation.[13][14] It is typically used in a high-boiling alcoholic solvent to facilitate the high temperatures required for the second elimination.
-
Potassium tert-butoxide (KOtBu): A powerful, sterically hindered base.[15][16] Its bulkiness makes it non-nucleophilic, which minimizes competing SN2 reactions (though not a major concern with this substrate).[17][18] It is exceptionally effective at promoting E2 eliminations.
-
Sodium Ethoxide (NaOEt): Another strong base commonly used for dehydrohalogenations.[19][20][21] It is often generated in situ by dissolving sodium metal in ethanol, or used as a commercially available solution.
Solvent Selection: The Reaction Environment
The solvent not only dissolves the reactants but also influences the reaction rate and outcome.
-
High-Boiling Alcohols (Ethanol, Ethylene Glycol, Triethylene Glycol): These are the most common solvents for this reaction.[13][22][23] Their high boiling points allow the reaction mixture to be heated to the temperatures necessary (often >130°C) to overcome the activation energy of the second, slower elimination step.[13]
-
Aprotic Solvents (DMSO, THF): Solvents like Dimethyl Sulfoxide (DMSO) can be used, particularly with bases like potassium tert-butoxide. They can enhance the effective basicity of the alkoxide.[24][25]
Data Summary: Conditions and Outcomes
| Starting Material | Base | Solvent | Temperature | Key Outcome/Rationale | Reference |
| meso-Stilbene Dibromide | KOH | Ethanol | Reflux (~78°C) | Primarily forms the intermediate (E)-vinyl bromide. Second elimination is slow. | [2] |
| meso-Stilbene Dibromide | KOH | Ethylene Glycol | Reflux (~197°C) | Drives the reaction to completion, forming diphenylacetylene in good yield. | [22] |
| meso-Stilbene Dibromide | KOH | Absolute Ethanol | Reflux, 130-140°C Oil Bath | A classic, high-yield procedure for diphenylacetylene synthesis. | [13] |
| dl-Stilbene Dibromide | NaOEt | Ethanol | Reflux (~78°C) | Forms the intermediate (Z)-vinyl bromide due to stereospecific anti-elimination. | [2] |
| meso-Stilbene Dibromide | KOtBu | THF | Reflux (~66°C) | Effective for the first elimination; may require higher temperatures for the second. | [26] |
Part 3: Protocols for Synthesis and Analysis
The following protocol details the synthesis of diphenylacetylene from meso-1,2-dibromo-1,2-diphenylethane, a common undergraduate and research-level experiment. The meso isomer is readily prepared via the bromination of trans-stilbene.[4][27]
Safety Precautions
-
Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. It is also hygroscopic. Always wear gloves, safety goggles, and a lab coat. Handle quickly and in a well-ventilated fume hood.[22]
-
Ethanol/Ethylene Glycol: Flammable liquids. Ensure no open flames are present. Heating should be performed using a heating mantle or an oil bath.[13]
-
High Temperatures: The reaction is run at high temperatures. Use appropriate clamps to secure the apparatus and handle hot glassware with care.
Protocol: Synthesis of Diphenylacetylene
This protocol is adapted from a procedure published in Organic Syntheses.[13]
-
Reagent Preparation: In a 100 mL round-bottomed flask, prepare a solution of 9.0 g of potassium hydroxide in 15 mL of absolute ethanol. This can be achieved by carefully warming the mixture in an oil bath set to 130-140°C until the KOH is fully dissolved.[13]
-
Causality Insight: Using a high-boiling solvent and an external oil bath provides the high, constant temperature needed to drive the slow second E2 elimination to completion.[13]
-
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Substrate Addition: Cool the basic solution slightly. Add 3.4 g (0.01 mol) of meso-1,2-dibromo-1,2-diphenylethane in several small portions.
-
Causality Insight: The addition often causes a vigorous, exothermic reaction. Adding the substrate in portions helps to control the reaction rate and prevent it from boiling over.[13]
-
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux using the oil bath (130–140°C) for 1-2 hours.[13]
-
Work-up and Isolation: After the reflux period, pour the hot reaction mixture into a beaker containing 75 mL of cold water.
-
Causality Insight: Diphenylacetylene is an organic solid that is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the water-soluble inorganic salts (KBr) and excess KOH.
-
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any remaining impurities.
-
Drying: Dry the crude diphenylacetylene. This can be done by air drying or in a desiccator over a drying agent like calcium chloride.[13]
-
Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[27]
-
Characterization: Determine the yield and assess the purity of the final product by measuring its melting point (literature: 60-62°C) and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).
Caption: Experimental workflow for the synthesis of diphenylacetylene.
Conclusion
The dehydrohalogenation of this compound is a powerful synthetic tool that provides deep insights into the principles of stereospecificity in elimination reactions. The rigid requirement for an anti-periplanar transition state in the E2 mechanism elegantly explains the divergent outcomes observed when starting from different stereoisomers. For the practicing scientist, understanding this mechanistic foundation is crucial for predicting products, optimizing reaction conditions, and troubleshooting synthetic challenges. The protocols provided herein, grounded in authoritative literature, offer a reliable and reproducible method for the synthesis of diphenylacetylene, a valuable building block in materials science and pharmaceutical development.
References
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Khan Academy. (n.d.). E2 elimination: Stereospecificity. Retrieved from [Link]
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Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Procedure for Synthesis of Diphenylacetylene is widely available in similar organic chemistry lab manuals). A representative online procedure can be found at: [Link]
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Prezi. (n.d.). Exp 18B: Multistep Synthesis Part 2: Synthesis of Diphenylacetylene from Stilbene. Retrieved from [Link]
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Homework.Study.com. (n.d.). Predict the major product formed when the following compound is subjected to dehydrohalogenation with sodium ethoxide in ethanol. Retrieved from [Link]
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Vedantu. (n.d.). Predict all the alkenes that would be formed by dehydrohalogenation class 11 chemistry CBSE. Retrieved from [Link]
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Rzepa, H. (2012). E2 elimination vs ring contraction: anti-periplanarity in action. Henry Rzepa's Blog. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2. Potassium t-butoxide promoted dehydrohalogenation of 12. Retrieved from [Link]
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Chegg. (2024). (a) Partial dehydrohalogenation of either (1R,2R)-1,2-dibromo-1,2-diphenylethane.... Retrieved from [Link]
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Extramarks. (n.d.). Predict all the alkenes that would be formed by dehydrohalogenation.... Retrieved from [Link]
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ResearchGate. (2000). Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis. Retrieved from [Link]
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Chegg. (2024). Provide a detailed mechanism of the dehalogenation of meso-1,2-dibromo-1,2-diphenyl ethane. Retrieved from [Link]
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Chegg. (2018). Solved 4. Dehydrohalogenation of meso-1,2-dibromo-1,2-diphenylethane.... Retrieved from [Link]
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SciSpace. (1993). Debromination of Meso- and (+-)-1,2-Dibromo-1,2-diphenylethane by 9-Substituted Fluorenide Ions. Retrieved from [Link]
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Applications of Stilbene Dibromide in Organic Synthesis: A Senior Application Scientist's Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 1,2-Dibromo-1,2-diphenylethane
This compound, commonly known as stilbene dibromide, is a vicinal dihalide that serves as a pivotal intermediate in organic synthesis. While it can exist as three stereoisomers—a meso compound and a pair of enantiomers (dl-pair)—the meso form, derived from the bromination of (E)-stilbene, is the most frequently utilized.[1][2] This guide elucidates the primary applications of stilbene dibromide, focusing on its role as a precursor to alkynes and its indirect utility in the synthesis of complex polycyclic aromatic systems. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be explored in detail.
I. Core Application: Synthesis of Diphenylacetylene via Double Dehydrobromination
The most prominent and well-established application of stilbene dibromide is its conversion to diphenylacetylene (tolan). This transformation is a classic example of a double dehydrobromination, an elimination reaction that proceeds via a sequential E2 mechanism to forge a carbon-carbon triple bond.[3][4]
Mechanistic Insight: A Stepwise Elimination Pathway
The reaction is typically carried out using a strong base, such as potassium hydroxide (KOH). The process involves two successive E2 eliminations. For an E2 reaction to occur efficiently, the hydrogen atom and the bromine leaving group must be in an anti-periplanar conformation.[5]
-
First Elimination: The base abstracts a proton from a carbon atom, while simultaneously, the bromide ion on the adjacent carbon departs. This concerted step forms a vinyl bromide intermediate, (Z)-1-bromo-1,2-diphenylethene.
-
Second Elimination: The second elimination is generally slower and requires more forcing conditions, such as higher temperatures. The base abstracts the remaining vinyl proton, and the second bromide ion is eliminated, yielding the final alkyne product, diphenylacetylene.
The use of a high-boiling solvent like triethylene glycol can facilitate the reaction by allowing the mixture to reach the higher temperatures necessary for the second elimination step.[5][6]
Caption: Synthetic pathway from stilbene dibromide to phenanthrene.
Conceptual Protocol for Phenanthrene Synthesis from Stilbene Dibromide
Objective: To outline the steps for converting stilbene dibromide to phenanthrene.
Part A: Dehalogenation of meso-Stilbene Dibromide
-
Dissolve meso-stilbene dibromide in a suitable solvent (e.g., acetone or ethanol).
-
Add a dehalogenating agent, such as sodium iodide.
-
Reflux the mixture to drive the elimination of bromine, which forms I₂ and the stilbene product.
-
Work up the reaction to isolate the (E)-stilbene. This may involve removing the solvent, partitioning between an organic solvent and water, and washing with a reducing agent like sodium thiosulfate to remove iodine.
-
Purify the (E)-stilbene, for example, by recrystallization.
Part B: Photocyclization of (E)-Stilbene
-
Dissolve the purified (E)-stilbene in a suitable solvent (e.g., cyclohexane or benzene) in a quartz reaction vessel.
-
Add a catalytic amount of an oxidizing agent, such as iodine.
-
Irradiate the solution with a UV lamp (e.g., a high-pressure mercury lamp) while bubbling air or oxygen through the mixture if iodine is not used as the primary oxidant.
-
Monitor the reaction by TLC or GC until the stilbene is consumed.
-
Isolate the crude phenanthrene by removing the solvent.
-
Purify the product by column chromatography or recrystallization.
Conclusion
Stilbene dibromide is a valuable and versatile intermediate in organic synthesis. Its primary application lies in the highly reliable and efficient synthesis of diphenylacetylene through a double dehydrobromination reaction, a cornerstone transformation for introducing the alkyne functionality. Furthermore, its ability to be readily converted back into stilbene opens up pathways to more complex molecules, such as phenanthrenes, via photochemical methods. The protocols and mechanistic insights provided herein offer a robust foundation for researchers leveraging stilbene dibromide in their synthetic endeavors.
References
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Application Note & Protocol: Stereospecificity in E2 Elimination Reactions of 1,2-dibromo-1,2-diphenylethane Diastereomers
Authored by: Senior Application Scientist
Abstract
This document provides a detailed examination of the E2 elimination reactions of the diastereomers of 1,2-dibromo-1,2-diphenylethane, specifically the meso and dl forms. It serves as a comprehensive guide for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols. The core of this application note is the illustration of stereospecificity in E2 reactions, a fundamental concept in organic chemistry with significant implications for stereoselective synthesis. We will explore the mechanistic basis for the formation of different geometric isomers of bromostilbene from each diastereomer and provide robust experimental procedures for their synthesis, reaction, and analysis.
Introduction: The Principle of Stereospecificity
The E2 (bimolecular elimination) reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where a base removes a proton and a leaving group departs simultaneously. A key requirement for this reaction is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. This stereochemical constraint means that the dihedral angle between the C-H and C-X bonds must be approximately 180°.[1] The rigid conformational requirements of the E2 reaction lead to stereospecific outcomes, where different stereoisomers of the starting material yield different stereoisomers of the product.[2][3]
The diastereomers of this compound provide a classic and elegant demonstration of this principle.[4][5][6] The meso isomer, upon treatment with a base, exclusively yields (E)-1-bromo-1,2-diphenylethene.[5][7] In contrast, the dl enantiomeric pair yields (Z)-1-bromo-1,2-diphenylethene.[4][6] This distinct difference in product formation is a direct consequence of the required anti-periplanar geometry in the transition state of the E2 reaction.[5][7]
Mechanistic Deep Dive: Why Diastereomers Dictate Different Fates
The stereochemical outcome of the E2 elimination of this compound is dictated by the accessible conformations of the meso and dl diastereomers that allow for an anti-periplanar arrangement of a hydrogen atom and a bromine atom on adjacent carbons.[1]
2.1 The meso Isomer to (E)-Bromostilbene
The meso isomer possesses a plane of symmetry and is therefore achiral, despite having two chiral centers.[8] For the E2 reaction to proceed, the molecule must adopt a conformation where a proton and a bromine atom are anti-periplanar.[1] As illustrated in the Newman projection, this conformation directly leads to the formation of the (E)-alkene.[5][7] The bulky phenyl groups are positioned on opposite sides of the developing double bond in the transition state, which is energetically favorable.
2.2 The dl Racemic Mixture to (Z)-Bromostilbene
In contrast, the dl (or racemic) pair of enantiomers must also achieve an anti-periplanar conformation for the E2 elimination to occur.[1] In this case, the required conformation places the two phenyl groups on the same side of the molecule in the transition state. This arrangement leads to the exclusive formation of the less stable (Z)-alkene.[4][6]
Below is a diagram illustrating the mechanistic pathways for both diastereomers.
Caption: Mechanistic pathways for the E2 elimination of meso and dl isomers.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting materials and the execution of the E2 elimination reactions.
3.1 Synthesis of Stilbene Dibromide Diastereomers
The starting material for these elimination studies, this compound, can be synthesized by the bromination of (E)-stilbene.[9][10][11] This reaction typically produces the meso isomer stereospecifically, especially when using reagents like pyridinium tribromide.[8][12][13]
Protocol 3.1.1: Bromination of (E)-Stilbene
Materials:
-
(E)-Stilbene
-
Pyridinium tribromide
-
Glacial acetic acid
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (E)-stilbene in glacial acetic acid by warming on a hot plate.[14]
-
Once dissolved, carefully add pyridinium hydrobromide perbromide to the solution.[14]
-
Mix the reagents by swirling and heat the mixture for an additional 2-3 minutes; the product, meso-1,2-dibromo-1,2-diphenylethane, should precipitate.[14]
-
Collect the solid product by vacuum filtration and wash with cold methanol to remove any yellow color.[12][13][14]
3.2 Synthesis of the dl-Diastereomer
The synthesis of the dl-diastereomer is typically achieved through the bromination of (Z)-stilbene, which is a less common starting material. For the purposes of this protocol, it is assumed that both diastereomers are available for the subsequent elimination step.
3.3 E2 Elimination Reaction
The following protocol outlines the base-induced elimination of the separated diastereomers. A strong base is required for this E2 reaction.[5][7]
Protocol 3.3.1: Elimination of this compound Diastereomers
Materials:
-
meso-1,2-dibromo-1,2-diphenylethane
-
dl-1,2-dibromo-1,2-diphenylethane
-
Potassium hydroxide (KOH)
-
Triethylene glycol
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle
Procedure:
-
Set up two separate reactions, one for the meso isomer and one for the dl isomer.
-
In each round-bottom flask, place the respective diastereomer and potassium hydroxide.
-
Heat the reaction mixtures to approximately 190°C for about 5 minutes.[15]
-
After the reaction is complete, cool the mixtures to around 80°C.
-
Add water to each flask to precipitate the crude product.
-
Collect the solid products by vacuum filtration and wash with water.
-
Recrystallize the products from ethanol to purify them.[14]
-
Analyze the products by melting point, thin-layer chromatography (TLC), and NMR spectroscopy to determine their identity and stereochemistry.
Data Analysis and Expected Outcomes
The success of these experiments hinges on careful analysis of the products. The key is to distinguish between the (E) and (Z) isomers of bromostilbene.
| Starting Material | Expected Major Product | Typical Melting Point (°C) |
| meso-1,2-dibromo-1,2-diphenylethane | (E)-1-bromo-1,2-diphenylethene | ~80-83[17][18][19] |
| dl-1,2-dibromo-1,2-diphenylethane | (Z)-1-bromo-1,2-diphenylethene | Varies |
4.1 Spectroscopic Characterization
¹H NMR spectroscopy is a powerful tool for differentiating the (E) and (Z) isomers. The vinylic proton signals will have different chemical shifts and coupling constants, which can be used for unambiguous assignment.
Workflow Visualization
The overall experimental workflow can be visualized as follows:
Caption: Experimental workflow from starting material to final product analysis.
Troubleshooting and Considerations
-
Incomplete Bromination: If the bromine color persists, it may indicate an excess of the brominating agent. If the reaction stalls, gentle heating can be applied.
-
Incomplete Elimination: If starting material is observed in the product mixture, the reaction time can be extended, or a stronger base/higher temperature can be employed.[20]
-
Solvent Choice: Polar aprotic solvents generally favor E2/SN2 reactions.[21] For secondary alkyl halides with strongly basic nucleophiles, E2 is often the dominant pathway.[22]
-
Isomerization of Product: Under certain conditions (e.g., prolonged heating or acidic workup), the product alkenes may isomerize. It is crucial to follow the protocol carefully to minimize this.
Conclusion
The E2 elimination of this compound diastereomers is a powerful pedagogical tool and a clear demonstration of the stereospecificity of this reaction. By carefully controlling the stereochemistry of the starting material, one can selectively synthesize the desired geometric isomer of the product. This principle is of paramount importance in the field of drug development and asymmetric synthesis, where the precise three-dimensional arrangement of atoms can be the difference between a potent therapeutic and an inactive or even harmful compound. The protocols and theoretical background provided in this application note offer a solid foundation for researchers to explore and utilize this fundamental reaction in their own work.
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- 20. Solved Dehydrohalogenation of meso-Stilbene Dibromide: | Chegg.com [chegg.com]
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Green chemistry approach to synthesizing stilbene dibromide
Application Note & Protocol
Topic: A Green Chemistry Approach to the Synthesis of Stilbene Dibromide Audience: Researchers, scientists, and drug development professionals.
Introduction: Re-evaluating a Classic Synthesis
The bromination of an alkene is a cornerstone reaction in organic chemistry, frequently used to transform simple starting materials into versatile synthetic intermediates. The synthesis of 1,2-dibromo-1,2-diphenylethane (stilbene dibromide) from trans-stilbene is a classic example of electrophilic addition. Traditionally, this synthesis is performed using elemental bromine (Br₂) in a chlorinated solvent such as dichloromethane or carbon tetrachloride[1]. While effective, this method poses significant environmental, health, and safety risks. Elemental bromine is a volatile, highly corrosive, and toxic liquid, while chlorinated solvents are often carcinogenic and environmentally persistent[2][3].
In line with the principles of Green Chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, it is imperative to adopt safer and more sustainable synthetic routes[4]. This application note provides a detailed protocol for a greener synthesis of meso-stilbene dibromide using pyridinium tribromide (PBTB), a stable and safer alternative to liquid bromine, in a less hazardous solvent system.
The Scientific Rationale for a Greener Approach
The primary driver for seeking alternatives is the inherently hazardous nature of elemental bromine. The traditional method requires handling a fuming, corrosive liquid that can cause severe burns upon contact and is fatal if inhaled[5][6]. The green chemistry approach mitigates these risks by replacing the hazardous reagent with a safer, solid alternative.
The Safer Reagent: Pyridinium Tribromide (PBTB)
Pyridinium tribromide is a stable, non-volatile, crystalline orange-yellow solid that serves as an excellent source of bromine[7]. Its key advantage lies in its ability to generate bromine in situ. In solution, PBTB exists in a rapid equilibrium with molecular bromine and pyridinium bromide[5][8].
C₅H₅NH⁺Br₃⁻ ⇌ C₅H₅NH⁺Br⁻ + Br₂
As the free bromine is consumed in the reaction with the alkene, Le Chatelier's principle dictates that the equilibrium will shift to the right, producing more bromine in small, controlled quantities[8][9]. This avoids the need to handle and store large amounts of hazardous liquid bromine, drastically improving the safety profile of the experiment. Furthermore, this reaction can be conducted in greener solvents like ethanol or acetic acid, avoiding the use of carcinogenic chlorinated solvents[10][11].
Reaction Mechanism: A Stereospecific Electrophilic Addition
The bromination of trans-stilbene proceeds via a well-established electrophilic addition mechanism that is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.
-
Electrophilic Attack: The electron-rich π-bond of the stilbene double bond acts as a nucleophile, attacking one of the bromine atoms of the Br₂ molecule.
-
Bromonium Ion Formation: This attack induces a dipole in the Br-Br bond, leading to the expulsion of a bromide ion (Br⁻) and the formation of a cyclic bromonium ion intermediate. In this three-membered ring, the bromine atom is bonded to both carbons of the original double bond[11][12].
-
Nucleophilic Opening: The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite to the bulky bromine bridge. This Sₙ2-like backside attack results in an anti-addition, where the two bromine atoms are added to opposite faces of the original double bond[4].
For trans-stilbene, this anti-addition pathway exclusively yields meso-stilbene dibromide, an achiral compound with two stereocenters.
Caption: Mechanism of the stereospecific bromination of trans-stilbene.
Comparative Analysis of Synthetic Methods
The choice of synthetic methodology has profound implications for safety, environmental impact, and efficiency. A comparison of the traditional method with greener alternatives highlights the significant advantages of the latter.
| Feature | Traditional Method | Green Method (Pyridinium Tribromide) | Green Method (HBr/H₂O₂) |
| Bromine Source | Elemental Bromine (Br₂) | Pyridinium Tribromide (PBTB) | Hydrobromic Acid (HBr) + Hydrogen Peroxide (H₂O₂) |
| Solvent | Dichloromethane (CH₂Cl₂) | Ethanol or Acetic Acid | Ethanol |
| Primary Hazards | Highly toxic, volatile, corrosive liquid; carcinogenic solvent[1][3]. | Corrosive solid; handle with care[5][13]. | Corrosive acid, strong oxidizer[2][14]. |
| Atom Economy | 100% (Addition Reaction)[15] | Lower due to pyridinium bromide byproduct[10][15]. | High; byproduct is water[2][15]. |
| Advantages | High efficacy and yield[10][16]. | Solid reagent is safer and easier to handle; avoids liquid Br₂ and chlorinated solvents[7]. | Excellent atom economy; avoids liquid Br₂; readily available reagents[2]. |
| Disadvantages | Extreme safety and environmental risks. | Byproduct generation reduces atom economy. | Requires handling of concentrated acid and oxidizer. |
Experimental Protocol: A Greener Synthesis of meso-Stilbene Dibromide
This protocol details the synthesis of meso-stilbene dibromide from trans-stilbene using pyridinium tribromide in an ethanol solvent.
Sources
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- 16. sapub.org [sapub.org]
Application Notes & Protocols: 1,2-Dibromo-1,2-diphenylethane as a Model Substrate in Mechanistic Dehalogenation Studies
Introduction: The Quintessential Model for Stereochemical Elucidation
1,2-Dibromo-1,2-diphenylethane, commonly known as stilbene dibromide, stands as a cornerstone substrate in the field of physical organic chemistry. Its utility lies not in its direct application in drug development, but in its exceptional capacity to probe and validate fundamental reaction mechanisms, particularly elimination reactions.[1][2] The molecule exists as two key diastereomers: a meso compound and a pair of enantiomers (dl or racemic mixture). This stereochemical diversity is the key to its power. By studying the dehalogenation of each distinct diastereomer, researchers can gain profound insights into the stereochemical course of a reaction, providing definitive evidence for concerted or stepwise pathways.
The historical significance of stilbene dibromide is rooted in its use to demonstrate stereospecific reactions, a foundational concept in organic chemistry education and research.[1] This guide provides an in-depth exploration of its application, focusing on the causality behind experimental design and providing robust protocols for reproducible studies.
Mechanistic Principles: A Tale of Two Pathways
The reductive elimination of vicinal dihalides, such as this compound, can proceed through several distinct mechanistic pathways. The stereochemical outcome of the product alkene is dictated by the mechanism, which in turn is influenced by the choice of reagent and reaction conditions.[2]
The E2 Mechanism: A Concerted, Stereospecific Pathway
The bimolecular elimination (E2) reaction is a concerted, single-step process where the attacking reagent facilitates the simultaneous removal of the two bromine atoms.[3][4] The rate of this reaction is dependent on the concentration of both the substrate and the reagent (rate = k[Substrate][Reagent]).[4][5]
A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the two leaving groups (the bromine atoms).[5][6] In this conformation, the two C-Br bonds are in the same plane but oriented in opposite directions (a dihedral angle of 180°). This geometry allows for optimal orbital overlap in the transition state, facilitating the smooth formation of the new π-bond of the resulting alkene.[3]
-
Causality: The rigid stereochemical demand of the E2 pathway is why stilbene dibromide is such an excellent mechanistic probe. The conformation required for the reaction directly links the stereochemistry of the starting material to the stereochemistry of the product.[7]
-
meso-1,2-dibromo-1,2-diphenylethane: To achieve an anti-periplanar arrangement of the two bromine atoms, the two phenyl groups are forced into an anti-conformation. This leads exclusively to the formation of (E)-stilbene (trans-stilbene).[8]
-
dl-1,2-dibromo-1,2-diphenylethane: For the bromine atoms to be anti-periplanar, the phenyl groups must adopt a gauche conformation. This arrangement results in the exclusive formation of (Z)-stilbene (cis-stilbene).[6][8]
-
Electron Transfer (ET) Mechanisms: A Stepwise, Radical Pathway
One-electron reducing agents, such as certain metals (Cr(II), Fe(II)) or aromatic anion radicals, operate through an electron transfer (ET) mechanism.[2] This pathway involves radical intermediates and is generally less stereospecific than the E2 process. The reaction proceeds in discrete steps:
-
Transfer of one electron to form a radical anion.
-
Loss of a bromide ion to form a β-bromo radical.
-
This radical intermediate has time for bond rotation to occur before the second step of reduction and elimination.
-
Causality: Because rotation around the central carbon-carbon bond can occur in the radical intermediate, the original stereochemistry of the starting material is often scrambled.[9] This leads to a mixture of (E)- and (Z)-stilbene, with the ratio often favoring the more thermodynamically stable (E)-isomer, regardless of the starting diastereomer. Comparing the highly stereospecific outcome of an E2 reaction with the mixed outcome of an ET reaction provides a clear diagnostic tool for determining the underlying mechanism.
Logical Workflow: Probing Dehalogenation Mechanisms
Caption: Logical workflow for using stilbene dibromide diastereomers to differentiate between E2 and ET dehalogenation mechanisms.
Application Notes: Experimental Design and Rationale
Choice of Substrate: meso vs. dl
The primary reason for selecting one diastereomer over the other is to test for stereospecificity.
-
To Confirm an E2 Mechanism: A researcher would run parallel reactions on both the meso and dl isomers. Observing the formation of pure (E)-stilbene from the meso starting material and pure (Z)-stilbene from the dl starting material provides powerful evidence for a concerted anti-elimination pathway.[7][8]
-
Synthesis of Starting Material: The meso isomer is readily synthesized via the anti-addition of bromine to (E)-stilbene.[1][10] The dl isomer is similarly prepared from (Z)-stilbene, though the starting alkene is often less common.[11]
Choice of Reagent: Probing Different Pathways
-
Sodium Iodide (NaI) in Acetone: This is the classic reagent system for inducing an E2-type reductive elimination, often termed E2(R).[2] Iodide is a good nucleophile and reductant. The mechanism involves nucleophilic attack by I⁻ on one bromine atom, which concertedly triggers the elimination of the second bromide and formation of the alkene.[8] The reaction is driven forward by the precipitation of sodium bromide (NaBr) in acetone and the formation of stable iodine (I₂).
-
Zinc Dust (Zn) in Acetic Acid or Ethanol: Zinc is a two-electron reductant that typically promotes a stereospecific anti-elimination, similar to iodide.[6][12] The reaction occurs on the surface of the zinc metal. While it is a heterogeneous reaction, it often displays high stereospecificity, suggesting a mechanism that avoids long-lived, freely rotating radical intermediates.[9][13]
-
Strong Bases (e.g., KOH) in Alcohol: It is crucial to distinguish dehalogenation from dehydrohalogenation. Strong, non-nucleophilic bases like potassium hydroxide will promote the elimination of HBr, not Br₂.[14][15] This is a classic E2 elimination of a different type and is used to synthesize alkynes from vicinal dibromides via a two-step elimination.[8][15]
Stereochemical Course of Iodide-Induced Dehalogenation
Caption: The anti-periplanar arrangement of bromines in the meso isomer dictates the formation of (E)-stilbene.
Detailed Experimental Protocols
Protocol 1: Stereospecific Debromination of meso-1,2-Dibromo-1,2-diphenylethane with Sodium Iodide
This protocol demonstrates the classic E2(R) anti-elimination to produce (E)-stilbene.
Materials:
-
meso-1,2-Dibromo-1,2-diphenylethane (340 mg, 1.0 mmol)
-
Sodium Iodide (NaI), anhydrous (450 mg, 3.0 mmol)
-
Acetone, anhydrous (15 mL)
-
Sodium thiosulfate (Na₂S₂O₃), 5% aqueous solution
-
Deionized water
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) supplies (silica plates, eluent: 95:5 hexanes:ethyl acetate)
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add meso-1,2-dibromo-1,2-diphenylethane (340 mg, 1.0 mmol) and sodium iodide (450 mg, 3.0 mmol).
-
Add 15 mL of anhydrous acetone to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to a gentle reflux with continuous stirring. The formation of a precipitate (NaBr) and a yellow/brown color (due to I₂) should become visible.
-
Maintain reflux for 60 minutes. Monitor the reaction progress by TLC, comparing to a spot of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 50 mL of deionized water.
-
Decolorize the solution by adding 5% sodium thiosulfate solution dropwise until the brown color of iodine disappears.
-
A white precipitate of (E)-stilbene will form. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water (2 x 10 mL).
-
Allow the product to air-dry. Recrystallize from ethanol if further purification is needed.
Self-Validation and Characterization:
-
Yield: Calculate the percentage yield of the dried product.
-
Melting Point: The expected melting point for (E)-stilbene is 122-125 °C. A sharp melting point in this range indicates high purity. The starting meso-dibromide has a much higher melting point (~237 °C).
-
NMR Spectroscopy: ¹H NMR (in CDCl₃) of (E)-stilbene will show a characteristic singlet for the two vinylic protons around δ 7.10 ppm, confirming the trans stereochemistry due to symmetry.
Protocol 2: Reductive Debromination of dl-1,2-Dibromo-1,2-diphenylethane with Zinc Dust
This protocol demonstrates a metal-promoted anti-elimination to produce (Z)-stilbene.
Materials:
-
dl-1,2-Dibromo-1,2-diphenylethane (340 mg, 1.0 mmol)
-
Zinc dust, activated (130 mg, 2.0 mmol)
-
Ethanol (95%, 20 mL)
-
Small amount of glacial acetic acid (catalytic, ~0.1 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration setup (funnel with filter paper or celite pad)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add dl-1,2-dibromo-1,2-diphenylethane (340 mg, 1.0 mmol) and zinc dust (130 mg, 2.0 mmol).
-
Add 20 mL of 95% ethanol and a magnetic stir bar.
-
Add one drop of glacial acetic acid to activate the zinc surface.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain reflux for 90 minutes. Monitor the reaction by TLC. (Z)-stilbene is an oil at room temperature and will appear as a UV-active spot.
-
After the reaction is complete, cool the flask to room temperature.
-
Filter the mixture to remove the excess zinc dust and zinc salts. Wash the filter cake with a small amount of ethanol.
-
Transfer the filtrate to a larger round-bottom flask and remove the ethanol using a rotary evaporator.
-
The residue can be partitioned between diethyl ether (20 mL) and water (20 mL). Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield (Z)-stilbene as a pale yellow oil or low-melting solid.
Self-Validation and Characterization:
-
Yield: Calculate the percentage yield of the final product.
-
Physical State: (Z)-stilbene has a melting point of 5-6 °C, so it is typically isolated as an oil.
-
NMR Spectroscopy: ¹H NMR (in CDCl₃) of (Z)-stilbene will show a characteristic singlet for the two vinylic protons around δ 6.55 ppm. The upfield shift compared to the (E)-isomer is diagnostic. The absence of signals around δ 7.10 ppm confirms the stereochemical purity of the product.
Data Summary and Expected Outcomes
The expected outcomes from the stereospecific dehalogenation of stilbene dibromide diastereomers are summarized below. Deviations from this table strongly suggest a non-concerted, stepwise mechanism.
| Starting Diastereomer | Reagent System | Predominant Mechanism | Expected Product | Product Stereochemistry |
| meso-1,2-Dibromo-1,2-diphenylethane | NaI in Acetone | E2 (anti-elimination) | (E)-Stilbene | >99% trans |
| dl-1,2-Dibromo-1,2-diphenylethane | NaI in Acetone | E2 (anti-elimination) | (Z)-Stilbene | >99% cis |
| meso-1,2-Dibromo-1,2-diphenylethane | Zn dust in EtOH/AcOH | E2 (anti-elimination) | (E)-Stilbene | >95% trans |
| dl-1,2-Dibromo-1,2-diphenylethane | Zn dust in EtOH/AcOH | E2 (anti-elimination) | (Z)-Stilbene | >95% cis |
| meso or dl Isomer | Cr(II) salts | Electron Transfer (ET) | (E)- & (Z)-Stilbene | Mixture, favors E |
References
-
Lund, T., Bjørn, C., Hansen, H. S., Jensen, A. K., & Thorsen, T. K. (1993). Debromination of meso- and (±)-1,2-Dibromo-1,2-diphenylethane by 9-Substituted Fluorenide Ions. Correlation between Stereochemical Results and Redox Potentials. Acta Chemica Scandinavica, 47, 877-884. Retrieved from [Link]
-
Ashraf, M. Z. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube. Retrieved from [Link]
-
Bartleby. (n.d.). [Chemistry] Reaction of meso-1, 2 -dibromo -diphenylethane (stilbene dibromide) with alc. (or -. YouTube. Retrieved from [Link]
-
Bartleby. (2024). Show how the dehalogenation of (1R, 2R) -1,2-dibromo-1,2-diphenyl ethane with zinc affords cis-stilbene. Retrieved from [Link]
-
Davis, R. (2022). What is the main product obtained when 1,2-dibromobutane reacts with zinc?. Quora. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical insights into the E1cB/E2 mechanistic dichotomy of elimination reactions. Retrieved from [Link]
-
Engman, L., & Cava, M. P. (1982). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 47(20), 3946-3949. Retrieved from [Link]
-
Beyond Benign. (n.d.). Elimination: Dehydrohalogenation. Retrieved from [Link]
-
Bartleby. (2024). provide a detailed mechanism for the dehalogenation of meso-1,2 dibromo 1,2 diphenyl ethane. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactions of Dihalides. Retrieved from [Link]
-
Chem Help ASAP. (2021). dibromination of stilbene - laboratory experiment. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). NS14. Stereochem in Elimination. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Mechanism of the E2 Reaction. Retrieved from [Link]
-
Schubert, W. M., Rabinovitch, B. S., Larson, N. R., & Sims, V. A. (1952). The Stereochemistry of the Debromination of Vicinal Dibromides by Metals. Journal of the American Chemical Society, 74(18), 4590-4594. Retrieved from [Link]
-
Silversmith, E. F. (1986). The Addition of Bromine to 1,2-Diphenylethene. Journal of Chemical Education, 63(1), 89. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 2.9: The Mechanism of the E2 Reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). PREPARATION OF DIPHENYLACETYLENE. Retrieved from [Link]
-
Perlinger, J. A., & Buschmann, J. (n.d.). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zero-Valent. DTIC. Retrieved from [Link]
-
Costa, A. M. R., et al. (n.d.). 4.1.1.2. Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]
-
Filo. (2024). Q1. Show how the dehalogenation of (1R,2R) 1,2 dibromo 1,2 diphenyl ethan... Retrieved from [Link]
-
University of California, Irvine. (n.d.). 19. Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals. Retrieved from [Link]
-
Manac Inc. (2023). Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides. Chemia. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 11.8 The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2‐Dehalogenations and related reactions. Retrieved from [Link]
-
LON-CAPA. (n.d.). Sn2. Retrieved from [Link]
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- 6. Answered: Show how the dehalogenation of (1R, 2R) -1,2-dibromo-1,2-diphenyl ethane with zinc affords cis-stilbene. Show the mechanism with pictures and diagrams PLEASE.… | bartleby [bartleby.com]
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- 15. Answered: provide a detailed mechanism for the dehalogenation of meso-1,2 dibromo 1,2 diphenyl ethane. show all electron movements + use arrows. Include intermediates. | bartleby [bartleby.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-dibromo-1,2-diphenylethane
Welcome to the technical support center for the synthesis of 1,2-dibromo-1,2-diphenylethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this classic electrophilic addition reaction. Our goal is to provide you with the in-depth technical knowledge and practical insights needed to consistently achieve high yields and purity.
Troubleshooting Guide: At-a-Glance
This table provides a rapid diagnostic tool for common issues encountered during the synthesis. For a deeper understanding of the underlying principles, please refer to the FAQ section that follows.
| Observed Issue | Potential Root Cause(s) | Recommended Corrective & Preventive Actions |
| Low or No Product Yield | 1. Impure Starting Material: Presence of cis-stilbene instead of pure trans-stilbene.[1] 2. Reagent Degradation: Old or improperly stored brominating agent (e.g., pyridinium tribromide). 3. Insufficient Bromine: Incomplete reaction due to stoichiometric miscalculation or premature loss of bromine. 4. Presence of Moisture: Water acting as a competing nucleophile, forming a bromohydrin byproduct.[2] | 1. Verify the purity of (E)-stilbene via melting point (m.p. 122-124°C) or NMR before starting.[1] 2. Use freshly prepared or properly stored pyridinium tribromide. If in doubt, recrystallize from glacial acetic acid.[3][4] 3. Use a slight molar excess (~5-10%) of the brominating agent. Ensure the reaction flask is well-sealed if using liquid bromine. 4. Use oven-dried glassware and anhydrous solvents (e.g., glacial acetic acid). |
| Product is Oily or Fails to Crystallize | 1. Stereoisomeric Impurity: Significant contamination with the racemic (d,l) product, which has a much lower melting point (~113°C) than the desired meso product (~241°C).[5] 2. Incomplete Reaction: Presence of unreacted stilbene. | 1. This strongly indicates the use of cis-stilbene or a mixture of stilbene isomers as the starting material. The synthesis is highly stereospecific.[6] Purify the starting material or acquire high-purity (E)-stilbene. 2. Increase reaction time or temperature slightly. Monitor the reaction via TLC to ensure full consumption of the starting material. |
| Product Melting Point is Low and/or Broad | 1. Impurities Present: Contamination with starting material, side products, or residual solvent. 2. Incorrect Stereoisomer: Formation of the racemic mixture from cis-stilbene.[5] | 1. Recrystallize the crude product from a suitable solvent like glacial acetic acid or ethanol. Ensure the product is thoroughly dried under vacuum. 2. Confirm the identity of the starting material. The reaction of (E)-stilbene should exclusively yield the meso product via an anti-addition mechanism.[7][8] |
| Persistent Yellow/Orange Color in Final Product | 1. Trapped Bromine: Residual Br₂ or tribromide ion in the crystal lattice. | 1. Wash the filtered crystals thoroughly with a suitable solvent like cold methanol or ethanol to remove adsorbed bromine.[9] 2. A bisulfite wash during the workup can be employed to quench excess bromine, but care must be taken to remove aqueous residues. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently low even though I'm following the procedure?
A1: The most common culprit for low yield, assuming correct stoichiometry, is the purity of your starting material, (E)-stilbene (trans-stilbene). The bromination of stilbene is a stereospecific reaction.
-
Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate.[10][11] The bromide ion then attacks from the opposite face of this intermediate, resulting in a net anti-addition of the two bromine atoms.[7][8]
-
Stereochemical Outcome:
The physical properties of these diastereomers are significantly different. The meso product is a high-melting solid (m.p. ~241°C) that readily crystallizes from the reaction mixture, while the racemic product has a much lower melting point (~113°C) and may remain in solution, leading to a low isolated yield of the desired product.[5]
Actionable Insight: Always verify the purity of your (E)-stilbene before beginning. A simple melting point determination can save significant time and resources.
Q2: What are the advantages of using pyridinium tribromide over liquid bromine?
A2: While elemental bromine (Br₂) is effective, it presents significant handling hazards. Pyridinium tribromide (C₅H₅NHBr₃) is a crystalline, non-volatile, and odorless solid complex that serves as a much safer and more convenient source of bromine.[1][13] In the presence of a bromine acceptor like an alkene, it dissociates to liberate one mole of Br₂ directly in the reaction mixture, minimizing exposure and handling risks.[3] This makes stoichiometric control easier and the overall procedure more amenable to various lab environments.
Q3: Can moisture really impact the reaction that much?
A3: Yes, absolutely. The mechanism involves a nucleophilic attack on the bromonium ion intermediate. While the bromide ion (Br⁻) is the intended nucleophile, other nucleophiles present in the reaction mixture can compete. Water is a potent nucleophile that, if present, will attack the bromonium ion to form a bromohydrin side-product instead of the desired dibromide.[2] This directly consumes your intermediate and, therefore, reduces the theoretical maximum yield of this compound.
Visualizing the Process
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for diagnosing and resolving low yield issues.
Caption: Troubleshooting decision tree for low yield.
Validated Experimental Protocol
This protocol details a reliable method for the synthesis of meso-1,2-dibromo-1,2-diphenylethane using pyridinium tribromide, adapted from established procedures.[1][9]
Materials:
-
(E)-Stilbene (0.5 g, 2.77 mmol)
-
Pyridinium tribromide (1.0 g, 3.13 mmol)
-
Glacial Acetic Acid (15 mL)
-
Methanol (cold, for washing)
-
100 mL Round-bottom flask or Erlenmeyer flask
-
Stir bar or glass rod
-
Heating mantle or water bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In a 100 mL flask, combine 0.5 g of (E)-stilbene with 10 mL of glacial acetic acid. Heat the mixture gently with stirring in a water bath or on a hot plate until the stilbene is completely dissolved.[1]
-
Addition of Brominating Agent: To the hot solution, add 1.0 g of pyridinium tribromide. Wash any reagent adhering to the sides of the flask into the solution with an additional 5 mL of glacial acetic acid.[9]
-
Reaction: Continue heating the mixture for an additional 10-15 minutes. The orange color of the tribromide should fade, and a white precipitate of the product will begin to form.[1]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice-water bath for 10 minutes to maximize crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold methanol to remove any soluble impurities and residual acetic acid.[9]
-
Drying: Allow the product to air-dry on the filter for several minutes, then transfer it to a watch glass to dry completely. For optimal results, dry in a vacuum oven.
-
Characterization: Determine the yield and measure the melting point. The expected melting point for pure meso-1,2-dibromo-1,2-diphenylethane is 238-241°C.[5]
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow.
References
-
PrepChem.com. Preparation of pyridinium tribromide. Available from: [Link]
-
Wikipedia. Pyridinium perbromide. Available from: [Link]
-
University of California, Irvine. X2 Addition to Alkenes: Bromination of trans-Stilbene. Available from: [Link] (Note: This is a representative university lab manual link, actual links may vary).
-
Sciencemadness.org. recrystallisation of pyridinium tribromide. Available from: [Link]
-
Chegg. Experiment A2b: Bromination of (E)-Stilbene. Available from: [Link]
-
ResearchGate. Experiment 11: Bromination of Stilbene. Available from: [Link]
-
YouTube. How to Make Pyridinium Tribromide #chemistry #organicchemistry. Available from: [Link]
-
YouTube. dibromination of stilbene - laboratory experiment. Available from: [Link]
-
UKEssays.com. Bromination of (E)-Stilbene. Available from: [Link]
-
Odinity. BROMINATION OF TRANS – STILBENE. Available from: [Link]
-
ACS Publications. Stereospecificity of the Addition of Bromine to cis- and trans-Stilbene. Available from: [Link]
-
Centre College. A Greener Bromination of Stilbene. Available from: [Link]
-
Chemguide. electrophilic addition - symmetrical alkenes and bromine. Available from: [Link]
- Unknown University Source. Green bromination: Synthesis of 1,2-dibromo1,2-diphenylethane.
-
Save My Exams. Electrophilic Addition of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note. Available from: [Link]
- IntechOpen. Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. (Content derived from a book chapter preview, direct link unavailable).
-
Chemistry Steps. Reaction of Alkenes with Bromine. Available from: [Link]
-
LookChem. Cas 39416-48-3,Pyridinium tribromide. Available from: [Link]
-
Pearson. Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Available from: [Link]
-
YouTube. Making 1,2-dibromo-1-phenylethane (dibromostyrene). Available from: [Link]
-
Chemistry LibreTexts. 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Available from: [Link]
-
Chegg. In this experiment, meso-1,2-dibromo-1,2-diphenylethane is synthesized from ( E ) - Chegg. Available from: [Link]
-
SciSpace. Debromination of Meso- and (+-)-1,2-Dibromo-1,2-diphenylethane by 9-Substituted Fluorenide Ions. Available from: [Link]
-
Chegg. Question: Can you show me how to calculate the theoretical yield of Meso-1,2- dibromo-1,2- diphenylethane and diphenylacetylene?. Available from: [Link]
-
ResearchGate. (PDF) Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. Available from: [Link]
-
PubChem. meso-1,2-Dibromo-1,2-diphenylethane. Available from: [Link]
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- 13. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Side Reactions in the Bromination of Stilbene
Welcome to the technical support center for the bromination of stilbene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic electrophilic addition reaction. Moving beyond standard procedures, we will explore the causality behind experimental choices, troubleshoot common side reactions, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the planning and execution of the stilbene bromination experiment.
Q1: What is the expected stereochemical outcome when reacting trans-stilbene with bromine?
The bromination of an alkene is a stereospecific reaction, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product.[1] The reaction proceeds through a cyclic bromonium ion intermediate, which results in the anti-addition of the two bromine atoms across the double bond.[2][3] For trans-stilbene, this stereospecific anti-addition exclusively yields meso-1,2-dibromo-1,2-diphenylethane.[1][4]
Q2: My final product has a melting point of approximately 114-124 °C. What does this indicate?
A melting point in this range suggests a significant deviation from the expected outcome.
-
~122-124 °C: This range corresponds to the melting point of the starting material, trans-stilbene[5]. This result indicates that the reaction did not proceed to completion, or at all.[6]
-
~114 °C: This is the melting point for the racemic mixture of (1R,2R) and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[5][7] This product is formed from the bromination of cis-stilbene.[1] Its presence suggests that your starting material was either cis-stilbene or was contaminated with it.
Q3: Why is a color change observed during the reaction, and what is its significance?
Molecular bromine (Br₂) has a distinct reddish-brown color. Alkenes, like stilbene, are colorless. As the bromine reacts with the stilbene double bond via electrophilic addition, it is consumed, and the colorless dibromoalkane product is formed.[8][9] The disappearance of the bromine color is a visual indicator that the reaction is proceeding.[10] Typically, the bromine reagent is added until a faint reddish-brown color persists, signifying that all the stilbene has been consumed and a slight excess of bromine is present.[10]
Q4: What is the purpose of adding cyclohexene or sodium thiosulfate at the end of the procedure?
These reagents are used to "quench" any unreacted bromine remaining in the flask after the reaction is complete.[10][11] Excess bromine can co-crystallize with the product, imparting a yellow or brown color and making the product impure. Cyclohexene, being an alkene, reacts rapidly with bromine in the same way as stilbene, while sodium thiosulfate chemically reduces Br₂ to colorless bromide ions (Br⁻). This step ensures a cleaner, purer final product.
Q5: Are there safer alternatives to using liquid bromine (Br₂)?
Yes. Due to the hazardous nature of elemental bromine, which is highly corrosive and volatile, several safer alternatives are commonly employed.[12][13]
-
Pyridinium tribromide (PyHBr₃): This is a stable, solid reagent that is easier and safer to handle than liquid bromine.[5][14] It acts as a source of Br₂ in the reaction mixture.
-
In situ Generation: Bromine can be generated directly within the reaction flask (in situ) by the oxidation of hydrobromic acid (HBr) with an oxidizing agent like hydrogen peroxide (H₂O₂).[12][13][15] This "green" method avoids the handling of pure bromine altogether.
Section 2: Troubleshooting Guide for Side Reactions & Impurities
This guide provides solutions to specific problems that may arise during the experiment.
Problem 1: Low Yield and Recovery of Starting Material
-
Symptom: After cooling the reaction mixture, little to no precipitate forms. The solid that is recovered has a melting point near 122-124 °C.
-
Probable Cause: The reaction has failed to initiate or go to completion. This can be due to several factors:
-
Inactive Bromine Source: The bromine reagent (e.g., pyridinium tribromide) may have degraded over time.
-
Insufficient Bromine: Not enough bromine was added to react with all the stilbene. The reddish-brown color of bromine should persist for several minutes at the end of the reaction to indicate a slight excess.
-
Incorrect Temperature: While the reaction proceeds at room temperature, gentle heating can be used to dissolve the stilbene initially.[5] However, excessively high temperatures can favor side reactions.
-
-
Solution & Validation:
-
Validate Reagents: Test the activity of the bromine source on a small scale with a simple alkene like cyclohexene. A rapid disappearance of the bromine color confirms its reactivity.
-
Ensure Stoichiometric Excess: Continue to add the bromine source in portions until a faint orange/yellow color persists in the solution after swirling for several minutes.[10] This ensures all the limiting reagent (stilbene) has reacted.
-
TLC Analysis: Use Thin-Layer Chromatography to monitor the reaction's progress. Spot the starting material, the reaction mixture, and a co-spot. The disappearance of the stilbene spot indicates a complete reaction.
-
Problem 2: Formation of Elimination Byproducts
-
Symptom: Characterization of the product (e.g., ¹H NMR) shows unexpected peaks, possibly in the vinyl region, or the melting point is significantly depressed and broad.
-
Probable Cause: The desired product, 1,2-dibromo-1,2-diphenylethane, has undergone a subsequent elimination reaction (dehydrobromination). This is an E2 reaction that can be promoted by heat or the presence of a base, leading to the formation of (E)- or (Z)-1-bromo-1,2-diphenylethene.[16] A second elimination can produce diphenylacetylene.[17][18] While this is often a deliberate subsequent step using a strong base like KOH[19], it can occur as an unwanted side reaction.
-
Solution & Validation:
-
Control Reaction Conditions: Avoid prolonged heating or excessively high temperatures.
-
Ensure Neutral/Acidic pH: Ensure all glassware is clean and free of basic residues. If using the HBr/H₂O₂ method, the conditions are already acidic. If purification involves a basic wash, it should be done carefully and at low temperatures.
-
Purification: These less polar byproducts can often be separated from the more polar dibromide product via careful recrystallization.
-
Problem 3: Product is Off-Color (Yellow or Brown)
-
Symptom: The final, dried crystals are not pure white.
-
Probable Cause: The product is contaminated with trapped elemental bromine. This is common if excess bromine is not properly quenched before crystallization.
-
Solution & Validation:
-
Effective Quenching: After the reaction is complete (as determined by the persistent bromine color), add a quenching agent like cyclohexene dropwise until the solution becomes colorless.[10]
-
Thorough Washing: During vacuum filtration, wash the collected crystals thoroughly with a suitable cold solvent (e.g., cold ethanol or dichloromethane) to remove any surface impurities.[10]
-
Recrystallization: If the color persists, recrystallization is the most effective method for purification. The colored impurities will typically remain in the mother liquor.
-
Section 3: Mechanistic and Workflow Visualizations
To better understand the process, the following diagrams illustrate the core mechanism, a key side reaction, and the overall experimental workflow.
Caption: Stereospecific anti-addition via a cyclic bromonium ion.
Caption: E2 dehydrobromination side reaction pathway.
Caption: General workflow for stilbene bromination and purification.
Section 4: Data Summary for Product Identification
Accurate melting point analysis is a critical, self-validating step in this experiment. Use the following table to interpret your results.
| Compound | Structure | Expected Melting Point (°C) | Role in Experiment |
| (E)-stilbene (trans) | Phenyl groups on opposite sides of C=C | 122 - 124 °C[5] | Starting Material |
| (Z)-stilbene (cis) | Phenyl groups on same side of C=C | 5 - 6 °C | Impurity / Alternative Reactant |
| meso-1,2-dibromo-1,2-diphenylethane | From trans-stilbene | 241 - 243 °C[5][7] | Desired Product |
| (±)-1,2-dibromo-1,2-diphenylethane | From cis-stilbene | ~ 114 °C[5][7] | Diastereomeric Impurity |
Section 5: Validated Experimental Protocols
Protocol 1: Bromination using Pyridinium Tribromide in Glacial Acetic Acid
This protocol is adapted from established university laboratory procedures.[5]
-
Setup: In a 50 mL Erlenmeyer flask, dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid. Warm the mixture gently in a water bath to facilitate dissolution.
-
Reagent Addition: Add 0.8 g of pyridinium tribromide to the solution. Wash any reagent adhering to the flask walls down with an additional 4 mL of glacial acetic acid.
-
Reaction: Heat the flask in a boiling water bath for 10-15 minutes, stirring occasionally. The orange color of the tribromide should fade as the white product precipitates.
-
Isolation: Cool the flask to room temperature, then place it in an ice bath for 10 minutes to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual acetic acid.
-
Drying & Analysis: Allow the product to air dry completely. Determine the mass, calculate the percent yield, and measure the melting point. The expected melting point should be in the range of 241-243 °C.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the impure, crude stilbene dibromide into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (95% ethanol is a common choice).
-
Dissolution: Heat the mixture gently on a hot plate while swirling. Add more hot solvent dropwise until the solid just completely dissolves. Do not add an excessive amount of solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Analysis: Dry the crystals and perform a final melting point analysis. The melting range should be significantly sharper and closer to the literature value for the pure meso-product.
References
-
Odinity. (2018, May 11). BROMINATION OF TRANS – STILBENE. Available from: [Link]
-
ResearchGate. (n.d.). Experiment 11: Bromination of Stilbene. Available from: [Link]
-
University of Washington. (n.d.). 1. X2 Addition to Alkenes: Bromination of trans-Stilbene. Available from: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Stilbene Bromination. Available from: [Link]
-
IPL.org. (n.d.). Double Elimination Reaction Was Performed On Meso-Stilbene Dibromide. Available from: [Link]
-
Chegg. (n.d.). Experiment A2b: Bromination of (E)-Stilbene. Available from: [Link]
-
Clemson University. (n.d.). Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide. Available from: [Link]
-
Chem Help ASAP. (2021, October 23). dibromination of stilbene - laboratory experiment. YouTube. Available from: [Link]
-
Centre College. (n.d.). STILBENE BROMINATION. Available from: [Link]
-
Homework.Study.com. (n.d.). Explain why the meso stereoisomer of stilbene dibromide is formed. Available from: [Link]
-
Beyond Benign. (n.d.). Elimination: Dehydrohalogenation. Available from: [Link]
-
Docsity. (2021, November 5). Experiment Lab: Bromination of Stilbene. Available from: [Link]
-
Homework.Study.com. (n.d.). How many stereoisomers of stilbene dibromide can exist?. Available from: [Link]
-
ACS Publications. (1954). Stereospecificity of the Addition of Bromine to cis- and trans-Stilbene. The Journal of Organic Chemistry. Available from: [Link]
-
Chegg. (2023, November 8). Solved 4. Which stereoisomer of stilbene dibromide is formed. Available from: [Link]
-
YouTube. (2020, October 31). Bromination of Stilbene. Available from: [Link]
-
University of Colorado Denver. (n.d.). Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. Available from: [Link]
-
YouTube. (2021, September 7). [Orgo Lab 2] Bromination of Stilbene. Available from: [Link]
-
Edubirdie. (n.d.). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. Available from: [Link]
-
Scribd. (n.d.). Reactions of Alkenes With Bromine. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Available from: [Link]
-
YouTube. (2014, June 12). Electrophilic Addition of Bromine and Chlorine to Alkenes. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). NS14. Stereochemistry in Elimination. Available from: [Link]
-
Chegg. (2018, February 28). Solved Dehydrohalogenation of meso-Stilbene Dibromide:. Available from: [Link]
-
YouTube. (2025, July 6). [Chemistry] Reaction of meso-1, 2 -dibromo -diphenylethane (stilbene dibromide) with alc. (or. Available from: [Link]
-
Quora. (2017, May 22). What is the bromination of trans-stilbene?. Available from: [Link]
-
IPL.org. (2024, April 16). Bromination Of E-Stilbene Report. Available from: [Link]
-
Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Available from: [Link]
-
Scribd. (n.d.). Experiment 7 - Bromination of Stilbene. Available from: [Link]
-
ScienceDirect. (n.d.). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. Available from: [Link]
-
YouTube. (2020, September 18). CHEM 2125 - Synthesis of Stilbene Dibromide. Available from: [Link]
-
Reddit. (2024, November 1). Bromination of trans-stilbene creates unexpected product?. Available from: [Link]
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Technical Support Center: A Guide to the Separation of Meso and Racemic 1,2-Dibromo-1,2-diphenylethane
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides an in-depth, practical approach to a common challenge in stereoisomer purification: the separation of meso- and racemic-1,2-dibromo-1,2-diphenylethane. Here, we move beyond simple procedural lists to offer a comprehensive resource grounded in scientific principles and field-tested expertise.
Understanding the Challenge: Diastereomer Separation
The successful separation of diastereomers hinges on their distinct physical properties, a direct consequence of their different three-dimensional arrangements. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different melting points, boiling points, and solubilities. This fundamental difference is the key to their separation by common laboratory techniques such as fractional crystallization.
In the case of 1,2-dibromo-1,2-diphenylethane, the meso and racemic forms exhibit a significant disparity in their melting points, which makes fractional crystallization a highly effective method for their separation.
| Diastereomer | Structure | Melting Point (°C) |
| meso-1,2-dibromo-1,2-diphenylethane | Achiral, with a plane of symmetry | 238-241[1][2] |
| racemic-1,2-dibromo-1,2-diphenylethane | A 1:1 mixture of (1R,2R) and (1S,2S) enantiomers | 111-114[1] |
This substantial difference in melting points indicates a significant variation in the crystal lattice energies of the two diastereomers, which in turn suggests a differential solubility in appropriate solvents.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for separating meso and racemic this compound?
A1: The separation is based on the difference in the physical properties of the two diastereomers. Specifically, their differing solubilities in a given solvent allow for fractional crystallization. The meso isomer, with its higher melting point, is generally less soluble than the racemic isomer in common organic solvents. By carefully selecting a solvent and controlling the temperature, we can induce the less soluble meso isomer to crystallize out of the solution, leaving the more soluble racemic isomer in the mother liquor.
Q2: How do I choose the right solvent for this separation?
A2: An ideal solvent for fractional crystallization should exhibit a significant difference in solubility for the two diastereomers and have a boiling point that allows for easy handling and removal. For the separation of meso and racemic this compound, ethanol and glacial acetic acid are commonly used. Ethanol is often preferred due to its lower toxicity and ease of removal. The goal is to find a solvent in which the meso isomer is sparingly soluble at room temperature but moderately soluble at the solvent's boiling point, while the racemic isomer remains soluble even at lower temperatures.
Q3: Can I use other separation techniques?
A3: While fractional crystallization is the most common and practical method for this specific separation on a laboratory scale, other techniques like column chromatography could theoretically be used. However, given the large difference in solubility and the crystalline nature of the compounds, fractional crystallization is generally more efficient and scalable.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered during the separation of meso and racemic this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of meso-isomer | - Incomplete precipitation: The solution was not cooled sufficiently or for a long enough duration. - Excess solvent: Too much solvent was used, keeping the meso-isomer in solution. | - Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes. - If the yield is still low, a portion of the solvent can be carefully evaporated to concentrate the solution and induce further crystallization. |
| Contamination of the meso-isomer with the racemic form | - Co-crystallization: The cooling rate was too rapid, trapping the more soluble racemic isomer in the crystal lattice of the meso-isomer.[3] - Insufficient washing: The crystals were not adequately washed to remove the mother liquor containing the dissolved racemic isomer. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[4] - Wash the collected crystals with a small amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the desired product. |
| No crystal formation | - Solution is too dilute: The concentration of the meso-isomer is below its saturation point. - Presence of impurities: Impurities can sometimes inhibit crystallization. | - Concentrate the solution by carefully evaporating some of the solvent. - If the starting material is impure, consider a preliminary purification step. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Racemic-isomer crashes out of the mother liquor upon concentration | - Over-concentration: Too much solvent was evaporated, causing the racemic isomer to exceed its solubility limit. | - Add a small amount of fresh solvent to redissolve the precipitated racemic isomer before proceeding with its isolation. |
Experimental Protocol: Fractional Crystallization
This protocol details the step-by-step methodology for the separation of a mixture of meso- and racemic-1,2-dibromo-1,2-diphenylethane using ethanol as the solvent.
Materials:
-
Mixture of meso- and racemic-1,2-dibromo-1,2-diphenylethane
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the mixture of meso- and racemic-1,2-dibromo-1,2-diphenylethane. For every 1 gram of the mixture, add approximately 10-15 mL of 95% ethanol.
-
Heating: Gently heat the mixture with stirring using a heating mantle or steam bath until all the solid dissolves. Avoid boiling the solvent vigorously.
-
Cooling (Step 1 - Isolation of meso-isomer): Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe the formation of white, crystalline precipitate, which is the less soluble meso-isomer.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization of the meso-isomer.
-
Filtration (Step 1): Collect the crystalline meso-isomer by vacuum filtration using a Büchner funnel.
-
Washing (Step 1): Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing the dissolved racemic-isomer.
-
Drying (Step 1): Allow the crystals to air dry on the filter paper or in a desiccator. The resulting solid is the purified meso-1,2-dibromo-1,2-diphenylethane.
-
Isolation of racemic-isomer (from the mother liquor): Transfer the filtrate (mother liquor) to a round-bottom flask and remove the ethanol using a rotary evaporator. The resulting solid will be enriched in the racemic-isomer.
-
Purification of racemic-isomer (Optional): The recovered solid can be further purified by recrystallization from a minimal amount of a different solvent system if necessary, though the initial separation is often sufficient to yield a product significantly enriched in the racemic form.
Workflow Diagram:
Caption: Workflow for the separation of meso and racemic this compound.
References
-
Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. (2020). Edubirdie. [Link]
-
Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Crystallization-Based Separation of Enantiomers. (n.d.). ResearchGate. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]
-
Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). National Institutes of Health. [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. [Link]
-
Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. (2012). The Royal Society of Chemistry. [Link]
-
Palm-based diacylglycerol fat dry fractionation: effect of crystallisation temperature, cooling rate and agitation speed on physical and chemical properties of fractions. (2013). National Institutes of Health. [Link]
-
Experiment 11: Bromination of Stilbene. (n.d.). ResearchGate. [Link]
-
meso-1,2-Dibromo-1,2-diphenylethane. (n.d.). PubChem. [Link]
-
Bromination Of E-Stilbene Lab Report. (n.d.). Bartleby. [Link]
-
meso-Stilbene dibromide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Please comment on the purity of the product Stilbene Dibromide with results from a melting point test, product yield and UV-vis spectroscopy results. (2018, October 27). Chegg. [Link]
-
dibromination of stilbene - laboratory experiment. (2021, October 23). YouTube. [Link]
-
Reference: Clemson University, CH 2270 Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide Materials. (n.d.). Course Hero. [Link]
Sources
Technical Support Center: Unexpected Products in trans-Stilbene Bromination
Welcome to the technical support center for the bromination of trans-stilbene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of unexpected products during this classic electrophilic addition reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of trans-stilbene, providing explanations and actionable solutions.
Q1: My reaction yielded a product with a melting point significantly lower than the expected ~241-243 °C for meso-stilbene dibromide. What went wrong?
A1: A low melting point often indicates the presence of unreacted starting material, trans-stilbene, which has a melting point of 122-124 °C. The desired product, meso-1,2-dibromo-1,2-diphenylethane, is a high-melting white solid. Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Brominating Agent: The stoichiometry of the reaction is 1:1. If too little bromine or pyridinium tribromide is used, the reaction will not proceed to completion.
-
Decomposition of Brominating Agent: Pyridinium tribromide can decompose if it is old or has been improperly stored. Similarly, solutions of elemental bromine (Br₂) can decrease in concentration over time.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While the initial disappearance of the bromine color is a good indicator, allowing the reaction to stir for the recommended time ensures maximum conversion.
-
Reaction Temperature: While the reaction proceeds readily at room temperature, very low temperatures can slow the rate of reaction significantly.
Troubleshooting Workflow: Diagnosing Incomplete Conversion
Caption: A workflow for troubleshooting low-melting point products.
Protocol: Optimizing the Reaction for Complete Conversion
-
Reagent Verification: Ensure your trans-stilbene is pure. Confirm the stoichiometry, using a slight excess (1.05-1.1 equivalents) of the brominating agent. If using pyridinium tribromide, ensure it is a dry, orange crystalline solid.
-
Solvent Choice: Use a dry, aprotic solvent like dichloromethane or glacial acetic acid.
-
Reaction Setup: Dissolve ~0.5 g of trans-stilbene in 10 mL of glacial acetic acid in a flask equipped with a stir bar.
-
Bromine Addition: Slowly add a stoichiometric equivalent of pyridinium tribromide. The orange color of the reagent should disappear as it reacts. If using liquid bromine, add it dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC until the trans-stilbene spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. Collect the crystals by vacuum filtration and wash with cold methanol to remove any residual impurities.
Q2: My product has a melting point of ~114 °C and spectroscopic data suggests a dibromide. What is this unexpected isomer?
A2: A melting point of ~114 °C corresponds to the racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane. This product results from the anti-addition of bromine to cis -stilbene, not trans-stilbene. There are two primary reasons for its formation:
-
Contaminated Starting Material: Your trans-stilbene starting material may be contaminated with cis-stilbene. The trans isomer is more stable, but contamination is possible depending on the synthesis and purification of the starting material.
-
In Situ Isomerization: Although less common under standard bromination conditions, light can induce the isomerization of trans-stilbene to cis-stilbene. Performing the reaction in the dark can mitigate this.
Protocol: Verifying Starting Material Purity via TLC
-
Prepare TLC Plate: On a silica gel TLC plate, lightly spot your trans-stilbene starting material, a sample of pure trans-stilbene (if available), and a sample of pure cis-stilbene (if available).
-
Develop Plate: Use a non-polar eluent system, such as 95:5 hexanes:ethyl acetate.
-
Visualize: Use a UV lamp to visualize the spots. cis-Stilbene is more polar and will have a lower Rf value than trans-stilbene.
-
Analyze: If your starting material shows a second spot corresponding to cis-stilbene, it is contaminated.
Q3: My NMR and Mass Spec data show signals for a product containing one bromine atom and an ethoxy group. How did this form?
A3: This indicates the formation of a bromoether, specifically 2-bromo-1-ethoxy-1,2-diphenylethane. This occurs when the reaction is performed in a nucleophilic solvent like ethanol.
The reaction proceeds through a cyclic bromonium ion intermediate. In the second step, the nucleophile attacks one of the carbons of this three-membered ring. While the bromide ion (Br⁻) is a good nucleophile, if the solvent (e.g., ethanol) is present in a much higher concentration, it can outcompete the bromide ion and attack the bromonium ion instead.
Mechanism: Formation of a Bromoether Side Product
Caption: Competing nucleophilic attack on the bromonium ion.
To avoid this side product, it is crucial to use a non-nucleophilic (aprotic) solvent such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or glacial acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of trans-stilbene bromination and why is its formation so specific?
The reaction of trans-stilbene with bromine is a stereospecific reaction that exclusively yields meso-1,2-dibromo-1,2-diphenylethane. This specificity is a direct result of the reaction mechanism.
-
Formation of a Bromonium Ion: The π-bond of the alkene acts as a nucleophile, attacking the bromine molecule. This forms a cyclic three-membered ring intermediate called a bromonium ion and a bromide ion (Br⁻). This bromonium ion can form on either face of the planar alkene.
-
Anti-Addition: The newly formed bromide ion then acts as a nucleophile, attacking one of the two carbons in the bromonium ion. This attack occurs via an Sₙ2-like mechanism from the side opposite the bulky bromonium ring. This is known as anti-addition.
-
Meso Product: Because the attack is anti and the starting material is trans, the two bromine atoms end up on opposite sides of the molecule in an anti-periplanar conformation. Due to the symmetry of the molecule, this results in the formation of the achiral meso compound.
Mechanism: Stereospecific Bromination of trans-Stilbene
Caption: The mechanism showing anti-addition via a bromonium ion.
Q2: How does the stereochemistry of the starting alkene (cis vs. trans) influence the final product?
The stereochemistry of the starting alkene is critical because the reaction is stereospecific.
| Starting Alkene | Mechanism | Product | Melting Point |
| trans-Stilbene | Anti-addition | meso-(1R,2S)-Stilbene Dibromide | 241-243 °C |
| cis-Stilbene | Anti-addition | Racemic mixture of (1R,2R)- and (1S,2S)-Stilbene Dibromide | ~114 °C |
Starting with cis-stilbene, the same anti-addition mechanism leads to a pair of enantiomers, the (1R,2R) and (1S,2S) products, which are isolated as a racemic mixture.
Q3: What are the advantages of using pyridinium tribromide instead of elemental bromine (Br₂)?
Pyridinium tribromide (C₅H₅NHBr₃) is often preferred as a brominating agent for several reasons:
-
Safety and Handling: Elemental bromine is a highly volatile, corrosive, and toxic liquid that can cause severe burns. Pyridinium tribromide is a stable, non-volatile orange solid that is much safer and easier to handle and weigh accurately.
-
Controlled Release of Bromine: In solution, pyridinium tribromide exists in equilibrium with pyridine hydrobromide and molecular bromine. This provides a slow, controlled in situ generation of Br₂, which can lead to cleaner reactions with fewer side products.
Q4: Can other unexpected products be formed under different conditions?
Yes. If the dibromide product is subjected to a strong base, such as potassium hydroxide (KOH), it can undergo a double dehydrobromination (E2 elimination) reaction. This elimination of two equivalents of HBr results in the formation of an alkyne, specifically diphenylacetylene. This is generally a subsequent reaction, not a side product of the bromination itself, unless basic conditions are inadvertently introduced.
References
-
Odinity. (2018, May 11). BROMINATION OF TRANS – STILBENE. Retrieved from [Link]
-
Wikipedia. meso-Stilbene dibromide. Retrieved from [Link]
-
Proprep. What are the products and mechanisms of the bromination of E-stilbene?. Retrieved from [Link]
- Books. 4.1.1.2. Preparation of Meso-1,2-Dibromo-1,2-diphenylethane.
-
ResearchGate. (n.d.). Experiment 11: Bromination of Stilbene. Retrieved from [Link]
-
Web Pages. 1. X2 Addition to Alkenes: Bromination of trans-Stilbene. Retrieved from [Link]
-
Study.com. Experiment A2b: Bromination of (E)-Stilbene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, October 31). What is the mechanism for trans-stilbene to stilbene dibromide?. Retrieved from [Link]
-
Scientific & Academic Publishing. (2023, August 12). The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. Retrieved from [Link]
-
IPL.org. Bromination Of E-Stilbene Lab Report. Retrieved from [Link]
-
Clemson University. Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide. Retrieved from [Link]
-
Brainly. (2022, December 6). Draw all possible stereoisomers of stilbene dibromide, making sure to draw each stereoisomer only once. Retrieved from [Link]
-
Homework.Study.com. Explain why the meso stereoisomer of stilbene dibromide is formed. What would be the result if you had started with Z-stilbene?. Retrieved from [Link]
-
Bartleby.com. Stilbene Dibromide Lab Report. Retrieved from [Link]
-
Reddit. (2024, November 1). Bromination of trans-stilbene creates unexpected product?. Retrieved from [Link]
-
Cram. Dehydrobromination Of Meso-Stilbene Lab Report. Retrieved from [Link]
- Study.com. *An unequal stereoisomeric
Technical Support Center: Optimizing Solvent Conditions for Stilbene Dibromide Synthesis
Welcome to our dedicated technical support guide for the synthesis of stilbene dibromide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, we move beyond simple protocols to delve into the causality behind solvent selection and provide practical, in-depth troubleshooting advice to address common challenges encountered in the lab.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you might encounter during the synthesis of stilbene dibromide, with a focus on how solvent conditions can be the root cause and the key to the solution.
Issue 1: Low or No Yield of Stilbene Dibromide
You've run the reaction, but upon workup, you isolate a disappointingly small amount of product, or perhaps, none at all.
Possible Cause A: Poor Solubility of Starting Material
-
Explanation: For the reaction to proceed efficiently, the trans-stilbene must be adequately dissolved in the solvent at the reaction temperature. If the stilbene has poor solubility, it will remain as a suspended solid, severely limiting its interaction with the brominating agent. While some protocols note that stilbene may precipitate upon the addition of certain reagents and then redissolve as the reaction progresses, persistent solid starting material is a red flag.[1]
-
Solution:
-
Ensure Complete Dissolution: Before initiating the bromination (e.g., by adding the bromine source), ensure that the trans-stilbene is fully dissolved in the chosen solvent, heating if necessary.[2]
-
Solvent Re-evaluation: If solubility remains an issue, consider a solvent with better solvating power for nonpolar compounds like stilbene. Dichloromethane (DCM) is often an excellent choice for this reason. Acetic acid also serves as a good solvent for this reaction.[3]
-
Possible Cause B: Inefficient Brominating Agent in the Chosen Solvent
-
Explanation: The effectiveness of the brominating agent can be solvent-dependent. For instance, pyridinium tribromide, a solid and safer alternative to liquid bromine, requires a solvent in which it can release bromine effectively.[3] Similarly, the in situ generation of bromine from HBr and H₂O₂ is typically performed in a protic solvent like ethanol.[1]
-
Solution:
-
Match Reagent and Solvent: Ensure your chosen solvent is compatible with your brominating agent. For pyridinium tribromide, glacial acetic acid or ethanol are common choices.[3][4] For the HBr/H₂O₂ system, ethanol is a standard solvent.[5]
-
Consider an Alternative Brominating Agent: If yields remain low, switching your brominating agent may be necessary. For instance, direct bromination using a solution of Br₂ in an aprotic solvent like dichloromethane is a classic and often high-yielding method, though it requires more stringent safety precautions.[6]
-
Issue 2: Formation of Unexpected Byproducts
Your final product's characterization (e.g., melting point, NMR) suggests the presence of impurities other than the starting material.
Possible Cause A: Solvent Participation in the Reaction (Halohydrin Formation)
-
Explanation: The mechanism for the bromination of an alkene proceeds through a cyclic bromonium ion intermediate.[7] This intermediate is electrophilic and can be "attacked" by any nucleophile present in the reaction mixture. While the bromide ion is the intended nucleophile, if a nucleophilic solvent (like water or ethanol) is used, it can compete with the bromide ion, leading to the formation of bromoethers or bromohydrins as byproducts.[5]
-
Solution:
-
Use an Aprotic Solvent: To avoid solvent participation, select a non-nucleophilic, aprotic solvent such as dichloromethane (DCM) or glacial acetic acid.[8]
-
Minimize Water Content: If using a protic solvent is unavoidable, ensure it is as dry as possible. The presence of water, even in small amounts, can lead to the formation of the corresponding bromohydrin.
-
Possible Cause B: Side Reactions with Excess Bromine
-
Explanation: While not strictly a solvent issue, the solvent's ability to control the reaction rate can play a role. In some cases, particularly with highly reactive brominating agents or extended reaction times, minor halogenation of the aromatic rings of stilbene can occur.[9]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Add the bromine source dropwise and stop when a faint, persistent color of bromine is observed.
-
Quench Excess Bromine: After the reaction is complete, any excess bromine can be quenched by adding a scavenger like cyclohexene, which will react with the remaining bromine.
-
Issue 3: Difficult Product Isolation and Purification
You've obtained a crude product, but purifying it via recrystallization is proving challenging.
Possible Cause A: Product is Too Soluble in the Reaction Solvent
-
Explanation: In some solvent systems, the stilbene dibromide product is highly soluble, even at low temperatures, making its precipitation and isolation by filtration inefficient.
-
Solution:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator).
-
Trituration/Recrystallization from a Different Solvent: Add a solvent in which the product is known to be poorly soluble (e.g., cold methanol or ethanol) to the crude residue to induce precipitation.[3]
-
Possible Cause B: Ineffective Recrystallization Solvent
-
Explanation: An ideal recrystallization solvent should dissolve the crude product at high temperatures but have low solubility for the product at low temperatures. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find the one with the most significant solubility difference between hot and cold conditions.
-
Consider a Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system can be employed. For example, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like hot ethanol) and then add a "poor" solvent (in which it is poorly soluble, like water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[10] For stilbene dibromide, hot 95% ethanol is often a suitable recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: Why is glacial acetic acid a common solvent for stilbene bromination?
A1: Glacial acetic acid is a polar, aprotic solvent that effectively dissolves both trans-stilbene and pyridinium tribromide, a common and safer alternative to liquid bromine.[3] Its aprotic nature prevents it from acting as a nucleophile and interfering with the reaction, thus minimizing the formation of byproducts.[8]
Q2: Can I use ethanol as a solvent for the bromination of stilbene?
A2: Yes, ethanol is often used, particularly in "greener" synthesis protocols where bromine is generated in situ from HBr and H₂O₂.[1] However, as a protic and nucleophilic solvent, it can potentially react with the bromonium ion intermediate to form 2-bromo-1-ethoxy-1,2-diphenylethane as a byproduct.[5] While often a minor product, its formation can reduce the overall yield and purity of the desired stilbene dibromide.
Q3: What are the advantages of using dichloromethane (DCM) as a solvent?
A3: Dichloromethane is an excellent aprotic solvent for this reaction. It readily dissolves trans-stilbene and does not participate in the reaction, thus preventing the formation of solvent-adduct byproducts.[7] Reactions in DCM are often clean and high-yielding. However, it is a halogenated solvent and is considered a suspected carcinogen, so appropriate safety precautions must be taken.[6]
Q4: My product's melting point is much lower than the expected ~241 °C for meso-stilbene dibromide. What could be the issue?
A4: A significantly depressed and broad melting point is a strong indicator of impurities. Common impurities include unreacted trans-stilbene (mp ~125 °C) or the racemic (d,l) diastereomer of stilbene dibromide (mp ~114 °C), which can be formed from the bromination of any cis-stilbene present as an impurity in the starting material.[3][11] If you used a protic solvent, solvent-adduct byproducts could also be present. A low melting point could also indicate that the reaction did not proceed to completion.[11] Effective purification, typically by recrystallization, is necessary to remove these impurities.
Q5: How does the solvent impact the stereochemistry of the reaction?
A5: The bromination of trans-stilbene is a stereospecific anti-addition, leading to the formation of meso-stilbene dibromide.[12] This is because the reaction proceeds through a cyclic bromonium ion, which is then attacked by the bromide ion from the opposite face. While the choice of solvent does not typically change this fundamental mechanism, highly polar solvents can, in some cases, stabilize carbocation-like character in the transition state, which could potentially lead to a loss of stereospecificity. However, for stilbene bromination, the anti-addition pathway is dominant in most commonly used solvents.
Data Summary
Table 1: Comparison of Common Solvent Systems for Stilbene Dibromide Synthesis
| Solvent | Brominating Agent | Typical Yield | Pros | Cons |
| Dichloromethane (DCM) | Br₂ in DCM | High (~80%)[12] | High yield, clean reaction, aprotic (no byproducts from solvent). | Halogenated solvent, potential carcinogen.[6] |
| Glacial Acetic Acid | Pyridinium Tribromide | Good | Aprotic, good solvent for reactants.[3] | Corrosive, requires heating. |
| Ethanol | Pyridinium Tribromide | Moderate | "Greener" solvent than DCM.[6] | Protic, potential for ether byproduct formation.[5] |
| Ethanol | HBr / H₂O₂ (in situ Br₂) | Good | Avoids direct handling of Br₂.[1] | Protic, potential for byproduct formation; requires careful control of reagents.[5] |
Experimental Protocols
Protocol 1: Bromination using Pyridinium Tribromide in Acetic Acid
-
In a round-bottom flask, dissolve 0.5 g of trans-stilbene in 10 mL of glacial acetic acid, warming gently if necessary to achieve complete dissolution.
-
Add 1.0 g of pyridinium tribromide to the solution.
-
Heat the mixture in a water bath for 1-2 minutes with swirling. The product, meso-stilbene dibromide, should precipitate as small platelets.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol to remove any residual acetic acid and colored impurities.[3]
-
Allow the product to air dry.
Protocol 2: Purification by Recrystallization from Ethanol
-
Transfer the crude, dry stilbene dibromide to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol and heat the mixture gently while stirring until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.
-
Dry the crystals thoroughly and determine the melting point to assess purity.
Visualizing the Process
Mechanism of Bromination and Solvent Interference
Sources
- 1. STILBENE BROMINATION [web.centre.edu]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. odinity.com [odinity.com]
- 8. ukessays.com [ukessays.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
Preventing incomplete reaction in stilbene bromination
Welcome to the technical support center for stilbene bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this foundational electrophilic addition reaction. Here, we move beyond simple procedural outlines to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Preventing and Resolving Incomplete Reactions
Question: My stilbene bromination reaction is not proceeding to completion. What are the likely causes and how can I fix this?
An incomplete reaction is a frequent challenge, often indicated by the persistence of the bromine color or by analytical methods like Thin Layer Chromatography (TLC) showing remaining starting material.[1][2] Here’s a breakdown of potential causes and their solutions:
1. Inadequate Bromine Source or Stoichiometry:
-
Causality: The stoichiometry of bromine to stilbene is critical. An insufficient amount of bromine will naturally lead to unreacted stilbene. While elemental bromine (Br₂) can be used, it is highly corrosive and volatile.[3] Safer alternatives like pyridinium tribromide (PTB) or in situ generation of bromine from HBr and H₂O₂ are common.[3][4] However, these reagents can have their own challenges. PTB can be of variable purity, and the in situ generation relies on the efficiency of the oxidation step.[5][6]
-
Troubleshooting Steps:
-
Verify Reagent Quality: If using PTB, ensure it is a high-purity, crystalline solid. Older or improperly stored PTB can degrade. Recrystallization from acetic acid can purify the reagent.[5][6]
-
Stoichiometric Adjustments: While a 1:1 molar ratio is theoretically required, a slight excess of the bromine source (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, accounting for any potential degradation or side reactions.
-
In Situ Generation: When generating bromine in situ from HBr and H₂O₂, ensure the H₂O₂ is of the correct concentration (typically 30%) and is added dropwise to the reaction mixture.[3][7] A rapid addition can lead to bromine loss through volatilization.
-
2. Suboptimal Reaction Conditions:
-
Causality: Temperature and solvent play a crucial role in reaction kinetics. Stilbene has limited solubility in some common solvents at room temperature, which can hinder the reaction.
-
Troubleshooting Steps:
-
Solvent Choice: Glacial acetic acid and ethanol are common solvents for this reaction.[8][9] Acetic acid can facilitate the reaction but may require heating to fully dissolve the stilbene. Ethanol is a greener alternative but may also require heating to reflux to ensure all the stilbene dissolves and reacts.[3][10] If stilbene does not fully dissolve, the reaction will be incomplete.[11]
-
Temperature Control: Heating the reaction mixture is often necessary to increase the rate of reaction and ensure the solubility of the starting material.[7][9] However, excessive heat can lead to unwanted side reactions. Refluxing the reaction is a common and effective method.[3]
-
3. Presence of Impurities:
-
Causality: Impurities in the starting stilbene or the solvent can interfere with the reaction. Water, in particular, can react with bromine to form hypobromous acid, leading to the formation of halohydrin byproducts instead of the desired dibromide.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: When using solvents other than aqueous preparations, ensure they are anhydrous to minimize water-related side reactions.
-
Purify Starting Material: If the starting stilbene is of questionable purity, consider recrystallizing it before use.
-
Monitoring Reaction Progress with TLC:
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[12][13] By spotting the reaction mixture alongside the starting stilbene, you can visually track the disappearance of the starting material and the appearance of the product. Stilbene dibromide is more polar than stilbene and will have a lower Rf value on a silica gel TLC plate.[14] The reaction is complete when the stilbene spot is no longer visible on the TLC plate.[1][13]
Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism of stilbene bromination?
The bromination of stilbene is a classic example of an electrophilic addition reaction to an alkene.[15][16] The process can be summarized in the following steps:
-
Polarization of Bromine: As a bromine molecule (Br₂) approaches the electron-rich π-bond of the stilbene double bond, the electron cloud of the bromine molecule is repelled, inducing a temporary dipole.[17][18]
-
Formation of a Bromonium Ion: The nucleophilic double bond of stilbene attacks the electrophilic bromine atom, displacing a bromide ion (Br⁻). This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond.[15][19]
-
Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[18] This backside attack is responsible for the anti-addition of the two bromine atoms.
Question: How do I purify the product if my reaction is incomplete and contains unreacted stilbene?
If your final product is a mixture of stilbene dibromide and unreacted stilbene, purification is necessary. Recrystallization is the most common and effective method for this.
-
Principle of Recrystallization: This technique relies on the difference in solubility between the desired product and the impurities in a given solvent at different temperatures. Ideally, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity (in this case, stilbene) remains soluble in the cold solvent.
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of stilbene dibromide.[8][20]
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals.
-
The purity of the recrystallized product can be confirmed by melting point analysis and TLC. Pure meso-stilbene dibromide has a sharp melting point around 241-243°C.[9]
Question: Are there greener alternatives to traditional stilbene bromination methods?
Yes, the field of green chemistry has introduced several modifications to the traditional stilbene bromination to reduce the use of hazardous materials.[12]
-
Safer Bromine Sources: As mentioned earlier, using pyridinium tribromide or generating bromine in situ from HBr and H₂O₂ avoids the handling of highly corrosive elemental bromine.[3][4]
-
Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more benign options like ethanol significantly improves the environmental profile of the experiment.[10][21]
The table below compares some of the key aspects of traditional versus greener approaches:
| Feature | Traditional Method | Greener Method |
| Bromine Source | Elemental Bromine (Br₂) | Pyridinium Tribromide or HBr/H₂O₂ |
| Solvent | Dichloromethane, Carbon Tetrachloride | Ethanol, Acetic Acid |
| Hazards | Highly corrosive, volatile, carcinogenic solvents | Less corrosive, safer solvents |
| Byproducts | Minimal | Water (in the case of HBr/H₂O₂) |
Experimental Protocols
Protocol 1: Greener Bromination of (E)-Stilbene using in situ Generated Bromine
This protocol is adapted from green chemistry principles and avoids the direct use of elemental bromine.[3][22]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 0.5 g of (E)-stilbene and 10 mL of ethanol.
-
Dissolution: Heat the mixture to reflux with stirring until the stilbene completely dissolves.
-
Acid Addition: Slowly add 1.2 mL of 48% aqueous hydrobromic acid (HBr) through the condenser. Some precipitation of stilbene may occur but should redissolve upon continued heating.
-
Oxidant Addition: Add 0.8 mL of 30% hydrogen peroxide (H₂O₂) dropwise through the condenser. The solution should turn a yellow-orange color, indicating the formation of bromine.
-
Reaction: Continue to stir the mixture at reflux for approximately 20-30 minutes, or until the color fades and a white precipitate forms. Monitor the reaction's progress by TLC.
-
Workup:
-
Cool the reaction flask to room temperature, then further cool in an ice bath.
-
Neutralize any excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
-
Purification: Recrystallize the crude product from ethanol if necessary.
Protocol 2: Bromination of (E)-Stilbene using Pyridinium Tribromide
This method utilizes a solid, safer source of bromine.[8][9]
-
Setup: In a test tube or small flask, dissolve 0.4 g of (E)-stilbene in 4 mL of glacial acetic acid. Gentle heating in a water bath may be required.
-
Reagent Addition: Add 0.8 g of pyridinium tribromide to the solution. Wash down the sides of the flask with an additional 4 mL of glacial acetic acid.
-
Reaction: Heat the mixture in a boiling water bath for 10-15 minutes with occasional stirring. The orange color of the pyridinium tribromide should fade.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water to remove any remaining acetic acid and pyridinium salts.
-
-
Purification: Recrystallize the crude product from ethanol if TLC analysis indicates the presence of unreacted stilbene.
References
-
PrepChem.com. (n.d.). Preparation of pyridinium tribromide. Retrieved from [Link]
-
McKenzie, L. C., Huffman, L. M., & Hutchison, J. E. (2010). The Evolution of a Green Chemistry Laboratory Experiment: Greener Brominations of Stilbene. Journal of Chemical Education, 87(7), 704-707. Retrieved from [Link]
-
Chemguide. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens) and alkenes. Retrieved from [Link]
-
Save My Exams. (2025). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium perbromide. Retrieved from [Link]
-
Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
Edubirdie. (2020). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. Retrieved from [Link]
-
Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Retrieved from [Link]
-
Centre College. (n.d.). STILBENE BROMINATION. Retrieved from [Link]
-
Scientific & Academic Publishing. (2023). The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. Retrieved from [Link]
-
YouTube. (2022). How to Make Pyridinium Tribromide #chemistry #organicchemistry. Retrieved from [Link]
-
Studylib. (n.d.). Bromination of Stilbene: A Green Chemistry Lab Experiment. Retrieved from [Link]
-
Scribd. (n.d.). A Greener Bromination of Stilbene and Qualitative Determination of Akene Compounds. Retrieved from [Link]
-
Studylib. (n.d.). Bromination of Stilbene: A Green Chemistry Lab Experiment. Retrieved from [Link]
-
YouTube. (2021). [Orgo Lab 2] Bromination of Stilbene. Retrieved from [Link]
- Unknown. (n.d.). 19.
-
Chegg.com. (2016). Solved How do you use TLC to determine the identity and. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Stilbene Bromination. Retrieved from [Link]
-
Reddit. (2024). Bromination of trans-stilbene creates unexpected product?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 39416-48-3,Pyridinium tribromide. Retrieved from [Link]
-
YouTube. (2021). dibromination of stilbene - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 11: Bromination of Stilbene. Retrieved from [Link]
-
Odinity. (2018). BROMINATION OF TRANS – STILBENE. Retrieved from [Link]
-
University of Missouri–Kansas City. (n.d.). 1. X2 Addition to Alkenes: Bromination of trans-Stilbene. Retrieved from [Link]
-
YouTube. (2020). Bromination of Stilbene. Retrieved from [Link]
-
Studylib. (n.d.). Dibromostilbene Synthesis: Green Chemistry Lab. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How can TLC be used to determine the identity and purity of E-stilbene and stilbene dibromide,.... Retrieved from [Link]
-
Quora. (2017). What is the bromination of trans-stilbene?. Retrieved from [Link]
-
Scribd. (n.d.). Meso-Stilbene Dibromide Properties and Analysis. Retrieved from [Link]
-
Bartleby.com. (n.d.). Bromination Of E-Stilbene Lab Report. Retrieved from [Link]
-
YouTube. (2020). CHEM 2125 - Synthesis of Stilbene Dibromide. Retrieved from [Link]
-
Chegg.com. (2024). Solved What should you do if the stilbene does not dissolve?. Retrieved from [Link]
- Google Patents. (n.d.). EP3009132A1 - Method of producing purified stilbene compounds.
Sources
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Technical Support Center: Troubleshooting the Stilbene Bromination Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even well-established reactions can sometimes yield unexpected results. This guide is designed to provide in-depth troubleshooting for the bromination of stilbene, a cornerstone reaction in organic synthesis. We will move beyond simple procedural checklists to explore the underlying chemical principles that govern the success of this electrophilic addition.
Frequently Asked Questions (FAQs)
Q1: My reaction doesn't seem to have started or is incomplete. What are the likely causes?
An incomplete or non-starting reaction is a common issue. Let's diagnose the potential culprits, moving from the most to least probable.
-
Reagent Quality and Stoichiometry:
-
Stilbene Isomer: Confirm you are using the correct isomer (trans- or cis-stilbene) as specified in your protocol. While both react, their physical properties and the stereochemistry of the product differ significantly.[1] trans-Stilbene is generally more stable and common.
-
Brominating Agent: The activity of your brominating agent is critical.
-
Elemental Bromine (Br₂): This reagent is highly volatile and corrosive.[2][3][4][5] Improper storage can lead to loss of material. Ensure the bromine solution is fresh and has its characteristic reddish-brown color.
-
Pyridinium Tribromide (PBr₃): This solid reagent is safer and easier to handle than liquid bromine.[1][6][7] However, it can degrade over time, especially if exposed to moisture. If the solid has lost its distinct orange-yellow color, its potency may be compromised.
-
In Situ Generation: Greener protocols often generate bromine in situ from hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂).[8][9][10][11][12] Ensure the concentrations of both HBr and H₂O₂ are correct. 30% H₂O₂ is a strong oxidizer and should be handled with care.[8]
-
-
Stoichiometry: Ensure you have calculated the molar equivalents correctly. While a slight excess of the brominating agent is often used to drive the reaction to completion, a large excess can lead to side reactions. Stilbene should be the limiting reagent.[1][13]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Glacial acetic acid and ethanol are commonly used.[1][6][8] The solvent must be able to dissolve the starting stilbene, at least when heated.[1][8] If your stilbene is not dissolving, you may have insufficient solvent or inadequate heating.
-
Temperature: Many protocols require heating to initiate the reaction, often in a boiling water bath or to reflux.[1][8][14] Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessive heat is not typically necessary and may promote side reactions.
-
-
Monitoring the Reaction:
-
Visual Cues: A key indicator of reaction progress is the disappearance of the bromine color.[1][9][15] The reddish-brown or orange-yellow solution should fade to a colorless or pale yellow as the bromine is consumed by the alkene.[1][8] If the color persists for an extended period, the reaction is likely stalled.
-
TLC Analysis: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the reaction's progress.[16][17][18] By spotting the reaction mixture alongside your starting material, you can visualize the consumption of stilbene and the appearance of the dibromostilbene product.[16][17][19] An incomplete reaction will show a persistent spot for stilbene.
-
Troubleshooting Workflow for Incomplete Reactions
Caption: A step-by-step diagnostic workflow for incomplete reactions.
Q2: My yield is very low. How can I improve it?
Low yield can be frustrating, often stemming from issues during the reaction or workup.
-
Reaction Completion: As discussed in Q1, ensure the reaction has gone to completion. Unreacted starting material is a direct cause of low yield.
-
Workup and Isolation:
-
Precipitation: The dibromostilbene product is typically isolated by precipitation from the reaction mixture, often by cooling or adding water.[1][8] Ensure the solution is sufficiently cooled in an ice bath to maximize crystallization.[8][20]
-
Filtration: Use vacuum filtration for efficient separation of the solid product.[1][8] Ensure all the solid is transferred from the reaction flask to the funnel. Rinsing the flask with a small amount of cold solvent can help with this transfer.[15][18]
-
Washing: Wash the collected crystals with a suitable solvent (e.g., cold methanol or ethanol) to remove soluble impurities.[1][18] However, excessive washing can dissolve some of your product, thereby reducing the yield. Use small portions of ice-cold solvent.
-
-
Purification Losses:
-
Recrystallization: This is the primary method for purifying the crude product.[21] However, some product will always be lost in the mother liquor. To minimize this loss:
-
Use the minimum amount of hot solvent required to dissolve the crude product.[21]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and improves recovery.[21]
-
Choosing the right recrystallization solvent is key. Ethanol is a common choice.[22]
-
-
Quantitative Data for a Typical trans-Stilbene Bromination
| Reagent/Product | Molar Mass ( g/mol ) | Typical Amount | Moles (mmol) | Role |
| trans-Stilbene | 180.25[1] | 0.40 g[1] | 2.22 | Limiting Reagent |
| Pyridinium Tribromide | 319.83 | 0.80 g[1] | 2.50 | Brominating Agent |
| Glacial Acetic Acid | 60.05 | 8 mL[1] | - | Solvent |
| meso-1,2-Dibromo-1,2-diphenylethane | 340.07[23] | - | 2.22 (Theoretical) | Product |
Note: These values are illustrative and should be adapted based on your specific protocol.
Q3: The melting point of my product is low and/or has a broad range. What does this indicate?
A low or broad melting point is a classic sign of an impure product.
-
Presence of Starting Material: If the reaction was incomplete, the final product will be contaminated with unreacted stilbene. trans-Stilbene has a melting point of 122-124°C, while the desired meso-dibromostilbene product melts at 241-243°C.[1] This significant difference makes melting point a powerful diagnostic tool.
-
Formation of Stereoisomers: The bromination of trans-stilbene is stereospecific and should yield the meso compound.[14] The bromination of cis-stilbene yields a racemic mixture of enantiomers with a much lower melting point (114°C).[1] If your starting material was contaminated with cis-stilbene, your product will be a mixture of diastereomers, resulting in a depressed and broad melting point.
-
Side Products: Although the bromination of stilbene is generally a clean reaction, side reactions can occur, leading to impurities.
-
Remediation: If you encounter an impure product, recrystallization is the recommended purification method.[21] A successful recrystallization should yield a product with a sharp melting point consistent with the literature value.
Understanding the Mechanism: The "Why" Behind the Reaction
The bromination of an alkene like stilbene is an electrophilic addition reaction. The process proceeds via a cyclic bromonium ion intermediate, which dictates the stereochemical outcome.[1][15]
Caption: The electrophilic addition mechanism of stilbene bromination.
-
The electron-rich double bond of stilbene acts as a nucleophile, attacking one of the bromine atoms in Br₂.[14][15]
-
Simultaneously, the other bromine atom is displaced as a bromide ion (Br⁻), and a three-membered cyclic bromonium ion is formed.[1][15]
-
The bromide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bromonium ion ring.[9][14] This "anti-addition" is stereospecific and is the reason trans-stilbene yields the meso product.[19]
Experimental Protocols
Protocol 1: Bromination using Pyridinium Tribromide[1]
This protocol is favored for its safety benefits over using elemental bromine.[1][6]
-
Weigh 0.4 g of trans-stilbene and place it in a suitable test tube or round-bottom flask.[1]
-
Add 4 mL of glacial acetic acid and heat the mixture in a water bath to dissolve the stilbene.[1]
-
Add 0.8 g of pyridinium tribromide. Wash down the sides of the vessel with an additional 4 mL of glacial acetic acid.[1]
-
Heat the reaction mixture in a boiling water bath, stirring occasionally, for about 10-15 minutes. The orange color of the reagent should fade.[1]
-
Cool the mixture to room temperature, allowing the product to crystallize. Further cooling in an ice bath can increase the yield.
-
Collect the solid product by vacuum filtration. Wash the crystals with a few small portions of cold methanol to remove any remaining color.[1]
-
Allow the product to air dry and determine its mass and melting point.
Protocol 2: "Green" Bromination via In Situ Generation[8][9]
This method avoids the direct handling of bromine and uses a more environmentally benign solvent.[8][10][12][24][25]
-
In a round-bottom flask equipped with a reflux condenser, combine 0.5 g of trans-stilbene, 10 mL of ethanol, and a magnetic stir bar.[8]
-
Heat the mixture to reflux to dissolve the stilbene.[8]
-
Slowly add 1.2 mL of 48% aqueous hydrobromic acid (HBr) through the condenser.[8]
-
Next, add 0.8 mL of 30% hydrogen peroxide (H₂O₂) dropwise. The solution should turn a yellow/orange color as bromine is generated.[8][9]
-
Continue to stir at reflux for approximately 20 minutes, or until the color fades and a white precipitate forms.[8]
-
Cool the flask to room temperature, then in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from ethanol.[20]
References
-
Experiment 11: Bromination of Stilbene. (n.d.). ResearchGate. Retrieved from [Link]
-
BROMINATION OF TRANS – STILBENE. (2018, May 11). Odinity. Retrieved from [Link]
-
Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. Retrieved from [Link]
-
STILBENE BROMINATION. (n.d.). Centre College. Retrieved from [Link]
-
X2 Addition to Alkenes: Bromination of trans-Stilbene. (n.d.). University of North Georgia. Retrieved from [Link]
-
McKenzie, L. C., Huffman, L. M., & Hutchison, J. E. (2012). The Evolution of a Green Chemistry Laboratory Experiment: Greener Brominations of Stilbene. Journal of Chemical Education, 89(9), 1153–1157. Retrieved from [Link]
-
Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. (2020). Edubirdie. Retrieved from [Link]
-
Module XIII – Principles of Green Chemistry and Bromination of trans-Stilbene. (2020, November 17). YouTube. Retrieved from [Link]
-
What is the mechanism for trans-stilbene to stilbene dibromide? (2019, October 31). Chemistry Stack Exchange. Retrieved from [Link]
-
Bromination of Trans Stilbene. (n.d.). Scribd. Retrieved from [Link]
-
Bromination of Stilbene: A Green Chemistry Lab Experiment. (n.d.). Studylib. Retrieved from [Link]
-
Bromination of (E)-Stilbene. (2017, November 28). UKEssays.com. Retrieved from [Link]
-
Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Write a balanced reaction equation for the bromination of stilbene using pyridinium tribromide. (2023, April 19). Brainly.com. Retrieved from [Link]
-
The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. (2023). Scientific & Academic Publishing. Retrieved from [Link]
-
Bromine: incident management. (n.d.). GOV.UK. Retrieved from [Link]
-
Bromination of Stilbene: A Green Chemistry Lab Experiment. (n.d.). Studylib. Retrieved from [Link]
-
Bromination of Stilbene. (2020, October 31). YouTube. Retrieved from [Link]
-
Dibromostilbene Synthesis: Green Chemistry Lab. (n.d.). Studylib. Retrieved from [Link]
-
Solved How do you use TLC to determine the identity and. (2016, December 4). Chegg.com. Retrieved from [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
-
dibromination of stilbene - laboratory experiment. (2021, October 23). YouTube. Retrieved from [Link]
-
[Orgo Lab 2] Bromination of Stilbene. (2021, September 7). YouTube. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
What is the bromination of trans-stilbene? (2017, May 22). Quora. Retrieved from [Link]
-
Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. (n.d.). UMass Lowell. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
- Method of producing purified stilbene compounds. (n.d.). Google Patents.
-
Mixed Solvent Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]
-
Dibromostilbene. (n.d.). PubChem. Retrieved from [Link]
Sources
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Technical Support Center: Phase-Transfer Catalysis for Dehydrobromination of Stilbene Dibromide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for the dehydrobromination of stilbene dibromide to synthesize diphenylacetylene. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common experimental hurdles, and answer frequently asked questions, ensuring a comprehensive understanding and successful experimental outcomes.
Foundational Principles: The "Why" Behind the "How"
The dehydrobromination of stilbene dibromide is a classic double elimination reaction.[1] However, the reaction presents a common challenge in organic synthesis: the reactants exist in immiscible phases. Stilbene dibromide is soluble in organic solvents, while the base, typically potassium hydroxide (KOH), is soluble in water. This phase separation severely limits the reaction rate.
Phase-transfer catalysis elegantly solves this problem.[2][3] A phase-transfer catalyst, often a quaternary ammonium salt, acts as a "molecular ferry."[3] The lipophilic cation of the catalyst pairs with the hydroxide anion from the aqueous phase, transporting it into the organic phase where it can react with the stilbene dibromide.[2][3] This dramatically accelerates the reaction, allowing for higher yields and milder reaction conditions.[2][3]
Reaction Mechanism Overview
The overall reaction proceeds via a two-step E2 elimination mechanism. The phase-transfer catalyst is crucial for enabling the hydroxide ion to act as the base in the organic phase.
Caption: Mechanism of phase-transfer catalyzed dehydrobromination.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of diphenylacetylene from meso-stilbene dibromide.
Reagent and Solvent Data
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Key Properties |
| meso-Stilbene Dibromide | 340.07 | 500 mg | 1.47 mmol | Starting material. |
| Potassium Hydroxide (KOH) | 56.11 | 483 mg | 8.61 mmol | Strong base, caustic.[4] |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 50 mg | 0.155 mmol | Phase-transfer catalyst. |
| Toluene | 92.14 | 10 mL | - | Organic solvent. |
| Water | 18.02 | 5 mL | - | Aqueous solvent. |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine meso-stilbene dibromide (500 mg), tetrabutylammonium bromide (50 mg), and toluene (10 mL).
-
Base Preparation: In a separate beaker, dissolve potassium hydroxide (483 mg) in water (5 mL). Caution: This process is exothermic.
-
Reaction Initiation: Add the aqueous KOH solution to the flask containing the organic mixture.
-
Heating and Stirring: Heat the reaction mixture to 80-90°C with vigorous stirring for 1-2 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the action of the phase-transfer catalyst.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) to remove any remaining KOH and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from 95% ethanol.[5]
-
-
Characterization:
-
Determine the melting point of the purified product (expected: 59-61°C).[6]
-
Obtain an IR spectrum to confirm the absence of C-Br bonds and the presence of the alkyne C≡C bond.
-
Perform a Beilstein test to check for the presence of any remaining bromine.[5] A green flame indicates the presence of halides.[5]
-
Troubleshooting Guide (Q&A Format)
Q1: My reaction is very slow or incomplete, what could be the issue?
A1: Several factors can contribute to a sluggish reaction:
-
Insufficient Stirring: Vigorous stirring is essential to create a large surface area between the aqueous and organic phases for the catalyst to function effectively.
-
Catalyst Inactivity: Ensure your phase-transfer catalyst is pure and has not degraded. The choice of catalyst is also important; more lipophilic catalysts are often more effective.[7]
-
Low Temperature: While the reaction can proceed at lower temperatures with PTC, it may require more time. Ensure the reaction temperature is maintained within the recommended range. The second elimination step often requires higher temperatures.
-
Base Concentration: A low concentration of the hydroxide solution can slow down the reaction.
Q2: I'm observing significant amounts of an intermediate in my final product. How can I drive the reaction to completion?
A2: The presence of the bromo-stilbene intermediate indicates that the second dehydrobromination is not complete.[8][9]
-
Increase Reaction Time or Temperature: The second elimination is often slower than the first. Extending the reaction time or slightly increasing the temperature can help push the reaction to completion.
-
Excess Base: Ensure you are using a sufficient excess of potassium hydroxide.
Q3: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?
A3: A dark, oily product often suggests the presence of impurities or side products.
-
Side Reactions: At higher temperatures, side reactions can occur. It's important to control the reaction temperature carefully.
-
Incomplete Removal of Solvent: Ensure all the toluene has been removed during the workup.
-
Purification: The crude product may require careful recrystallization to obtain a pure, crystalline solid.
Q4: My yield is consistently low. How can I improve it?
A4: Low yields can be due to a combination of the factors mentioned above.
-
Optimize Catalyst Loading: While catalytic, the amount of phase-transfer catalyst can be optimized. Too little will result in a slow reaction, while too much can sometimes complicate the workup.
-
Efficient Workup: Ensure proper separation of the layers during the workup to avoid loss of product.
-
Purity of Starting Material: The purity of the starting meso-stilbene dibromide is crucial. Impurities in the starting material can lead to side reactions and lower yields.
Frequently Asked Questions (FAQs)
Q: Can I use a different phase-transfer catalyst?
A: Yes, other quaternary ammonium or phosphonium salts can be used.[2][10] The choice of catalyst can influence the reaction rate and efficiency.[11] For example, phosphonium salts are often more stable at higher temperatures.[10]
Q: Is it possible to perform this reaction without a phase-transfer catalyst?
A: While technically possible, it would require much harsher conditions, such as very high temperatures and a high-boiling solvent like triethylene glycol, and would likely result in lower yields and more side products.[1]
Q: What are the main safety precautions for this experiment?
A:
-
Potassium hydroxide is highly caustic and can cause severe burns.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Toluene is a flammable solvent with associated health risks. Handle it in a well-ventilated fume hood.
-
The reaction should be performed with care, especially when heating.
Q: How does the structure of the quaternary ammonium salt affect its catalytic activity?
A: The lipophilicity of the cation is a key factor.[12] Longer alkyl chains on the nitrogen atom increase the catalyst's solubility in the organic phase, which can enhance its effectiveness.[11] However, an overly bulky catalyst might hinder the reaction rate in some cases.
References
-
Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry) - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]
-
Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Phase transfer catalysis | PPTX - Slideshare. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Power of Phase Transfer Catalysis: Enhancing Organic Synthesis with Quaternary Ammonium Salts - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 16, 2026, from [Link]
-
Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved January 16, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis - ResearchGate. (2025, August 9). Retrieved January 16, 2026, from [Link]
-
Solved Dehydrohalogenation of meso-Stilbene Dibromide: | Chegg.com. (2018, February 28). Retrieved January 16, 2026, from [Link]
-
Choosing a Catalyst for PTC Dehydrohalogenation. (n.d.). Retrieved January 16, 2026, from [Link]
-
-
Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. (n.d.). Retrieved January 16, 2026, from [Link]
-
-
dibromination of stilbene - laboratory experiment - YouTube. (2021, October 23). Retrieved January 16, 2026, from [Link]
-
Elimination: Dehydrohalogenation - Beyond Benign. (n.d.). Retrieved January 16, 2026, from [Link]
-
Meso-Stilbene Dibromide Properties and Analysis | PDF | Gas Chromatography - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]
-
Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. (n.d.). Retrieved January 16, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Solved 8. Bromination of trans-stilbene and | Chegg.com. (2020, October 13). Retrieved January 16, 2026, from [Link]
-
The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction - Scientific & Academic Publishing. (2023, August 12). Retrieved January 16, 2026, from [Link]
-
Question: Draw the mechanism for the reaction to be performed. Include arrows to push electrons. Inlude any intermediates. Label reactants and products. - Chegg. (2019, March 6). Retrieved January 16, 2026, from [Link]
-
Hydroxide-ion initiated reactions under phase-transfer catalysis conditions. 6. Dehydrobromination of (2-bromoethyl)benzene via slow hydroxide-ion extraction | Semantic Scholar. (1984, June 1). Retrieved January 16, 2026, from [Link]
-
Dehydrobromination of Meso-Stilbene Dibromide | PDF | Gas Chromatography - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]
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- 12. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of 1,2-dibromo-1,2-diphenylethane
In the landscape of synthetic and medicinal chemistry, the unambiguous structural elucidation of molecules is paramount. For compounds featuring stereocenters, this task extends beyond mere connectivity to the precise determination of three-dimensional architecture. 1,2-dibromo-1,2-diphenylethane serves as a classic model for understanding diastereomerism, existing as a chiral dl-enantiomeric pair and an achiral meso compound.[1] Distinguishing between these stereoisomers is a frequent necessity in both academic and industrial laboratories.
This guide provides an in-depth comparison of analytical techniques for the characterization of this compound stereoisomers, with a primary focus on the utility and efficacy of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and compare the technique with viable alternatives to provide a comprehensive framework for researchers.
The Decisive Power of ¹³C NMR Spectroscopy
While several analytical methods can differentiate between the meso and dl isomers of this compound, ¹³C NMR spectroscopy offers a unique combination of non-destructive analysis and exquisitely sensitive structural information. The chemical environment of each carbon atom is subtly altered by the overall molecular symmetry and steric interactions, leading to distinct and diagnostic chemical shifts for each diastereomer.
In the meso isomer, an internal plane of symmetry renders the two halves of the molecule equivalent. The two methine carbons (CH-Br) are chemically equivalent, as are the two ipso-carbons of the phenyl rings, and so on. In the dl-pair (which exists as a racemic mixture of R,R and S,S enantiomers), this symmetry is absent, but the two phenyl groups and the two methine carbons are also chemically equivalent due to rapid bond rotation at room temperature. The critical difference arises from the relative orientation of the bulky phenyl and bromine substituents. In the meso form, the phenyl groups can adopt an anti-periplanar conformation, which is sterically favorable. In the dl form, a gauche interaction between the phenyl groups is unavoidable, leading to different steric compression and electronic shielding effects on the carbon backbone. This results in a clear and reproducible difference in the chemical shifts, particularly for the methine carbons.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Data
The following protocol is a self-validating system designed for acquiring a standard proton-decoupled ¹³C NMR spectrum on a typical 400 MHz (or higher) spectrometer.
1. Sample Preparation:
-
Rationale: Proper sample concentration is critical. Too dilute, and the signal-to-noise ratio will be poor, requiring excessively long acquisition times. Too concentrated, and line broadening or shimming difficulties may occur.[2]
-
Procedure:
-
Accurately weigh 20-50 mg of the this compound sample.[3][4]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it dissolves the compound well and its residual solvent peak is a well-established chemical shift reference (δ ≈ 77.16 ppm).[3]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary. A homogenous solution is essential for acquiring sharp, well-resolved NMR signals.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube, ensuring no solid particles are transferred.[2]
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Rationale: Standard acquisition parameters are often sufficient, but understanding their purpose allows for optimization. The key is to ensure the instrument is properly tuned and the acquisition time is sufficient to capture the low-intensity ¹³C signals.[5]
-
Procedure:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step corrects for magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is crucial for achieving sharp spectral lines.
-
Tune and match the ¹³C probe to maximize signal reception.
-
Set up a standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).
-
Set the number of scans (NS). A typical starting point is 128 or 256 scans, which can be adjusted based on the resulting signal-to-noise ratio.
-
Acquire the spectrum. On a 100 MHz (for ¹³C) instrument, this may take 15-30 minutes.
-
Data Analysis and Isomer Identification
The key to distinguishing the meso and dl isomers lies in the comparison of their ¹³C NMR spectra. The chemical shifts are diagnostic, particularly for the aliphatic methine carbon.
Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃
| Carbon Type | meso-isomer[6] | dl-isomer (racemic)[6] |
| Methine (CH-Br) | 56.1 | 59.2 |
| Aromatic (ipso-C) | 140.0 | 137.8 |
| Aromatic (ortho, meta, para) | 129.0, 128.8, 127.9 | 128.6, 128.2 |
Interpretation: The most significant and easily identifiable difference is the chemical shift of the methine carbon (CH-Br) .
-
A signal at approximately 56.1 ppm is definitive for the meso-isomer .
-
A signal at approximately 59.2 ppm is definitive for the dl-isomer .
This ~3 ppm downfield shift for the dl-isomer's methine carbon is a robust diagnostic marker. The differences in the aromatic region, while present, can be more complex to assign without advanced 2D NMR experiments, but the ipso-carbon also shows a clear distinction.
Comparison with Alternative Characterization Methods
While ¹³C NMR is highly effective, it is essential to understand its performance relative to other common laboratory techniques.
Workflow for Stereoisomer Characterization
The following diagram illustrates a typical workflow for identifying the stereoisomers of this compound, highlighting the central role of NMR.
Caption: Workflow for distinguishing stereoisomers of this compound.
Table 2: Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Ability to Distinguish Isomers | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| ¹³C NMR | Excellent & Definitive | 20-50 mg | Low-Medium | Non-destructive, provides rich structural data, clear diagnostic peaks. | Requires specialized equipment, relatively low sensitivity, longer acquisition time. |
| ¹H NMR | Good but less direct | 5-20 mg | High | Non-destructive, fast acquisition, high sensitivity. | Methine proton signals can be very similar; relies on subtle differences in aromatic region.[6] |
| Melting Point | Excellent | 1-2 mg | High | Fast, simple, requires minimal equipment. | Destructive, requires high sample purity for accuracy, less informative than spectroscopy.[6][7] |
| IR Spectroscopy | Poor | 1-2 mg | High | Fast, simple, good for functional group identification. | Spectra of diastereomers are typically too similar to be distinguished reliably. |
| HPLC | Excellent | < 1 mg | Medium-High | High sensitivity, can be used for preparative separation.[8][9] | Requires method development (column and mobile phase selection), may not be necessary for simple identification. |
Conclusion
For the specific task of identifying the stereoisomers of this compound, ¹³C NMR spectroscopy stands out as the premier analytical tool . Its ability to provide a clear, quantitative, and structurally significant distinction between the meso and dl forms via the chemical shift of the methine carbon is unparalleled among spectroscopic methods. While melting point analysis is a rapid and effective confirmatory technique, it is destructive and purity-dependent. ¹H NMR, though faster, offers a less direct signature for differentiation. Therefore, for researchers, scientists, and drug development professionals who require definitive, non-destructive, and information-rich characterization, mastering the application and interpretation of ¹³C NMR is an indispensable skill.
References
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Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1,2-Dibromo-1,2-diphenylethane in Non-polar Media . The Royal Society of Chemistry. Available at: [Link]
-
Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications . ScienceDirect. Available at: [Link]
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Supporting Information for Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)- 1H,1'H-4,4'-bipyridinylidene . The Royal Society of Chemistry. Available at: [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds . Journal of Chromatography A, 1272, 150-154. Available at: [Link]
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Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds . ResearchGate. Available at: [Link]
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How To Prepare And Run An NMR Sample . Alwsci Technologies. Available at: [Link]
-
Preparing Samples For NMR Acquisition and Software For Processing The Spectra . Scribd. Available at: [Link]
-
Analytical Techniques for Characterizing Diastereomers of Phosphorothioated Oligonucleotides . ResearchGate. Available at: [Link]
-
meso-1,2-Dibromo-1,2-diphenylethane - Optional[13C NMR] - Spectrum . SpectraBase. Available at: [Link]
-
13-C NMR Protocol for beginners AV-400 . University of Notre Dame. Available at: [Link]
-
13-C NMR Protocol for beginners DRX-400 . University of Notre Dame. Available at: [Link]
-
NMR Sample Preparation . Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
meso-1,2-Dibromo-1,2-diphenylethane . PubChem. Available at: [Link]
-
Question: How come the melting point for meso-1,2-dibromo-1,2-diphenylethane is 238°C... . Chegg. Available at: [Link]
-
meso-1,2-Dibromo-1,2-diphenylethane . SpectraBase. Available at: [Link]
-
meso-Stilbene dibromide . Wikipedia. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts . University of Wisconsin-Madison. Available at: [Link]
-
meso-1,2-Dibromo-1,2-diphenylethane | CAS#:13440-24-9 . Chemsrc. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to Melting Point Determination: Meso- vs. Racemic-Stilbene Dibromide
This guide provides an in-depth comparison of the melting points of meso- and racemic-stilbene dibromide, delving into the underlying stereochemical principles that dictate their distinct physical properties. We will explore the synthesis of these diastereomers and present a detailed, field-proven protocol for accurate melting point determination, a critical technique for compound identification and purity assessment in research and development.
Theoretical Framework: Why Stereochemistry Dictates Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This phase change occurs when molecules gain sufficient thermal energy to overcome the intermolecular forces holding them in a fixed crystal lattice.[1][2] For stereoisomers like the stilbene dibromides, the arrangement of atoms in three-dimensional space profoundly impacts how they pack into a crystal, thereby influencing the strength of these lattice forces.
Stilbene dibromide (1,2-dibromo-1,2-diphenylethane) has two chiral centers, leading to three possible stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) and a meso compound ((1R,2S)).[3][4]
-
Meso-Stilbene Dibromide: This isomer is achiral despite possessing two chiral centers. This is due to an internal plane of symmetry, meaning the molecule is superimposable on its mirror image.[3][5] Its high degree of symmetry allows for very efficient, compact packing in a crystal lattice. This dense packing maximizes intermolecular van der Waals forces, requiring a significant amount of energy to disrupt the lattice, resulting in a notably high melting point.[2]
-
Racemic-Stilbene Dibromide: A racemic mixture consists of a 50:50 mixture of the two enantiomers, (1R,2R)- and (1S,2S)-stilbene dibromide.[6] These chiral molecules lack an internal plane of symmetry. The packing of two different chiral molecules (a right-handed and a left-handed version) into a single crystal lattice is often less efficient than the packing of a single, highly symmetrical meso compound.[7] This less-optimal packing leads to weaker overall intermolecular forces and, consequently, a much lower melting point compared to its meso diastereomer.[8][9]
Diastereomers, which are stereoisomers that are not mirror images of each other (like the meso form and either of the enantiomers), are expected to have different physical properties, including melting point, boiling point, and solubility.[9][10] The dramatic difference between the melting points of meso- and racemic-stilbene dibromide serves as a classic experimental illustration of this principle.
Experimental Data Summary
The distinct stereochemistry of the meso and racemic forms of stilbene dibromide leads to a significant and easily measurable difference in their melting points.
| Property | Meso-Stilbene Dibromide | Racemic-Stilbene Dibromide |
| Stereochemistry | (1R, 2S) - Achiral | 1:1 Mixture of (1R,2R) and (1S,2S) - Chiral |
| Symmetry | Internal Plane of Symmetry | No Internal Plane of Symmetry |
| Optical Activity | Inactive | Inactive (External Compensation)[5] |
| Literature Melting Point | 241 °C (with decomposition)[3][11][12][13] | 114 °C [8][14] |
Experimental Protocols
Accurate comparison requires the synthesis and purification of both diastereomers followed by a standardized melting point determination protocol.
Synthesis of Diastereomers
The stereochemical outcome of the bromination of stilbene is dependent on the geometry of the starting alkene. The reaction proceeds via an electrophilic addition involving a cyclic bromonium ion intermediate, which results in a stereospecific anti-addition of the two bromine atoms.[8]
Protocol 1: Synthesis of Meso-Stilbene Dibromide from (E)-Stilbene
This protocol is adapted from established laboratory procedures.[8][15] The anti-addition of bromine to trans-stilbene results in the formation of the meso product.
-
Dissolution: In a 100 mL flask, dissolve 0.5 g of (E)-stilbene (trans-stilbene) in 10 mL of glacial acetic acid, heating gently on a steam bath if necessary.[15]
-
Bromination: In a fume hood, add 1.0 g of pyridinium tribromide to the warm solution. Pyridinium tribromide is a safer solid source of bromine.[15][16]
-
Reaction: Stir the mixture. The product, meso-stilbene dibromide, should begin to precipitate as small crystalline plates almost immediately.[15] Continue gentle heating for an additional 2-3 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice-water bath to maximize precipitation.
-
Filtration: Collect the crystalline product using a Büchner or Hirsch funnel under vacuum.
-
Washing: Wash the collected solid with cold methanol to remove residual acetic acid and any unreacted starting materials.[15]
-
Drying: Allow the product to air-dry completely on the funnel or in a desiccator. A thoroughly dry sample is crucial for accurate melting point determination.[17]
Protocol 2: Synthesis of Racemic-Stilbene Dibromide from (Z)-Stilbene
This protocol is based on the stereospecific bromination of cis-stilbene.[4][8]
-
Dissolution: Dissolve approximately 0.3 mL of (Z)-stilbene (cis-stilbene) in 3 mL of glacial acetic acid in a test tube or small flask.
-
Bromination: Cool the solution in an ice bath and, in a fume hood, add 0.6 g of pyridinium tribromide.[8]
-
Reaction: Place the reaction tube in a boiling water bath for 5-10 minutes, stirring until the orange color of the pyridinium tribromide fades.[8]
-
Precipitation: Cool the mixture to approximately 40-50°C and add 6 mL of water to precipitate the product. Further cool in an ice bath for 15 minutes.[8]
-
Isolation & Washing: Collect the solid product via vacuum filtration and wash it with cold water.[8]
-
Drying: Ensure the product is completely dry before analysis.
Melting Point Determination Protocol
The following is a standardized protocol for determining the melting point range using a capillary-based melting point apparatus.[17][18]
-
Sample Preparation:
-
Ensure the synthesized stilbene dibromide sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.
-
Jab the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[17]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Dropping the tube down a long glass tube can aid in packing.[17]
-
The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[17]
-
-
Apparatus Setup:
-
Turn on the melting point apparatus.
-
For a preliminary, rapid determination, heat quickly to find an approximate melting temperature.
-
For the accurate determination, set the starting temperature to about 15-20°C below the expected melting point.[17]
-
Insert the capillary tube into the sample holder in the apparatus.
-
-
Measurement:
-
Begin heating. Once the temperature is within 15°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[17] A slow ramp rate is critical for accuracy.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).
-
A pure compound should exhibit a sharp melting range of 0.5-2°C. An impure sample will melt at a lower temperature and over a broader range.
-
-
Validation:
-
Perform at least two measurements for each compound to ensure consistency.
-
Compare the experimental melting ranges to the established literature values to confirm the identity and assess the purity of the synthesized diastereomers.
-
Experimental Workflow Visualization
The logical flow from starting material selection to final data analysis is critical for understanding the stereochemical outcomes.
Caption: Experimental workflow for synthesis and comparative analysis.
Conclusion
The significant difference in melting points between meso-stilbene dibromide (~241°C) and racemic-stilbene dibromide (~114°C) provides a powerful and practical demonstration of how molecular symmetry and stereochemistry directly influence macroscopic physical properties. The greater symmetry of the meso isomer allows for more efficient crystal lattice packing, leading to stronger intermolecular forces that require more energy to overcome. This guide provides the theoretical basis and validated experimental protocols necessary for researchers to synthesize these compounds and accurately measure their melting points, reinforcing a fundamental principle of stereochemistry while highlighting a key analytical technique for compound characterization.
References
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Wikipedia. meso-Stilbene dibromide. [Link]
-
Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]
-
Grokipedia. (2026). meso-Stilbene dibromide. [Link]
-
Homework.Study.com. What is the melting point of meso-stilbene dibromide?. [Link]
- Books. 4.1.1.2. Preparation of Meso-1,2-Dibromo-1,2-diphenylethane.
-
University of Calgary. Melting point determination. [Link]
-
University of Massachusetts Boston. Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. [Link]
-
Gonzaga College High School. Determination of Melting Point. [Link]
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Prezi. Exp 18B: Multistep Synthesis Part 2: Synthesis of Diphenylacetylene from Stilbene. [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Harper College. Material Safety Data Sheet this compound, 96%. [Link]
-
brainly.com. (2023). [FREE] Green synthesis of meso-stilbene dibromide lab experiment: Reaction. [Link]
-
ResearchGate. Experiment 11: Bromination of Stilbene. [Link]
-
Clemson University. Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide. [Link]
-
SaskoER. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry. [Link]
-
YouTube. (2020). CHEM 2125 - Synthesis of Stilbene Dibromide. [Link]
-
Scientific & Academic Publishing. (2023). The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. [Link]
-
SaskoER. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 5.7: Diastereomers. [Link]
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Filo. (2023). What is the melting point of meso-stilbene dibromide?. [Link]
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Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
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-
Reddit. (2025). Meso and racemic, what's the difference?. [Link]
-
ResearchGate. (2025). Are Racemic Crystals Favored over Homochiral Crystals by Higher Stability or by Kinetics?. [Link]
-
Toppr. What is the main difference between racemic and meso form in any organic compound?. [Link]
-
National Center for Biotechnology Information. Racemic crystallography—Easy crystals and easy structures: What's not to like?. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 1,2-dibromo-1,2-diphenylethane: A Comparative Analysis of Ionization Techniques
For researchers, scientists, and professionals in drug development, understanding the structural nuances of a molecule is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 1,2-dibromo-1,2-diphenylethane, a halogenated derivative of stilbene, under three distinct ionization regimes: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).
The choice of ionization technique is not a trivial decision; it fundamentally dictates the nature of the resulting mass spectrum and, consequently, the structural information that can be gleaned. This guide moves beyond a simple recitation of data, delving into the causality behind the observed spectral differences and offering field-proven insights to aid in methodological selection and data interpretation.
The Analyte: this compound
This compound (C₁₄H₁₂Br₂) is a vicinal dibromide with a molecular weight of approximately 340 g/mol .[1][2] Its structure, featuring two phenyl rings and two bromine atoms, presents interesting characteristics for mass spectrometric analysis. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, imparts a distinctive isotopic pattern to the molecular ion and any bromine-containing fragments, serving as a powerful diagnostic tool.[3][4]
Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
Electron Ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This "hard" ionization is invaluable for detailed structural elucidation by piecing together the resulting fragment ions.
Expected Fragmentation Pattern under EI
Upon electron impact, this compound will form a molecular ion (M⁺•) that is energetically unstable and prone to fragmentation. The most prominent features in the EI mass spectrum are the molecular ion cluster and a series of fragment ions resulting from the cleavage of the C-C and C-Br bonds.
A key characteristic will be the isotopic signature of bromine. For any ion containing two bromine atoms, a characteristic triplet of peaks (M, M+2, M+4) in an approximate 1:2:1 intensity ratio will be observed. For fragments containing a single bromine atom, a doublet of peaks (M, M+2) of nearly equal intensity will be present.[3][5]
Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Comments |
| 338, 340, 342 | [C₁₄H₁₂Br₂]⁺• | Molecular ion (M⁺•) cluster, showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| 259, 261 | [C₁₄H₁₂Br]⁺ | Loss of a bromine radical (•Br). The 1:1 isotopic pattern indicates the presence of one bromine atom. |
| 180 | [C₁₄H₁₂]⁺• | Loss of two bromine atoms, corresponding to the stilbene radical cation. |
| 179 | [C₁₄H₁₁]⁺ | Loss of H• from the stilbene ion. |
| 178 | [C₁₄H₁₀]⁺• | Further fragmentation, potentially loss of H₂. |
| 165 | [C₁₃H₉]⁺ | A common fragment in aromatic compounds, possibly a fluorenyl cation. |
| 89 | [C₇H₅]⁺ | Tropylium ion is a common rearrangement fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Data synthesized from available literature. The relative abundances can vary based on instrumental conditions.
Visualizing EI Fragmentation
The fragmentation cascade can be visualized to better understand the relationships between the observed ions.
Caption: Proposed Electron Ionization fragmentation pathway for this compound.
Chemical Ionization (CI): The "Soft" Approach for Molecular Weight Confirmation
In contrast to EI, Chemical Ionization is a "soft" ionization technique that results in significantly less fragmentation. This is achieved by reacting the analyte with reagent gas ions, which gently ionize the molecule, typically through proton transfer.
Predicted Behavior under CI
-
Positive Ion Mode: Using a reagent gas like methane or isobutane, the primary ion observed would likely be the protonated molecule, [M+H]⁺. Due to the lower energy transfer, fragmentation would be minimal. The characteristic isotopic pattern for two bromine atoms would be evident in the [M+H]⁺ cluster (m/z 339, 341, 343).
-
Negative Ion Mode: For halogenated compounds, negative ion CI can be particularly informative.[6] In this mode, the molecule can capture a thermal electron or undergo reactions with reagent gas anions. A likely and significant outcome for this compound would be the formation of bromide anions (Br⁻) at m/z 79 and 81.[7] This can be a highly sensitive method for detecting the presence of bromine in a molecule. The molecular anion [M]⁻• might also be observed, though its stability could be limited.
Table 2: Predicted Prominent Ions in the Chemical Ionization Mass Spectrum of this compound
| Ionization Mode | Reagent Gas | Predicted Prominent Ion(s) | m/z (mass-to-charge ratio) |
| Positive | Methane/Isobutane | [M+H]⁺ | 339, 341, 343 |
| Negative | Methane | [Br]⁻ | 79, 81 |
| Negative | Methane | [M]⁻• | 338, 340, 342 |
Logical Flow of CI Analysis
Caption: A potential workflow for the analysis of this compound by ESI via adduct formation.
Experimental Protocols
To ensure the reproducibility and validity of mass spectrometric data, adherence to a well-defined experimental protocol is crucial.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound.
-
Solvent Selection:
-
For GC-MS (EI and CI) , dissolve the sample in 1 mL of a volatile, non-polar solvent such as hexane or dichloromethane. [8] * For LC-MS (ESI/APCI) , dissolve the sample in a solvent compatible with the chosen mobile phase, such as a mixture of acetonitrile and water or methanol and water. [9]For ESI with adduct formation, add a low concentration (e.g., 0.1 mM) of sodium acetate to the sample solution.
-
-
Dilution: Prepare a working solution with a final concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
GC-MS (EI and CI) Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation. [10]* Injection: 1 µL injection in splitless mode.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ion Source (EI): Electron energy of 70 eV.
-
Ion Source (CI):
-
Reagent Gas: Methane or isobutane for positive ion mode; methane for negative ion mode. [11] * Source Temperature: 150-200°C.
-
-
Mass Analyzer: Scan from m/z 50 to 450.
LC-MS (ESI and APCI) Analysis
-
Instrument: Liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Column: A C18 reversed-phase column is appropriate for this compound. [12]* Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for positive ion mode).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ion Source (ESI):
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for proper desolvation.
-
-
Ion Source (APCI):
-
Corona Discharge Current: 3-5 µA.
-
Vaporizer Temperature: 350-450°C.
-
-
Mass Analyzer: Scan from m/z 100 to 500.
Conclusion: A Triad of Perspectives
The mass spectrometric analysis of this compound offers a compelling case study in the strategic selection of ionization techniques.
-
Electron Ionization provides a rich tapestry of fragment ions, enabling detailed structural confirmation and differentiation from isomers. Its high-energy nature, however, may result in a weak or absent molecular ion.
-
Chemical Ionization , as a softer technique, is the method of choice for unambiguous molecular weight determination through the observation of the [M+H]⁺ ion. Furthermore, negative ion CI offers a highly specific and sensitive means of confirming the presence of bromine.
-
Electrospray Ionization , while challenging for this nonpolar analyte, can be successfully employed through methodical optimization, primarily via adduct formation. For routine LC-MS analysis of such compounds, APCI often presents a more robust and straightforward alternative.
By understanding the fundamental principles and expected outcomes of each ionization method, researchers can harness the full power of mass spectrometry to confidently characterize and quantify this compound and other structurally related molecules in their scientific endeavors.
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A Comparative Guide to Brominating Agents: Pyridinium Tribromide vs. Molecular Bromine in Synthesis
For the Modern Synthesis Professional: A Data-Driven Comparison of Pyridinium Tribromide and Molecular Bromine
In the landscape of synthetic chemistry, the selection of the appropriate brominating agent is a critical decision that profoundly influences reaction efficiency, selectivity, safety, and environmental impact. While molecular bromine (Br₂) has historically been a workhorse for a vast array of bromination reactions, its hazardous nature has catalyzed the adoption of safer and more manageable alternatives. Among these, pyridinium tribromide (PTB), also known as pyridinium perbromide, has emerged as a formidable contender. This guide offers an in-depth, evidence-based comparison of pyridinium tribromide and molecular bromine, designed to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Considerations
| Feature | Pyridinium Tribromide (PTB) | Molecular Bromine (Br₂) |
| Physical State | Crystalline Solid[1][2] | Fuming Red-Brown Liquid[3] |
| Handling | Easy to weigh and handle[1][4] | Difficult to handle due to high vapor pressure and corrosivity[3] |
| Safety | Safer alternative, minimizes exposure to hazardous bromine vapors[5][6] | Highly corrosive, toxic, and poses significant inhalation hazards[7][8][9][10] |
| Reactivity | Serves as a solid source of bromine, releasing it in situ[1][5] | Strong, highly reactive brominating agent[3] |
| Selectivity | Often more selective, minimizing side reactions[4] | Can lead to over-bromination and other side reactions[4] |
| Byproducts | Generates pyridinium hydrobromide[4] | Can produce corrosive HBr gas[3] |
The Deeper Dive: A Mechanistic and Performance-Based Comparison
The choice between PTB and molecular bromine is not merely one of convenience; it is a decision rooted in the specific demands of the chemical transformation. Both reagents can effectively deliver electrophilic bromine, but their distinct properties dictate their suitability for different applications.
Bromination of Alkenes: An Electrophilic Addition Standpoint
The bromination of alkenes proceeds via a well-established electrophilic addition mechanism, involving the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-addition fashion.[5]
While both reagents follow this general pathway, the practical execution and outcomes can differ.
Performance Data: Bromination of Cinnamic Acid
The bromination of cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid serves as an excellent case study. While direct comparative studies under identical conditions are scarce, data from various sources indicate that both reagents can achieve high yields.[5] The primary differentiator, however, remains the superior safety profile of PTB.[5]
| Reagent | Substrate | Product | Yield | Reference |
| Molecular Bromine | Cinnamic Acid | 2,3-dibromo-3-phenylpropanoic acid | Quantitative | [11] |
| Pyridinium Tribromide | trans-Cinnamic Acid | (2S, 3R) & (2R, 3S)-2,3-dibromo-3-phenylpropanoic acid | Comparable to Br₂ | [5][12] |
α-Bromination of Ketones: A Tale of Two Enols
The α-bromination of ketones is another cornerstone transformation in organic synthesis. Under acidic conditions, this reaction proceeds through an enol intermediate, which is the rate-determining step. The enol then attacks the electrophilic bromine source.[13]
Here, the choice of brominating agent can significantly impact yield and ease of operation. A recent study on the bromination of various acetophenone derivatives highlighted the efficacy of PTB.[13]
Performance Data: α-Bromination of Acetophenone Derivatives
A direct comparison of brominating agents for the α-bromination of 4-chloroacetophenone demonstrated the superior performance of pyridinium tribromide.[13]
| Reagent | Substrate | Product | Yield (%) | Reference |
| Pyridinium Tribromide | 4-Chloroacetophenone | 4-chloro-α-bromo-acetophenone | 85 | [13] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | 4-chloro-α-bromo-acetophenone | Low | [13] |
| Cupric Bromide (CuBr₂) | 4-Chloroacetophenone | 4-chloro-α-bromo-acetophenone | ~60 | [13] |
Furthermore, a well-established protocol for the α-bromination of acetophenone using molecular bromine reports a crude yield of 88-96%.[14] While not a direct comparison, these data points suggest that both reagents are highly effective, with PTB offering a significant advantage in handling and safety.
Electrophilic Aromatic Substitution: A Matter of Activation
In electrophilic aromatic substitution (EAS), the reactivity of the aromatic ring is paramount. Both molecular bromine (often with a Lewis acid catalyst) and pyridinium tribromide can be used for the bromination of aromatic compounds.[15][16] Pyridinium tribromide can be an effective reagent for the bromination of activated aromatic systems like phenols and anilines.[17][18]
The Green Chemistry Perspective: Beyond Yield
In modern drug development and chemical synthesis, a holistic assessment of a reaction's "greenness" is crucial. This involves evaluating metrics such as atom economy and the Environmental Factor (E-factor).
-
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to desired product atoms. In an ideal scenario, the atom economy is 100%. For the bromination of an alkene, using molecular bromine theoretically results in a 100% atom economy as all atoms of the reactants are incorporated into the final product. However, when using pyridinium tribromide, the pyridinium hydrobromide is a byproduct, leading to a lower theoretical atom economy.[11][19]
-
E-Factor: The E-factor provides a broader measure of the environmental impact by quantifying the amount of waste generated per unit of product. While the atom economy of molecular bromine is higher, the practical hazards associated with its use, potential for side reactions, and the need for quenching agents can contribute to a higher E-factor in practice. The use of PTB, with its simplified work-up procedures, can often lead to a more favorable E-factor.[11][19]
The choice of PTB over molecular bromine often represents a trade-off between a lower theoretical atom economy and significant improvements in safety and handling, which are paramount in both academic and industrial settings.[5]
Experimental Protocols: A Guide to Practical Application
To provide a self-validating framework, detailed experimental protocols for the bromination of representative substrates are presented below.
Protocol 1: Bromination of trans-Cinnamic Acid with Pyridinium Tribromide
This procedure is adapted from established laboratory methods.[12][20][21]
Materials:
-
trans-Cinnamic acid
-
Pyridinium tribromide
-
Glacial acetic acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-cinnamic acid (1.0 eq) and glacial acetic acid.
-
Add pyridinium tribromide (1.0-1.1 eq) to the flask.
-
Heat the reaction mixture to reflux with stirring for the appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified 2,3-dibromo-3-phenylpropanoic acid.
Protocol 2: α-Bromination of 4-Chloroacetophenone with Pyridinium Tribromide
This protocol is based on a study demonstrating high yields for this transformation.[13]
Materials:
-
4-Chloroacetophenone
-
Pyridinium tribromide
-
Acetic acid
Procedure:
-
In a 50 mL round-bottom flask, combine 4-chloroacetophenone (5.0 mmol), pyridinium tribromide (5.5 mmol), and acetic acid (20 mL).
-
Heat the mixture to 90 °C with stirring.
-
Maintain the reaction at this temperature for 3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow appropriate work-up and purification procedures to isolate the 4-chloro-α-bromo-acetophenone.
Protocol 3: Bromination of Cinnamic Acid with Molecular Bromine
This classic procedure requires stringent safety precautions.[11]
Materials:
-
Cinnamic acid
-
Dry ether
-
Molecular bromine
-
Dilute ethyl alcohol
Procedure:
-
WORK IN A WELL-VENTILATED FUME HOOD. Dissolve cinnamic acid in dry ether in a round-bottom flask fitted with a dropping funnel.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of molecular bromine in a suitable solvent dropwise with stirring. Exclude direct sunlight.
-
Continue addition until the bromine color persists.
-
Remove the ether by evaporation under reduced pressure.
-
Recrystallize the residue from dilute ethyl alcohol to obtain 2,3-dibromo-3-phenylpropanoic acid.
Safety and Handling: A Non-Negotiable Priority
The stark contrast in safety and handling between pyridinium tribromide and molecular bromine is a primary driver for the adoption of PTB.
Pyridinium Tribromide:
-
A stable, non-volatile crystalline solid, making it easy to weigh and transfer.[2]
-
While it is a corrosive lachrymator, the risks are significantly lower than with liquid bromine.[1][16]
-
Standard personal protective equipment (lab coat, gloves, safety glasses) is required.
Molecular Bromine:
-
A highly volatile, corrosive, and toxic liquid that emits hazardous fumes.[7][8][9][10]
-
Requires handling in a chemical fume hood with specialized personal protective equipment, including respiratory protection.[7][10][22]
-
Specialized storage and spill containment procedures are mandatory.[7][22]
Conclusion: A Strategic Choice for the Modern Chemist
The decision to use pyridinium tribromide or molecular bromine is a strategic one that balances reactivity, selectivity, safety, and environmental considerations. While molecular bromine remains a potent and effective reagent, its significant hazards make it a less desirable choice in many contexts, particularly in academic and high-throughput industrial settings.
Pyridinium tribromide offers a compelling alternative, providing comparable reactivity and yields in many cases, with the undeniable advantages of being a stable, easy-to-handle solid with a significantly improved safety profile.[1][2][4][5] As the chemical industry continues to embrace the principles of green chemistry, the adoption of reagents like pyridinium tribromide is not just a matter of convenience, but a responsible and forward-thinking choice for the modern synthesis professional.
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- Comparing the efficiency of different catalysts for the α-bromin
- The electrophilic arom
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A Comparative Guide to the Stereospecificity of Alkene Bromination: The Decisive Role of the Solvent
For researchers and professionals in drug development and organic synthesis, controlling stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity and viability as a therapeutic agent. The bromination of alkenes is a fundamental transformation, yet the stereochemical outcome is profoundly influenced by the reaction environment. This guide provides an in-depth comparison of how different solvents dictate the stereospecificity of this classic reaction, supported by mechanistic insights and actionable experimental protocols.
The Mechanistic Crossroads: Bromonium Ion vs. Carbocation Pathways
The electrophilic addition of bromine to a carbon-carbon double bond is classically understood to proceed via a cyclic bromonium ion intermediate.[1][2][3][4] This three-membered ring blocks one face of the molecule, forcing the subsequent nucleophilic attack by a bromide ion to occur from the opposite face.[1][3][5][6][7] This "backside attack" is the origin of the reaction's well-known anti-addition stereospecificity, where the two bromine atoms add to opposite faces of the original double bond.[3][5][8][9]
However, this is a simplified model. The reality is a mechanistic spectrum, and the solvent's properties can push the reaction toward a more carbocation-like intermediate. Highly polar solvents can stabilize charge separation, potentially favoring an open carbocation over a bridged bromonium ion.[5] This has significant stereochemical consequences, as a planar carbocation can be attacked from either face, eroding or even reversing the anti-specificity and leading to a mixture of syn- and anti-addition products.[1]
Solvent Classification and Impact on Stereospecificity
The choice of solvent is paramount in directing the stereochemical course of bromination. We can broadly categorize solvents and analyze their impact.
Non-Polar Aprotic Solvents (e.g., CCl₄, CH₂Cl₂, Hexane)
These solvents are the standard for achieving high anti-addition stereospecificity. Their inability to stabilize charged intermediates strongly favors the formation of the cyclic bromonium ion.[3][5]
-
Mechanism: In solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), the reaction proceeds almost exclusively through the bridged bromonium ion.[3][5] The solvent is inert and does not participate in the reaction, leaving the bromide ion as the sole nucleophile.[5]
-
Stereochemical Outcome: The result is a highly stereospecific anti-addition. For example, the bromination of (E)-stilbene in CCl₄ yields exclusively the meso-1,2-dibromo-1,2-diphenylethane, while (Z)-stilbene yields a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. This specificity is a direct consequence of the constrained geometry of the bromonium ion intermediate.
Polar Protic & Nucleophilic Solvents (e.g., H₂O, CH₃OH, CH₃COOH)
When bromination is conducted in a nucleophilic solvent, the solvent molecules themselves can compete with the bromide ion to attack the intermediate.[6][10]
-
Mechanism: A bromonium ion still forms initially. However, because the solvent is present in vast excess, it often acts as the primary nucleophile.[6][10] This leads to the formation of halohydrins (with water) or haloethers (with alcohols).[4][5][10]
-
Stereochemical Outcome: The addition remains stereospecifically anti. The solvent molecule attacks the bromonium ion from the face opposite the bromine bridge.[6][10] For instance, the reaction of cyclohexene with bromine in water does not yield trans-1,2-dibromocyclohexane as the major product, but rather the anti-bromohydrin, trans-2-bromocyclohexan-1-ol.[6] The stereospecificity is maintained, but the product identity is altered.
Polar Aprotic Solvents (e.g., DMF, DMSO)
The effect of polar aprotic solvents is more nuanced. While they can stabilize charged species, their role can be complex. Some highly polar solvents can erode stereoselectivity by stabilizing intermediates with more carbocationic character.[5] This allows for bond rotation that can lead to mixtures of syn and anti products.
Quantitative Comparison: Bromination of Stilbene Isomers
The bromination of (E)- and (Z)-stilbene serves as a classic textbook example to illustrate the stereospecificity of the reaction. The distinct melting points of the possible products allow for straightforward analysis of the stereochemical outcome.
| Starting Alkene | Solvent | Predominant Mechanism | Product(s) | Stereochemical Outcome |
| (E)-Stilbene | Glacial Acetic Acid | Cyclic Bromonium Ion | (1R,2S)-1,2-dibromo-1,2-diphenylethane (meso) | >95% anti-addition |
| (Z)-Stilbene | Glacial Acetic Acid | Cyclic Bromonium Ion | (±)-(1R,2R/1S,2S)-1,2-dibromo-1,2-diphenylethane | >95% anti-addition |
| (E)-Stilbene | Ethanol / H₂O | Cyclic Bromonium Ion / Solvent Attack | Mixture of dibromide and bromoether/bromohydrin | anti-addition |
Note: The data presented is a synthesis of typical results reported in organic chemistry literature and experimental guides.[11][12][13] The melting point of the meso product from (E)-stilbene is ~240 °C, while the racemic product from (Z)-stilbene melts at ~114 °C, making them easily distinguishable.[13]
Visualizing the Mechanism: The Role of the Intermediate
The following diagrams illustrate the mechanistic pathways leading to the observed stereochemistry.
Caption: Mechanistic pathways for the bromination of (E)- and (Z)-stilbene.
Experimental Protocol: Stereospecific Bromination of (E)-Stilbene
This protocol describes a reliable method for the bromination of (E)-stilbene, which serves as a self-validating system for observing anti-addition. The use of pyridinium tribromide is a safer alternative to elemental bromine.[12]
Materials:
-
(E)-Stilbene (0.5 g)
-
Glacial Acetic Acid (10 mL)
-
Pyridinium tribromide (1.0 g)
-
Methanol (ice-cold, for washing)
-
Erlenmeyer flask (50 mL)
-
Hot water bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 0.5 g of (E)-stilbene in 10 mL of glacial acetic acid. Warm the mixture gently in a hot water bath to facilitate dissolution.[11][12]
-
Addition of Brominating Agent: Once the stilbene is dissolved, add 1.0 g of pyridinium tribromide to the warm solution. Swirl the flask to mix the reagents.
-
Reaction: Continue heating the mixture in the hot water bath for an additional 10-15 minutes.[11] Observe the reaction mixture; the orange color of the tribromide should fade as it is consumed, and a white precipitate of the dibromide product will form.[11]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize crystallization of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any residual acetic acid or unreacted starting material.[11]
-
Drying and Analysis: Allow the product to dry completely on the filter paper by drawing air through it for several minutes. Weigh the dried product to calculate the percent yield.
-
Characterization: Critically, determine the melting point of the product. A sharp melting point around 238-241°C confirms the formation of the meso-1,2-dibromo-1,2-diphenylethane, validating the anti-addition pathway.[13][14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the bromination of (E)-stilbene.
Conclusion and Best Practices
The stereospecificity of alkene bromination is not an inherent property of the reaction but is critically governed by the solvent.
-
For achieving maximum anti-specificity , non-polar, aprotic solvents like CCl₄ or CH₂Cl₂ are the solvents of choice.
-
When using nucleophilic solvents like water or alcohols, expect anti-addition, but with solvent incorporation leading to halohydrins or haloethers.
-
Be cautious with highly polar aprotic solvents , as they may open pathways to carbocationic intermediates, thereby reducing stereospecificity.
For professionals in drug development, understanding and controlling these solvent effects is essential for the rational design of synthetic routes that deliver stereochemically pure active pharmaceutical ingredients. The provided protocol for stilbene bromination offers a robust, safe, and illustrative model for studying and verifying these foundational principles in the laboratory.
References
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Wikipedia. (n.d.). Syn and anti addition. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 11). 10.20: Formation of Halohydrins. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
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Centre College. (n.d.). STILBENE BROMINATION. Retrieved from [Link]
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BYJU'S. (n.d.). Syn Addition Reaction. Retrieved from [Link]
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Bartleby. (n.d.). Bromination Of E-Stilbene Lab Report. Retrieved from [Link]
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YouTube. (2021, September 7). [Orgo Lab 2] Bromination of Stilbene. Retrieved from [Link]
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Odinity. (2018, May 11). BROMINATION OF TRANS – STILBENE. Retrieved from [Link]
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ResearchGate. (n.d.). Experiment 11: Bromination of Stilbene. Retrieved from [Link]
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Homework.Study.com. (n.d.). Does stereochemistry matter in bromination of cis stilbene?. Retrieved from [Link]
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Studylib. (n.d.). Bromination of Stilbene: Green Chemistry Lab Experiment. Retrieved from [Link]
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YouTube. (2023, January 31). Organic 1 Lab Bromination of E Stilbene Prelab. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]
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A Guide to the Experimental Validation of the E2 Mechanism in Stilbene Dibromide Elimination
For researchers and professionals in organic synthesis and drug development, understanding reaction mechanisms is not merely an academic exercise; it is the bedrock of process optimization, impurity profiling, and rational molecular design. The elimination of HBr from stilbene dibromide is a classic transformation, yet it serves as a powerful case study for the rigorous, multi-faceted approach required to validate a proposed reaction pathway. This guide provides an in-depth look at the experimental framework used to confirm the bimolecular elimination (E2) mechanism for this reaction, contrasting it with plausible alternatives and explaining the causality behind the experimental design.
The Mechanistic Crossroads: E1, E2, and E1cb
Elimination reactions, which form pi bonds by removing adjacent substituents, can proceed through several distinct pathways. The dehydrobromination of stilbene dibromide to form an alkyne is typically proposed to occur via a double E2 reaction.[1][2] The E2 mechanism is a single, concerted step where a base abstracts a proton, and the leaving group departs simultaneously, requiring a specific anti-periplanar geometry.[3][4]
However, robust scientific practice demands that we challenge this hypothesis by considering alternatives:
-
E1 (Elimination, Unimolecular): A two-step process involving the formation of a carbocation intermediate. Its rate is independent of the base concentration.
-
E1cb (Elimination, Unimolecular, Conjugate Base): A two-step process involving a carbanion intermediate. It is favored by acidic protons and poor leaving groups.
This guide will detail the three pillars of experimental evidence—kinetics, stereochemistry, and isotope effects—that collectively provide a definitive validation of the E2 pathway for stilbene dibromide.
The E2 Hypothesis and Its Predictions
The dehydrobromination of stilbene dibromide to diphenylacetylene occurs in two successive E2 steps. The first elimination, converting the dibromide to a bromoalkene, is the primary focus for mechanistic validation. The second elimination to form the alkyne requires more forcing conditions, such as high heat.
The proposed E2 mechanism for the first elimination makes three critical, testable predictions:
-
Kinetics: The reaction involves both the substrate (stilbene dibromide) and the base in its single, rate-determining step. Therefore, it must exhibit second-order kinetics.[5][6]
-
Stereochemistry: The concerted mechanism requires the abstracted proton and the leaving group to be in an anti-periplanar conformation. This geometric constraint means the stereochemistry of the starting material will rigidly dictate the stereochemistry of the product.[5][7]
-
Isotope Effect: The bond to the proton being abstracted (the C-H bond) is broken in the rate-determining step. Consequently, replacing this hydrogen with deuterium should significantly slow down the reaction, a phenomenon known as the primary kinetic isotope effect (KIE).[4][5]
Caption: Proposed E2 transition state for stilbene dibromide elimination.
Experimental Design for Mechanistic Validation
A series of carefully designed experiments can test the predictions of the E2 hypothesis and rule out the alternatives.
Experiment 1: Kinetic Analysis
Objective: To determine the reaction's rate law and molecularity.
The core principle here is to measure the initial reaction rate while systematically varying the concentration of each reactant. An E2 reaction's rate is dependent on both the alkyl halide and the base concentration (Rate = k[RX][Base]).[5] In contrast, an E1 reaction rate depends only on the alkyl halide concentration (Rate = k[RX]).
Experimental Protocol:
-
Prepare a stock solution of meso-stilbene dibromide in a suitable high-boiling solvent (e.g., triethylene glycol).[3][8]
-
Prepare several stock solutions of potassium hydroxide (KOH) in the same solvent at different concentrations (e.g., 0.1 M, 0.2 M, 0.4 M).
-
Set up a series of reactions in parallel, thermostatted to a high temperature (e.g., 190°C).[9]
-
For the first set of experiments, keep the initial concentration of stilbene dibromide constant and vary the initial concentration of KOH.
-
For the second set, keep the initial KOH concentration constant and vary the initial stilbene dibromide concentration.
-
At timed intervals, withdraw an aliquot from each reaction, quench it (e.g., by adding dilute acid), and dilute it for analysis.
-
Analyze the concentration of the remaining stilbene dibromide using a calibrated method like HPLC or GC.
-
Calculate the initial rate for each reaction by plotting [Stilbene Dibromide] vs. time and determining the initial slope.
Data Presentation and Interpretation:
| Experiment | [Stilbene Dibromide] (M) | [KOH] (M) | Relative Initial Rate |
| 1 | 0.05 | 0.1 | 1.0 |
| 2 | 0.05 | 0.2 | ~2.0 |
| 3 | 0.05 | 0.4 | ~4.1 |
| 4 | 0.10 | 0.2 | ~4.0 |
The expected results, summarized in the table, would show that doubling the concentration of either the base or the substrate doubles the reaction rate. This directly supports a second-order rate law and the bimolecular nature of the E2 mechanism. Such a result is inconsistent with the E1 mechanism.
Experiment 2: Stereochemical Analysis
Objective: To test the anti-periplanar requirement of the E2 mechanism.
This is the most elegant proof. The rigid geometry of the E2 transition state means that different diastereomers of the starting material must give different stereoisomers of the product.[7] An E1 reaction, proceeding through a planar, achiral carbocation intermediate, would lose this stereochemical information and yield the same product mixture (favoring the more stable trans-alkene) from either starting diastereomer.[7]
Experimental Protocol:
-
Synthesize and purify the two diastereomers of stilbene dibromide: meso-1,2-dibromo-1,2-diphenylethane and (±)-1,2-dibromo-1,2-diphenylethane.
-
Set up two parallel elimination reactions under identical conditions (e.g., potassium ethoxide in ethanol).[7]
-
Run the reactions to partial completion.
-
Isolate the products from each reaction.
-
Analyze the product mixture from each reaction using ¹H NMR spectroscopy or GC to identify the stereochemistry of the resulting bromostilbene. The key is to distinguish between (E)-1-bromo-1,2-diphenylethene and (Z)-1-bromo-1,2-diphenylethene.
Data Presentation and Interpretation:
| Starting Diastereomer | Observed Product |
| meso-Stilbene Dibromide | (E)-Bromostilbene (solely) |
| (d,l)-Stilbene Dibromide | (Z)-Bromostilbene (solely) |
Finding that the meso starting material gives only the E-alkene and the d,l pair gives only the Z-alkene is powerful evidence for a stereospecific reaction.[4][7] This outcome is only possible if the elimination pathway is constrained to a specific geometry, as in the anti-periplanar E2 transition state.
Caption: Logical flow for stereochemical validation of the E2 mechanism.
Experiment 3: The Deuterium Isotope Effect
Objective: To verify that the β-C-H bond is broken in the rate-determining step.
The C-H bond is weaker than a C-D bond.[5] If the C-H bond is broken during the slow step of the reaction, substituting hydrogen with deuterium will cause a measurable decrease in the reaction rate. For E2 reactions, the rate decrease (kH/kD) is typically substantial (4-8).[4] For an E1 reaction, where the C-H bond is broken in a fast step after the rate-limiting formation of the carbocation, the isotope effect is negligible (kH/kD ≈ 1).
Experimental Protocol:
-
Synthesize meso-stilbene dibromide and its deuterated analogue, meso-1,2-dibromo-1,2-diphenylethane-1,2-d₂.
-
Perform two parallel kinetic experiments under identical conditions, one with the normal substrate and one with the deuterated substrate.
-
Use the kinetic protocol described in Experiment 1 to determine the second-order rate constant (k) for both reactions (kH and kD).
-
Calculate the kinetic isotope effect as the ratio kH/kD.
Data Presentation and Interpretation:
| Substrate | Rate Constant (k) | kH/kD |
| Normal (C-H) | kH | \multirow{2}{*}{~7.0} |
| Deuterated (C-D) | kD |
Observing a large kH/kD value (e.g., ~7) provides strong evidence that the β-C-H bond is indeed broken in the rate-limiting step.[5] This result is fully consistent with the concerted E2 mechanism and argues strongly against the E1 pathway.
Conclusion: A Self-Validating System
The validation of the E2 mechanism for stilbene dibromide elimination rests not on a single experiment, but on the convergence of multiple, independent lines of evidence.
-
Kinetic analysis confirms the bimolecular nature of the rate-determining step.
-
Stereochemical studies demonstrate the strict geometric requirement of an anti-periplanar transition state.
-
Isotope effect measurements prove that the C-H bond is broken during this rate-determining step.
Together, these results form a self-validating system that comprehensively supports the E2 mechanism while systematically excluding the E1 and E1cb alternatives. This rigorous, evidence-based approach is fundamental to advancing our understanding and control over chemical transformations in research and industry.
References
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A Comparative Guide to the Bromination of E-Stilbene: Classic vs. Green Methodologies
The bromination of alkenes is a cornerstone reaction in organic synthesis, providing a reliable pathway to vicinal dibromides which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The addition of bromine to E-stilbene is a classic undergraduate and industrial laboratory experiment, perfectly illustrating the principles of electrophilic addition and stereochemistry. However, the traditional approach, while effective, raises significant environmental and safety concerns. This has spurred the development of "greener" alternatives that aim to mitigate these hazards without compromising on chemical efficiency. This guide provides a detailed, objective comparison of the classic and green bromination of E-stilbene, supported by experimental data and procedural insights to inform researchers, scientists, and drug development professionals in their selection of the most appropriate synthetic route.
The Underlying Chemistry: An Electrophilic Embrace
At its core, the bromination of E-stilbene is an electrophilic addition reaction. The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule.[1] This interaction proceeds through a cyclic bromonium ion intermediate, which is a key mechanistic feature that dictates the stereochemical outcome of the reaction.[2] The subsequent nucleophilic attack by a bromide ion on one of the carbons of the bromonium ion ring occurs from the side opposite to the initial bromine addition, resulting in an anti-addition.[3] For E-stilbene, this stereospecific pathway leads to the formation of meso-1,2-dibromo-1,2-diphenylethane.[4]
The Classic Approach: Efficacy at an Environmental Cost
The traditional method for the bromination of E-stilbene employs molecular bromine (Br₂) as the brominating agent, typically dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[3][5] This approach is lauded for its high yields and straightforward execution.
Causality in Experimental Choices:
-
Molecular Bromine (Br₂): As a pure element, Br₂ provides a direct and potent source of electrophilic bromine, leading to rapid and efficient conversion of the alkene.
-
Chlorinated Solvents (CH₂Cl₂, CCl₄): These solvents are chosen for their ability to dissolve both the nonpolar E-stilbene and the bromine, creating a homogeneous reaction mixture. Their inertness prevents them from participating in the reaction.[3]
The Drawbacks: A Significant Hazard Profile
Despite its synthetic utility, the classic method is fraught with hazards. Molecular bromine is a highly volatile, corrosive, and toxic liquid that can cause severe burns upon contact and is fatal if inhaled.[6][7] The chlorinated solvents used are also problematic; dichloromethane is a suspected carcinogen, and carbon tetrachloride is a known hepatotoxin and ozone-depleting substance.[8] The handling and disposal of these hazardous materials necessitate stringent safety protocols and contribute to a significant environmental footprint.
The Green Revolution: Safer and More Sustainable Alternatives
In response to the shortcomings of the classic method, several greener approaches have been developed. These methods prioritize the use of less hazardous reagents and solvents, aligning with the principles of green chemistry.[9] Two of the most prominent green alternatives are the use of pyridinium tribromide and the in situ generation of bromine.
Pyridinium Tribromide: A Solid Choice for Safety
One of the most popular green alternatives involves the use of pyridinium tribromide (PyHBr₃) as the brominating agent in a more benign solvent like ethanol.[9][10] Pyridinium tribromide is a stable, crystalline solid that is much safer and easier to handle than liquid bromine.[7][11] In solution, it exists in equilibrium with molecular bromine and pyridinium hydrobromide, providing a controlled release of the reactive brominating species.[10][12]
-
Pyridinium Tribromide: This solid reagent eliminates the need to handle highly corrosive and volatile liquid bromine directly, significantly enhancing laboratory safety.[9] The slow, in situ generation of bromine from the solid also allows for better control over the reaction.
-
Ethanol: As a solvent, ethanol is significantly less toxic and more environmentally friendly than chlorinated solvents.[9]
In Situ Bromine Generation: The Atom-Economic Approach
Another effective green strategy is the in situ generation of bromine from the oxidation of a bromide salt, commonly hydrobromic acid (HBr), with an oxidizing agent like hydrogen peroxide (H₂O₂).[13][14] This reaction is also typically carried out in ethanol.
-
In Situ Generation: This method avoids the direct handling of molecular bromine altogether. The reagents, hydrobromic acid and hydrogen peroxide, are less hazardous than liquid bromine.[6]
-
Hydrogen Peroxide: A key advantage of using H₂O₂ is that its byproduct is water, making it a very clean and environmentally benign oxidant.[15] This contributes to a higher atom economy for the overall process.[16]
Head-to-Head Comparison: Classic vs. Green Bromination
| Parameter | Classic Bromination | Green Bromination (Pyridinium Tribromide) | Green Bromination (in situ H₂O₂/HBr) |
| Brominating Agent | Molecular Bromine (Br₂) | Pyridinium Tribromide (PyHBr₃) | Hydrogen Peroxide (H₂O₂) & Hydrobromic Acid (HBr) |
| Solvent | Dichloromethane (CH₂Cl₂) | Ethanol | Ethanol |
| Safety | High risk; Br₂ is highly toxic and corrosive. CH₂Cl₂ is a suspected carcinogen.[17] | Moderate risk; PyHBr₃ is a corrosive solid.[7][10] Ethanol is flammable. | Moderate risk; Concentrated HBr is corrosive, and 30% H₂O₂ is a strong oxidizer.[6] |
| Environmental Impact | High; use of hazardous solvent and reagent. | Low; biodegradable solvent and safer reagent. | Low; water is the primary byproduct.[16] |
| Atom Economy | High (approaches 100% for the core reaction)[18] | Lower due to the pyridinium bromide byproduct.[18] | High, as water is the only byproduct from the oxidant.[18] |
| Yield | Generally high (can be >90%)[11] | Good to high (reported yields vary, often 60-80%)[9][19] | Good to high (can be >80%) |
| Waste | Halogenated organic waste. | Pyridinium bromide byproduct, which can be recycled. | Water and unreacted salts. |
Note: Yields can vary significantly based on specific reaction conditions and purification methods.
Visualizing the Chemistry
Reaction Mechanisms
The fundamental mechanism for both classic and green bromination of E-stilbene proceeds through a bromonium ion intermediate, leading to the anti-addition of bromine.
Caption: General mechanism for the electrophilic addition of bromine to E-stilbene.
Experimental Workflows
The experimental setups for the classic and green methods differ primarily in the handling of the brominating agent and the choice of solvent.
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A Senior Application Scientist's Guide to Differentiating Diastereomers of 1,2-Dibromo-1,2-diphenylethane by Spectroscopy
Introduction: The Challenge of Stereoisomerism
In the realm of organic chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Molecules with the same connectivity but different spatial arrangements, known as stereoisomers, can exhibit profoundly different biological activities. A classic textbook case for illustrating these principles is 1,2-dibromo-1,2-diphenylethane, also known as stilbene dibromide. It exists as two diastereomers: a meso compound, which is achiral due to an internal plane of symmetry, and a racemic pair of enantiomers (dl-pair) that are chiral.[1]
Diastereomers, unlike enantiomers, have distinct physical and chemical properties, allowing them to be distinguished and separated by standard laboratory techniques. This guide provides an in-depth comparison of the spectroscopic signatures of the meso- and dl-diastereomers of this compound, offering researchers a definitive toolkit for their identification. We will focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, explaining the causal relationships between stereochemical structure and spectroscopic output.
Visualizing the Diastereomers
The fundamental difference between the meso and dl isomers lies in the relative configuration of the two chiral centers.
Caption: Newman projections of meso and dl diastereomers.
Stereospecific Synthesis: Preparing the Analytes
Reliable spectroscopic analysis begins with pure samples. The diastereomers of this compound are synthesized via stereospecific bromination of the corresponding (E)- and (Z)-stilbene isomers.[1][2]
-
meso-Isomer Synthesis : The anti-addition of bromine to (E)-stilbene (trans-stilbene) proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results exclusively in the meso product.[1][2]
-
dl-Racemic Pair Synthesis : In contrast, the bromination of (Z)-stilbene (cis-stilbene) yields the racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[1][3]
Caption: Synthetic routes to diastereomers of stilbene dibromide.
Spectroscopic Differentiation: A Comparative Analysis
¹H NMR Spectroscopy: The Definitive Tool
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing these diastereomers. The key differences are found not in the chemical shift of the methine protons, but in the patterns of the aromatic protons and, most critically, in the vicinal coupling constants (³JHH) between the methine protons, which are dictated by the dihedral angle as described by the Karplus relationship.[4]
-
meso-Isomer : Due to a C₂ axis of symmetry in its most stable conformation, the two methine protons (H-C-Br) are chemically and magnetically equivalent. This results in a sharp singlet. The two phenyl groups are also equivalent. However, the protons within each phenyl group are not equivalent, leading to a complex multiplet in the aromatic region.[3]
-
dl-Isomer : In the racemic pair, the two methine protons are also chemically equivalent. They too appear as a singlet. The crucial difference lies in the aromatic region. The magnetic environment of the phenyl protons in the dl-isomers is different from that in the meso-isomer, resulting in a distinct, often simpler, pattern in the aromatic region, which has been reported as a broad singlet.[3]
The most striking and diagnostically useful difference, however, comes from the ¹³C NMR data.
¹³C NMR Spectroscopy: Unambiguous Confirmation
While ¹H NMR provides excellent clues, ¹³C NMR offers quantitative and unambiguous differentiation. The distinct steric environments in the diastereomers cause the carbon atoms to resonate at different frequencies. The most significant divergence is observed in the chemical shift of the methine carbons (C-Br).
-
meso-Isomer : The equivalent methine carbons appear as a single peak at approximately 56.1 ppm .[3]
-
dl-Isomer : The equivalent methine carbons in the racemic pair resonate further downfield, appearing as a single peak at approximately 59.2 ppm .[3]
This ~3 ppm difference in chemical shift is a robust and easily identifiable marker for distinguishing the two diastereomers. Differences are also observed in the chemical shifts of the aromatic carbons.[3]
Data Summary: Spectroscopic Fingerprints
| Spectroscopic Feature | meso-1,2-dibromo-1,2-diphenylethane | dl-1,2-dibromo-1,2-diphenylethane |
| ¹H Methine (H-C-Br) | δ ~5.50 ppm (s, 2H)[3] | δ ~5.50 ppm (s, 2H)[3] |
| ¹H Aromatic (Ph-H) | δ ~7.35-7.65 ppm (m, 10H)[3] | δ ~7.21 ppm (s, 10H)[3] |
| ¹³C Methine (C-Br) | δ ~56.1 ppm[3] | δ ~59.2 ppm[3] |
| ¹³C Aromatic (Ph-C) | δ ~140.0, 129.0, 128.8, 127.9 ppm[3] | δ ~137.8, 128.6, 128.2 ppm[3] |
Infrared (IR) Spectroscopy: A Supporting Role
IR spectroscopy can also be used for differentiation, although it is less definitive than NMR. Since diastereomers are different compounds, their vibrational modes will differ, leading to unique IR spectra. These differences are most pronounced in the complex "fingerprint region" (below 1500 cm⁻¹). While specific C-Br stretching frequencies may vary slightly, the overall pattern in the fingerprint region provides a unique signature for each diastereomer. However, without a side-by-side comparison of spectra run under identical conditions, assigning a specific isomer based on IR alone can be challenging.
Experimental Protocols
Protocol 1: Synthesis of meso-1,2-dibromo-1,2-diphenylethane[2][3]
-
Dissolution : Dissolve (E)-stilbene (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask at 0 °C.
-
Bromination : Slowly add a solution of bromine (1.05 eq) in CH₂Cl₂ dropwise to the stirred stilbene solution. The characteristic red-brown color of bromine should disappear upon addition.
-
Reaction Monitoring : Stir the reaction mixture for 30-60 minutes at 0 °C. The product often precipitates as a white solid.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the collected solid with cold ethanol to remove any unreacted starting material or soluble impurities. Recrystallize from a suitable solvent (e.g., ethanol or chloroform) to yield the pure meso-isomer as a white crystalline solid (m.p. ~240-242 °C).[3]
Protocol 2: Synthesis of dl-1,2-dibromo-1,2-diphenylethane[3]
-
Dissolution : Dissolve (Z)-stilbene (1.0 eq) in CH₂Cl₂ in a round-bottom flask at 0 °C.
-
Bromination : Add a solution of bromine (1.05 eq) in CH₂Cl₂ dropwise.
-
Workup : After 30-60 minutes, filter off any precipitated meso-isomer (often a minor byproduct). Wash the filtrate with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench excess bromine, followed by water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude solid from methanol to obtain the pure dl-racemic pair as a white crystalline solid (m.p. ~100-102 °C).[3]
Protocol 3: Sample Preparation for NMR Analysis
-
Sample Preparation : Accurately weigh approximately 15-20 mg of the dried, purified stilbene dibromide sample.
-
Dissolution : Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Homogenization : Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
Analysis : Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
Conclusion
The differentiation of the meso and dl diastereomers of this compound is a straightforward process when approached with the correct spectroscopic tools. While IR spectroscopy can provide supporting evidence, NMR spectroscopy offers a definitive and quantitative distinction. Specifically, the combination of the aromatic region pattern in the ¹H NMR spectrum and the significant chemical shift difference of the methine carbons in the ¹³C NMR spectrum provides an unambiguous fingerprint for each diastereomer. These well-established spectroscopic differences, grounded in the fundamental principles of stereochemistry, provide researchers with a reliable method for verifying the stereochemical outcome of their reactions.
References
- RSC Publishing. (n.d.). Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling.
- The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. Electronic Supplementary Material (ESI)
- Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.
- PubChem. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane.
- Chegg. (2024).
- SpectraBase. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane - Optional[13C NMR] - Spectrum. John Wiley & Sons, Inc.
- Vieira, A. J. S. C. (n.d.). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 226-228). RSC - Royal Society of Chemistry.
- BenchChem. (n.d.). This compound.
- Afonso, C. A. M., et al. (Eds.). (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,2-Dibromo-1,2-diphenylethane
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of chemical reagents like 1,2-Dibromo-1,2-diphenylethane (also known as stilbene dibromide) demand meticulous attention to protocol. This guide provides a comprehensive, technically grounded framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with confidence.
Hazard Identification: Understanding the Risks
This compound is a corrosive solid that presents significant health and safety risks if mishandled.[1][2] A thorough understanding of its properties is the foundation of safe disposal.
Primary Hazards:
-
Corrosivity: It is classified as a corrosive material, capable of causing severe skin burns and serious eye damage upon contact.[3][4] The U.S. Department of Transportation classifies it under Hazard Class 8 (Corrosive Solids).[2]
-
Acute Toxicity: The substance is harmful if swallowed, potentially causing severe irritation or chemical burns to the digestive tract.[1][3][5]
-
Irritation: It is a lachrymator, a substance that irritates the eyes and causes tearing.[2][5] Inhalation of dust can lead to severe irritation of the respiratory tract.[5]
Chemical Reactivity:
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.[3][6]
-
Hazardous Decomposition: When subjected to fire, it can decompose to produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2][3][6]
| Hazard Classification | Rating & Description | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1) | |
| NFPA 704 Rating | Health: 3, Flammability: 1, Instability: 0 | [7] |
| DOT Classification | UN1759, Corrosive solid, n.o.s., Hazard Class 8, Packing Group III | [2][4] |
Pre-Disposal Safety Protocols: Engineering Controls & PPE
Before handling this compound for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) are mandatory to minimize exposure.
Engineering Controls: The primary engineering control is to handle the chemical within a certified chemical fume hood.[3][5] This prevents the inhalation of dust particles. Facilities must also be equipped with an easily accessible eyewash station and a safety shower.[2][5][6]
Personal Protective Equipment (PPE): The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential harm.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or EN166 standards.[2][4][5] | Protects against dust particles and potential splashes. Its lachrymatory and corrosive nature makes this essential.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC) and a lab coat.[1] Wear appropriate protective clothing to prevent any skin exposure.[2][5] | Prevents direct contact that can cause severe chemical burns.[3][5] Contaminated shoes should be discarded.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required if dust cannot be controlled at the source (e.g., outside a fume hood).[2][3][5] | Protects against inhalation of airborne particles, which can cause severe respiratory tract irritation.[5] |
Waste Characterization and Segregation Workflow
Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound is considered a hazardous waste and must be segregated from non-hazardous and other chemical waste streams.[1] Under the Resource Conservation and Recovery Act (RCRA), it may be classified under the EPA hazardous waste number D002 due to its corrosive nature.[1][8]
The following workflow illustrates the decision process for handling this chemical waste.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | CAS#:5789-30-0 | Chemsrc [chemsrc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
